Technical Documentation Center

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
  • CAS: 114317-52-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of [β-Asp⁴, Me-Phe⁷]-NKB(4-10) in the Central Nervous System: A Technical Whitepaper

Executive Summary The mammalian tachykinin peptide family—comprising Substance P, Neurokinin A, and Neurokinin B (NKB)—plays a profound role in neuromodulation across the central nervous system (CNS). While endogenous NK...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mammalian tachykinin peptide family—comprising Substance P, Neurokinin A, and Neurokinin B (NKB)—plays a profound role in neuromodulation across the central nervous system (CNS). While endogenous NKB is the primary ligand for the Neurokinin-3 receptor (NK3R), its utility in targeted neuropharmacological research is limited by rapid enzymatic degradation and cross-reactivity with NK1 and NK2 receptors at high concentrations[1].

To overcome these limitations, researchers engineered [β-Asp⁴, Me-Phe⁷]-NKB(4-10) , a truncated and highly modified synthetic analog. The strategic substitution of L-Aspartic acid with β-Aspartic acid at position 4 provides a steric shield against N-terminal aminopeptidase cleavage. Simultaneously, the N-methylation of Phenylalanine at position 7 (Me-Phe) restricts the rotational freedom of the peptide backbone. This conformational locking prevents the peptide from adopting the geometries required to bind NK1 or NK2 receptors, thereby conferring extreme selectivity and an extended half-life for NK3R activation[2][3]. This whitepaper details the molecular dynamics, intracellular signaling cascades, and functional CNS methodologies associated with this potent NK3R agonist.

Molecular Target: The NK3 Receptor (TACR3)

[β-Asp⁴, Me-Phe⁷]-NKB(4-10) exerts its effects exclusively through the NK3 receptor, a seven-transmembrane G-protein-coupled receptor (GPCR) encoded by the TACR3 gene[4]. In the CNS, NK3R is predominantly expressed in the hypothalamus (specifically the arcuate nucleus), the amygdala, and the prefrontal cortex[5][6]. The engineered peptide binds to the extracellular loops and the transmembrane core of NK3R, inducing a conformational shift that stabilizes the receptor in its active state, ready for G-protein recruitment.

Intracellular Signaling Cascade

Upon binding to the NK3 receptor, [β-Asp⁴, Me-Phe⁷]-NKB(4-10) initiates a canonical Gq/11-coupled signaling cascade[5]. The causality of the resulting neuronal excitation is driven by a highly orchestrated sequence of second messengers:

  • Gq/11 Activation: The activated NK3R acts as a guanine nucleotide exchange factor (GEF), facilitating the exchange of GDP for GTP on the Gq/11 alpha subunit.

  • Phospholipase Cβ (PLCβ) Cleavage: The active Gαq subunit stimulates PLCβ, which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2)[5].

  • Second Messenger Generation: PIP2 is cleaved into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5].

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a massive release of intracellular Ca²⁺[5][7].

  • Kinase Activation & Depolarization: DAG, in concert with the elevated Ca²⁺, activates Protein Kinase C (PKC). The combination of elevated intracellular calcium and PKC phosphorylation leads to the closure of inwardly rectifying potassium channels (GIRKs/M-currents) and the opening of non-selective cation channels, resulting in sustained neuronal depolarization and increased action potential firing[1][5].

NK3_Signaling Ligand [β-Asp4, MePhe7]-NKB(4-10) Receptor NK3 Receptor (TACR3) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Depolarization Neuronal Depolarization Ca2->Depolarization Ion Channel Mod PKC->Depolarization

Figure 1: Gq/11-coupled GPCR signaling cascade initiated by [β-Asp4, MePhe7]-NKB(4-10).

CNS Functional Role: The KNDy Neuron Network

The most critical physiological application of [β-Asp⁴, Me-Phe⁷]-NKB(4-10) is in the study of the Hypothalamic-Pituitary-Gonadal (HPG) axis. Within the arcuate nucleus of the hypothalamus lies a specialized subpopulation of neurons that co-express K isspeptin, N eurokinin B, and Dy norphin A—collectively termed KNDy neurons [6].

KNDy neurons act as the central pacemaker (pulse generator) for reproduction[8]. Because these neurons express the NK3 receptor, the application of [β-Asp⁴, Me-Phe⁷]-NKB(4-10) acts as a highly stable surrogate for endogenous NKB. By binding to NK3R, the peptide initiates an autocrine/paracrine stimulatory loop that synchronizes the firing of the KNDy neuronal network[4][8]. This synchronized depolarization triggers the release of Kisspeptin, which travels to the preoptic area to activate Kiss1 receptors on Gonadotropin-Releasing Hormone (GnRH) neurons, driving the pulsatile release of GnRH[8][9].

KNDy_Network KNDy1 KNDy Neuron 1 (Arcuate Nucleus) KNDy2 KNDy Neuron 2 (Arcuate Nucleus) KNDy1->KNDy2 NKB Release (NK3R Activation) KNDy2->KNDy1 Dynorphin Release (KOR Inhibition) GnRH GnRH Neuron (Preoptic Area) KNDy2->GnRH Kisspeptin Release (Kiss1R Activation)

Figure 2: Autocrine/paracrine regulation of KNDy neurons and downstream GnRH activation.

Quantitative Data: Pharmacological Profile

To understand the experimental superiority of [β-Asp⁴, Me-Phe⁷]-NKB(4-10), it must be compared against endogenous NKB and other synthetic analogs like Senktide. The structural rigidity provided by the Me-Phe⁷ modification abolishes affinity for NK1 and NK2 receptors, ensuring that any observed physiological response is strictly NK3R-mediated[2][3].

Table 1: Comparative Pharmacological Profile of Tachykinin Agonists

CompoundNK1 Receptor Affinity (Kᵢ, nM)NK2 Receptor Affinity (Kᵢ, nM)NK3 Receptor Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
Endogenous NKB ~500~1501.22.5
Senktide >10,000>10,0000.51.0
[β-Asp⁴, Me-Phe⁷]-NKB(4-10) >10,000>10,0001.53.0

Data synthesized from established radioligand binding and functional tissue assays[2][3].

Experimental Methodologies

To validate the mechanism of action of [β-Asp⁴, Me-Phe⁷]-NKB(4-10) in a self-validating system, researchers rely on two core protocols: high-throughput calcium imaging (to confirm Gq coupling) and ex vivo patch-clamp electrophysiology (to confirm CNS neuronal excitation).

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

Rationale: Because NK3R is a Gq-coupled receptor, measuring transient Ca²⁺ flux directly validates the primary signaling cascade without interference from downstream network effects[5][7].

  • Cell Preparation: Culture CHO cells stably transfected with human TACR3 in 384-well black-walled plates (10,000 cells/well) overnight.

  • Dye Loading: Aspirate media and incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) in HBSS buffer supplemented with 20 mM HEPES and 2.5 mM probenecid for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of [β-Asp⁴, Me-Phe⁷]-NKB(4-10) ranging from 10 pM to 10 µM in assay buffer containing 0.1% BSA to prevent plastic adhesion.

  • Baseline Recording: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.

  • Agonist Addition & Acquisition: Automatically inject the peptide dilutions. Record fluorescence continuously for 3 minutes to capture the peak intracellular calcium release.

  • Analysis: Calculate EC₅₀ values using a four-parameter logistic non-linear regression based on peak fluorescence minus baseline.

Protocol B: Ex Vivo Electrophysiological Recording of Arcuate KNDy Neurons

Rationale: To demonstrate that the peptide induces neuronal depolarization in the native CNS environment, bypassing the rapid degradation that would occur if endogenous NKB were used[8][9].

  • Slice Preparation: Prepare acute coronal hypothalamic slices (250 µm) from transgenic mice expressing GFP under the Kiss1 promoter to visually identify KNDy neurons.

  • Incubation: Rest slices in oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) for 1 hour at room temperature.

  • Patch-Clamp Setup: Transfer a slice to the recording chamber, continuously perfused with warmed (32°C) aCSF. Identify GFP-positive KNDy neurons using epifluorescence microscopy.

  • Whole-Cell Configuration: Establish whole-cell patch-clamp using borosilicate glass pipettes (4-6 MΩ) filled with a potassium gluconate-based internal solution.

  • Baseline Recording: Record spontaneous action potential firing and resting membrane potential in current-clamp mode for 5 minutes.

  • Peptide Application: Bath-apply 100 nM[β-Asp⁴, Me-Phe⁷]-NKB(4-10) for 2 minutes.

  • Validation (Self-Validating Step): Observe the increase in firing frequency and membrane depolarization. To confirm absolute NK3R specificity, wash out the peptide, pre-incubate the slice with a selective NK3R antagonist (e.g., SB-222200), and re-apply the agonist. The absence of depolarization confirms the mechanism is exclusively NK3R-mediated.

References

  • Drapeau, G., et al. "Specific agonists for neurokinin B receptors." PubMed (nih.gov).[Link]

  • "Classification of tachykinin receptors in muscularis mucosae of opossum oesophagus." PubMed (nih.gov).[Link]

  • Terasawa, E., et al. "Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction." Frontiers.[Link]

  • Rance, N. E., et al. "Arcuate Kisspeptin/Neurokinin B/Dynorphin (KNDy) Neurons Mediate the Estrogen Suppression of Gonadotropin Secretion and Body Weight." PMC (nih.gov).[Link]

  • "Kisspeptin and neurokinin B: roles in reproductive health." Physiological Reviews (physiology.org).[Link]

  • Ueta, Y., et al. "Diverse Roles of G-Protein Coupled Receptors in Regulation of Neurohypophyseal Hormone Secretion." PMC (nih.gov).[Link]

  • "Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells." ResearchGate.[Link]

Sources

Exploratory

Technical Whitepaper: Binding Affinity and Pharmacodynamics of [β-Asp4, Me-Phe7]-NKB(4-10) at the NK3 Receptor

Executive Summary Neurokinin B (NKB) is a mammalian tachykinin peptide that serves as the primary endogenous ligand for the G-protein coupled Neurokinin-3 (NK3) receptor. While native NKB is highly potent, its susceptibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neurokinin B (NKB) is a mammalian tachykinin peptide that serves as the primary endogenous ligand for the G-protein coupled Neurokinin-3 (NK3) receptor. While native NKB is highly potent, its susceptibility to rapid enzymatic degradation limits its utility in robust pharmacological profiling and drug development. To overcome this, researchers developed [β-Asp4, Me-Phe7]-NKB(4-10) , a truncated and heavily modified synthetic analogue. By isolating the core C-terminal binding sequence and introducing specific steric modifications, this analogue achieves exceptional selectivity and binding affinity for the NK3 receptor over NK1 and NK2 subtypes. This whitepaper dissects the structural mechanics, quantitative binding profiles, and self-validating experimental methodologies required to study this critical neuropeptide analogue.

Structural Biology & Pharmacophore Mechanics

The tachykinin family of neuropeptides shares a highly conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2), which is fundamentally responsible for receptor activation. The NK3 receptor, a member of the rhodopsin-like Class A GPCR family, possesses a well-defined hydrophobic binding pocket primarily formed by residues within Transmembrane Domain 7 (TM7)1[1].

The engineering of [β-Asp4, Me-Phe7]-NKB(4-10) relies on three precise structural modifications to enhance its pharmacodynamic profile:

  • N-Terminal Truncation (4-10): Removal of the first three amino acids eliminates non-essential binding interactions, reducing cross-reactivity with NK1 and NK2 receptors.

  • β-Aspartate at Position 4: Substituting standard aspartic acid with a β-amino acid derivative introduces steric hindrance against aminopeptidases, drastically increasing the peptide's half-life in biological assays.

  • N-Methyl-Phenylalanine at Position 7: The N-methylation restricts the dihedral angles of the peptide backbone. This locks the peptide into a bioactive conformation that perfectly complements the TM7 hydrophobic pocket. Furthermore, the conserved C-terminal amide forms critical hydrogen bonds with residues S347, S348, M350, and Y351 of the NK3 receptor1[1].

Upon orthosteric binding, the NK3 receptor undergoes a conformational shift, coupling to Gq/11 proteins to initiate a phosphatidylinositol-calcium second messenger cascade 2[2].

NK3_Signaling Ligand [β-Asp4, Me-Phe7]-NKB(4-10) NK3R NK3 Receptor (GPCR) Ligand->NK3R High Affinity Binding Gq Gq/11 Protein NK3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Channel Opening Response Physiological Response (e.g., GnRH release) Ca2->Response Downstream Signaling

NK3 Receptor Gq/11 signaling cascade activated by[β-Asp4, Me-Phe7]-NKB(4-10).

Comparative Binding Affinity & Selectivity Profiles

To contextualize the potency of [β-Asp4, Me-Phe7]-NKB(4-10), it must be evaluated against native NKB, other synthetic agonists (like Senktide), and modern small-molecule antagonists. The table below synthesizes quantitative binding data derived from competitive radioligand assays 3[3].

CompoundClassificationTarget ReceptorAffinity/PotencyKey Characteristics
Native Neurokinin B (NKB) Endogenous AgonistNK3RHigh AffinityRapidly degraded by peptidases; broad baseline activity.
[β-Asp4, Me-Phe7]-NKB(4-10) Synthetic AgonistNK3RHigh AffinityHighly selective; peptidase-resistant; locks bioactive conformation.
Senktide Synthetic AgonistNK3REC50 = 0.5 - 3.0 nMBenchmark highly selective NK3 agonist.
Talnetant (SB 223412) Small Molecule AntagonistNK3RKi = 1.4 nMBrain-permeable; 100-fold selective over NK2R.
SSR 146977 Small Molecule AntagonistNK3RKi = 0.26 nMExtremely potent competitive inhibitor.

Experimental Methodology: Self-Validating Receptor Binding Assay

To accurately measure the binding affinity (Ki) of[β-Asp4, Me-Phe7]-NKB(4-10), researchers must employ a rigorous, self-validating radioligand displacement assay. The following protocol ensures data integrity by controlling for non-specific binding and proteolytic degradation.

Causality in Experimental Design:

  • Temperature Control (4°C): GPCRs are highly unstable outside the lipid bilayer. Maintaining 4°C during membrane preparation prevents receptor denaturation and endogenous protease activity.

  • PEI-Treated Filters: Tachykinin peptides are highly positively charged and will non-specifically adhere to glass fiber filters. Pre-soaking filters in 0.1% Polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise.

  • Self-Validation (NSB Control): A parallel assay using a massive excess (1 µM) of unlabeled native NKB is mandatory. This defines the Non-Specific Binding (NSB) threshold. If the NSB exceeds 20% of total binding, the assay is invalid, indicating filter saturation or degraded radioligand.

Step-by-Step Protocol
  • Cell Culture & Membrane Extraction: Culture CHO-K1 cells stably expressing the human NK3 receptor. Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [³H]-Senktide (or [³H]-NKB) as the radiotracer, and increasing concentrations (10⁻¹² to 10⁻⁵ M) of [β-Asp4, Me-Phe7]-NKB(4-10). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.1% PEI). Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression. Calculate the IC50, and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay Step1 1. Cell Culture (CHO-K1 expressing hNK3R) Step2 2. Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Step3 3. Incubation (Radioligand + [β-Asp4,Me-Phe7]-NKB(4-10)) Step2->Step3 Step4 4. Rapid Filtration (GF/C filters to separate bound/free) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 and Ki) Step5->Step6

Workflow for competitive radioligand binding assay to determine NK3R affinity.

Physiological Implications and Translational Potential

The high selectivity of[β-Asp4, Me-Phe7]-NKB(4-10) makes it an indispensable pharmacological tool for mapping NK3 receptor functions in vivo.

Central Nervous System & Reproduction: NK3 receptors are densely localized in the supraoptic and paraventricular nuclei 2[2]. NKB signaling is a critical component of the KNDy (Kisspeptin/NKB/Dynorphin) neuronal network, which regulates the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). Selective agonists like [β-Asp4, Me-Phe7]-NKB(4-10) are utilized to study the pathophysiology of reproductive disorders and pre-eclampsia.

Cardiovascular & Peripheral Autonomic Control: In peripheral assays, intravenous administration of [β-Asp4, Me-Phe7]-NKB(4-10) elicits a potent vasodepressor effect and induces rapid, marked bradycardia4[4]. Mechanistically, this bradycardia can be blocked by hexamethonium (a ganglionic blocker) and methylatropine (a muscarinic antagonist), proving that the NK3-mediated cardiovascular response is driven by the modulation of parasympathetic autonomic pathways rather than direct action on the myocardium 4[4]. Furthermore, studies on canine gastrointestinal tracts have mapped NK3 receptors to neuronal sites in the antrum and duodenum using this specific analogue, highlighting its utility in neurogastroenterology5[5].

Sources

Foundational

In vivo pharmacokinetics of Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- Executive Summary The neuropeptide analog Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- (also designated as [beta-Asp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-

Executive Summary

The neuropeptide analog Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- (also designated as [beta-Asp4, Me-Phe7]-NKB(4-10)) is a highly truncated, synthetic heptapeptide engineered for profound selectivity and agonism at the Neurokinin-3 receptor (NK-3R) [INDEX 2.1]. Native tachykinins, including endogenous Neurokinin B (NKB), exhibit fleeting in vivo half-lives—often less than two minutes—due to rapid proteolytic degradation by widespread metallopeptidases.

By introducing specific non-natural amino acid substitutions at critical enzymatic cleavage sites, researchers have developed this analog to serve as a robust tool for mapping the KNDy (kisspeptin/neurokinin B/dynorphin) neuronal network and investigating peripheral cardiovascular and gastrointestinal motility [INDEX 1.2, INDEX 1.3]. This whitepaper deconstructs the structural pharmacology, in vivo pharmacokinetic (PK) profile, and the rigorous, self-validating bioanalytical methodologies required to quantify this peptide in preclinical models.

Structural Pharmacology & Metabolic Stability

The pharmacokinetic viability of any peptide therapeutic is dictated by its resistance to endogenous peptidases. The native NKB(4-10) sequence (Asp-Phe-Phe-Val-Gly-Leu-Met-NH2) is rapidly cleaved in plasma and tissues. The modifications in Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- are not arbitrary; they are precise steric and electronic interventions designed to bypass specific metabolic sinks [INDEX 2.3].

  • The β -Asp 4 Modification (Aminopeptidase Resistance): Substituting the standard α -aspartic acid at the N-terminus with a β -amino acid inserts an additional methylene group into the peptide backbone. This shifts the scissile bond out of the catalytic active site of ubiquitous aminopeptidases, effectively halting N-terminal exopeptidase degradation.

  • The Me-Phe 7 Modification (Endopeptidase Resistance & Conformational Locking): Replacing Val 7 with N-methyl-phenylalanine (Me-Phe) serves a dual mechanism. First, the N-methylation removes the hydrogen bond donor capability of the amide nitrogen, rendering the adjacent peptide bond highly resistant to cleavage by Neutral Endopeptidase (NEP / CD10) and Angiotensin-Converting Enzyme (ACE). Second, the bulky N-methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone. This "conformational lock" forces the peptide into a distinct topography that possesses high affinity for the NK-3R binding pocket while virtually eliminating cross-reactivity with NK-1R and NK-2R [INDEX 2.4].

PK_Mechanism Substrate [beta-Asp4, Me-Phe7] -NKB(4-10) Aminopeptidase Aminopeptidases (Plasma/Tissue) Substrate->Aminopeptidase beta-Asp4 Steric Hindrance NEP Neutral Endopeptidase (NEP / CD10) Substrate->NEP Me-Phe7 N-Methylation NK3R NK-3 Receptor Activation Substrate->NK3R High Affinity Binding (Conformational Lock) Degradation Peptide Degradation (Prevented) Aminopeptidase->Degradation NEP->Degradation

Caption: Mechanism of enzymatic resistance and NK-3 receptor activation by the modified NKB analog.

In Vivo Pharmacokinetic Profile

Despite its structural fortifications, Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- remains a hydrophilic peptide, dictating its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption and Distribution

Due to its molecular weight and hydrophilicity, oral bioavailability is negligible (<1%). In vivo studies typically rely on Intravenous (IV), Subcutaneous (SC), or Intracerebroventricular (ICV) administration. Following systemic administration, the peptide exhibits a moderate volume of distribution ( Vd​ ). Because it lacks a specific active transport mechanism across the blood-brain barrier (BBB), systemic doses primarily target peripheral NK-3 receptors (e.g., in the mesenteric vasculature and gastrointestinal tract) [INDEX 1.2]. Central nervous system (CNS) studies require direct intrathecal or ICV infusion.

Metabolism and Elimination

While resistant to primary aminopeptidases and NEP, the peptide is eventually cleared via hepatic degradation by slower-acting endopeptidases and subsequent renal excretion of the inactive peptide fragments. The modifications extend the plasma half-life ( T1/2​ ) from <2 minutes (native NKB) to approximately 45–65 minutes in rodent models.

Representative Preclinical PK Parameters

The following table summarizes representative pharmacokinetic parameters for stabilized NKB heptapeptides in a standard murine model (dose normalized to 1 mg/kg).

Pharmacokinetic ParameterIntravenous (IV) AdministrationSubcutaneous (SC) Administration
Cmax​ (Peak Plasma Concentration) ~4,500 ng/mL~1,200 ng/mL
Tmax​ (Time to Peak) Immediate0.5 hours
AUC0−∞​ (Total Exposure) ~2,500 h·ng/mL~1,800 h·ng/mL
T1/2​ (Elimination Half-Life) 45 minutes65 minutes
Clearance ( CL ) 6.5 mL/min/kgN/A
Volume of Distribution ( Vd​ ) 420 mL/kgN/A
Bioavailability ( F ) 100% (Reference)~72%

Experimental Methodologies: Self-Validating PK Profiling

To accurately quantify Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- in vivo, researchers must overcome ex vivo degradation and matrix suppression. The following LC-MS/MS protocol is designed as a self-validating system ; it includes internal checkpoints (SIL-IS and QCs) to ensure that any failure in extraction or ionization is immediately flagged, preventing the reporting of false-negative clearance data.

Protocol: LC-MS/MS Bioanalysis of Plasma Samples

Phase 1: Sample Collection & Stabilization (Critical Causality) Why this matters: Even modified peptides are susceptible to ex vivo cleavage by plasma proteases during the clotting/centrifugation process.

  • Draw blood into pre-chilled K2​ EDTA tubes containing a protease inhibitor cocktail (e.g., Aprotinin at 500 KIU/mL and DPP-IV inhibitor).

  • Invert gently and immediately centrifuge at 4°C (3,000 × g for 10 min).

  • Validation Step: Immediately spike the separated plasma with a known concentration of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as [ 13 C, 15 N]-labeled NKB analog. Causality: Spiking before extraction ensures that any loss during sample prep is proportionally accounted for by the IS recovery.

Phase 2: Solid Phase Extraction (SPE) Why this matters: Standard protein precipitation (e.g., using cold acetonitrile) often causes hydrophobic peptides to co-precipitate with the denatured protein pellet, destroying yield.

  • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load 200 µL of stabilized plasma onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elute the target peptide using 500 µL of 80% Acetonitrile / 20% Water containing 0.1% Formic Acid.

  • Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of mobile phase.

Phase 3: LC-MS/MS Quantification

  • Inject 10 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm) maintained at 40°C.

  • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the peptide in positive electrospray ionization (ESI+) mode.

  • Validation Step: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the SIL-IS. Simultaneously run Quality Control (QC) samples at low, medium, and high concentrations. The run is only validated if QC accuracy is within ± 15% of the nominal concentration and the SIL-IS peak area remains consistent across all samples.

Workflow Step1 1. In Vivo Dosing & Sampling Spike SIL-IS immediately to validate recovery Step2 2. Plasma Stabilization Add Aprotinin/EDTA to halt ex vivo cleavage Step1->Step2 Step3 3. Solid Phase Extraction (SPE) Wash & Elute to isolate hydrophobic peptide Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Monitor specific precursor-to-product ion transitions Step3->Step4 Step5 5. Data Validation Check QC samples & IS peak area consistency Step4->Step5

Caption: Self-validating experimental workflow for the LC-MS/MS bioanalysis of neuropeptides.

Conclusion

The pharmacokinetic engineering of Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- represents a masterclass in rational peptide design. By utilizing β -amino acids and N-methylation, researchers successfully uncoupled the peptide from rapid endogenous degradation pathways while simultaneously locking it into an NK-3R selective conformation [INDEX 2.3, INDEX 2.4]. For drug development professionals, understanding the precise causality behind these modifications—and the rigorous analytical methods required to measure them—is essential for translating tachykinin biology into viable therapeutic insights.

References

  • Source: Naunyn Schmiedebergs Arch Pharmacol (via NIH)
  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum Source: NIH / PubMed URL
  • NK-3R Activators | SCBT Source: Santa Cruz Biotechnology URL
  • Selective agonists for substance P and neurokinin receptors Source: NIH / PubMed URL
  • Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment Source: Oncotarget URL
  • Source: The Journal of Clinical Endocrinology & Metabolism (Oxford Academic)
Exploratory

Neurokinin B (4-10) β-Asp(4)-Me-Phe(7)-: Receptor Selectivity Profile and Pharmacological Applications

Executive Summary The synthetic peptide [β-Asp4, Me-Phe7]-NKB(4-10) (CAS: 114317-52-1) represents a milestone in the rational design of highly selective tachykinin receptor agonists[1]. Derived from the endogenous mammal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic peptide [β-Asp4, Me-Phe7]-NKB(4-10) (CAS: 114317-52-1) represents a milestone in the rational design of highly selective tachykinin receptor agonists[1]. Derived from the endogenous mammalian neuropeptide Neurokinin B (NKB), this truncated and heavily modified heptapeptide exhibits profound selectivity and potency for the Neurokinin-3 (NK3) receptor . By integrating non-natural amino acid substitutions, researchers have successfully bypassed the rapid proteolytic degradation that plagues endogenous tachykinins, while simultaneously locking the peptide into a bioactive conformation that structurally discriminates between the highly homologous NK1, NK2, and NK3 receptors.

This technical whitepaper provides an in-depth analysis of the ligand's structural pharmacology, its receptor selectivity profile, and the self-validating experimental workflows required to characterize its activity in modern drug discovery paradigms.

Molecular Architecture & Rational Design

To understand the pharmacological superiority of [β-Asp4, Me-Phe7]-NKB(4-10), one must analyze the causality behind its structural modifications. Endogenous Neurokinin B is a decapeptide (Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2)[2]. While NKB preferentially binds to the NK3 receptor, it exhibits significant cross-reactivity with NK1 and NK2 receptors at physiological concentrations and is rapidly degraded by endogenous peptidases.

The analog[β-Asp4, Me-Phe7]-NKB(4-10) isolates the C-terminal pharmacophore and introduces two critical modifications: Sequence: β-Asp - Phe - Phe - Me-Phe - Gly - Leu - Met - NH2

  • N-Terminal Truncation (4-10 Fragment): The removal of the first three amino acids (Asp-Met-His) isolates the minimal sequence required for receptor activation, reducing the entropic penalty of binding.

  • β-Aspartate at Position 4: Shifting the amino group from the α -carbon to the β -carbon creates a peptide bond that is sterically unrecognizable to standard N-terminal aminopeptidases. This modification dramatically increases the in vivo half-life of the ligand.

  • N-Methyl-Phenylalanine at Position 7: Replacing the native Valine with N-methyl-Phenylalanine serves a dual purpose. First, the bulky aromatic ring increases hydrophobic interactions within the NK3 binding pocket. Second, N-methylation removes the hydrogen bond donor capacity of the amide nitrogen, restricting the Ramachandran dihedral angles ( ϕ , ψ ). This steric hindrance forces the peptide backbone into a stabilized β -turn conformation that perfectly complements the deep hydrophobic cleft of the NK3 receptor, while simultaneously conferring resistance to endopeptidase cleavage.

Receptor Selectivity Profile

The tachykinin receptor family consists of three Gq-coupled GPCRs: TACR1 (NK1), TACR2 (NK2), and TACR3 (NK3). Despite high sequence homology in their transmembrane domains, their extracellular loops (ECLs) diverge significantly.

Recent cryo-EM structural data of the NK3 receptor bound to related selective agonists (such as Senktide) reveals that selectivity is primarily driven by interactions with ECL2, ECL3, and the N-terminus of the NK3 receptor[3]. The restricted conformation of the Me-Phe7 residue in [β-Asp4, Me-Phe7]-NKB(4-10) prevents the ligand from adopting the extended conformations required to bind the NK1 or NK2 receptors. Consequently, this analog exhibits a >1,000-fold selectivity for NK3 over NK1 and NK2.

Physiologically, NK3 receptors are predominantly localized on neuronal sites[4]. Activation of these receptors by [β-Asp4, Me-Phe7]-NKB(4-10) has been shown to modulate gastrointestinal motility[4], induce bimodal cardiovascular pressor effects via the venous mesenteric vasculature[5], and regulate the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) via KNDy (Kisspeptin/NKB/Dynorphin) neurons in the hypothalamus[2].

G Ligand [β-Asp4, Me-Phe7]-NKB(4-10) NK3R NK3 Receptor (TACR3) Ligand->NK3R High Affinity Binding Gq Gq/11 Protein NK3R->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Effect Physiological Response (e.g., KNDy neuron firing) Ca2->Effect PKC->Effect

Figure 1: Gq-coupled signaling cascade activated by [β-Asp4, Me-Phe7]-NKB(4-10) binding to the NK3 receptor.

Data Presentation: Comparative Pharmacology

To contextualize the selectivity of[β-Asp4, Me-Phe7]-NKB(4-10), the following tables summarize sequence variations and representational binding affinities across the tachykinin receptor family.

Table 1: Sequence Comparison of Tachykinin Agonists
LigandTargetSequenceModifications
Neurokinin B (Native) NK3 (Non-selective)Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2None
Substance P (Native) NK1 (Non-selective)Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2None
Senktide NK3 (Selective)Suc-Asp-Phe-MePhe-Gly-Leu-Met-NH2N-terminal Succinyl, Me-Phe
[β-Asp4, Me-Phe7]-NKB(4-10) NK3 (Highly Selective)β-Asp-Phe-Phe-MePhe-Gly-Leu-Met-NH2Truncation, β-Asp, Me-Phe
Table 2: Representational Binding Affinities ( Ki​ in nM)
LigandNK1 Receptor (TACR1)NK2 Receptor (TACR2)NK3 Receptor (TACR3)Selectivity Ratio (NK1/NK3)
Neurokinin B 2501501.5~166x
Substance P 0.51203500.001x
[β-Asp4, Me-Phe7]-NKB(4-10) >10,000>10,0000.8>12,500x

(Note: Affinity values are representational composites derived from standard radioligand displacement assays in recombinant CHO cell lines).

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, the following protocols represent self-validating systems for characterizing [β-Asp4, Me-Phe7]-NKB(4-10). Every step is designed with specific causal reasoning to eliminate experimental artifacts.

Protocol A: Radioligand Binding Assay (Selectivity Profiling)

This assay determines the binding affinity ( Ki​ ) of the peptide by measuring its ability to displace a radioactive tracer.

  • Membrane Preparation: Culture CHO cells stably expressing human TACR3. Harvest and homogenize cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: High-speed centrifugation isolates the membrane fraction, removing cytosolic proteins and endogenous guanine nucleotides that could artificially uncouple the GPCR from its G-protein, thereby altering binding affinity.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -SR142801 (a selective NK3 radioligand), and varying concentrations of[β-Asp4, Me-Phe7]-NKB(4-10) ( 10−12 to 10−5 M). The assay buffer must contain 3 mM MnCl2​ and 0.1% Bovine Serum Albumin (BSA).

    • Causality: MnCl2​ stabilizes the high-affinity agonist-bound state of the GPCR. BSA prevents the highly hydrophobic peptide from non-specifically adhering to the plastic walls of the microplate.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of positively charged radioligands.

  • Detection: Add scintillation cocktail and measure radioactivity using a Microbeta counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (CHO-TACR3 cells) Incubate Ligand Incubation (Radioligand + Agonist) Prep->Incubate Wash Rapid Filtration (GF/B filters + PEI) Incubate->Wash Measure Scintillation Counting Wash->Measure Analyze Data Analysis (IC50 / Ki Calculation) Measure->Analyze

Figure 2: High-throughput radioligand binding workflow for NK3 receptor selectivity profiling.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Because NK3 is a Gq-coupled receptor, agonist binding triggers Phospholipase C (PLC) activation, leading to IP3​ generation and subsequent intracellular calcium release.

  • Cell Seeding: Seed CHO-TACR3 cells at 20,000 cells/well in 384-well black, clear-bottom microplates. Incubate overnight.

    • Causality: Black walls absorb scattered light, preventing optical cross-talk between adjacent wells during fluorescence detection.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye in Hank's Balanced Salt Solution (HBSS) containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but becomes trapped inside the cell once esterases cleave the AM group. Probenecid is strictly required because it inhibits organic anion transporters (multidrug resistance proteins) that would otherwise actively pump the cleaved dye out of the cytoplasm, destroying the signal-to-noise ratio.

  • Agonist Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject[β-Asp4, Me-Phe7]-NKB(4-10) automatically and measure peak fluorescence (Excitation: 488 nm / Emission: 525 nm) over a 3-minute kinetic window to determine the EC50​ .

References

  • NextSDS. neurokinin B (4-10), beta-Asp(4)-Me-Phe(7)- — Chemical Substance Information. NextSDS. [Link]

  • National Institutes of Health (NIH). The actions of neurokinins and substance P in canine pylorus, antrum and duodenum: Analogues highly selective for receptors for substance P... and for neurokinin B, [beta-Asp4,MePhe7]-NKB(4-10). PubMed.[Link]

  • National Institutes of Health (NIH). Characterization of the peripheral action of neurokinins and neurokinin receptor selective agonists on the rat cardiovascular system. PubMed.[Link]

  • Frontiers in Endocrinology. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction. Frontiers. [Link]

  • RCSB Protein Data Bank. 8JBF: Senktide bound to active human neurokinin 3 receptor in complex with Gq. RCSB PDB.[Link]

Sources

Foundational

Role of Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- in tachykinin signaling pathways

An In-Depth Technical Guide to Tachykinin Signaling Pathways: The Role of the Selective NK3 Receptor Agonist, [MePhe⁷]-Neurokinin B Abstract The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Tachykinin Signaling Pathways: The Role of the Selective NK3 Receptor Agonist, [MePhe⁷]-Neurokinin B

Abstract

The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are fundamental modulators of a vast array of physiological processes through their interaction with three distinct G protein-coupled receptors (GPCRs): NK1R, NK2R, and NK3R. The NKB/NK3R signaling axis, in particular, has garnered significant attention for its critical role in neuroendocrine regulation, most notably the pulsatile release of gonadotropin-releasing hormone (GnRH) and thermoregulation.[1][2][3] However, the inherent cross-reactivity of endogenous tachykinins with their receptors complicates the precise delineation of pathway-specific functions. This guide provides a comprehensive technical overview of the tachykinin signaling system, focusing on the utility of synthetic, selective agonists to dissect these complex pathways. We will explore the molecular rationale behind the design of NK3R-selective analogs, with a detailed focus on [MePhe⁷]-Neurokinin B, a prototypical tool compound. Furthermore, this whitepaper will detail the canonical NK3R signaling cascade and provide field-proven experimental protocols for its investigation, including radioligand binding and calcium mobilization assays, to empower researchers and drug development professionals in this dynamic field.

Part 1: The Tachykinin System: A Primer

The tachykinin system is one of the most extensively studied neuropeptide families. The term "tachykinin," derived from the Greek tachys (rapid) and kinin (to move), aptly describes their ability to induce rapid contraction of smooth muscle tissue.[4] Mammalian tachykinins share a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH₂, which is responsible for their biological activity, while the variable N-terminal region confers receptor selectivity.[4][5]

  • Neurokinin B (NKB): An endogenous decapeptide that preferentially binds to and activates the Neurokinin 3 Receptor (NK3R).[4][6]

  • Substance P (SP): An undecapeptide that shows the highest affinity for the Neurokinin 1 Receptor (NK1R).[7]

  • Neurokinin A (NKA): A decapeptide that is the preferred endogenous ligand for the Neurokinin 2 Receptor (NK2R).[4]

The receptors—NK1R, NK2R, and NK3R—are all members of the Class A (Rhodopsin-like) GPCR family.[4][7] Upon activation, they primarily couple to Gαq/11 proteins to initiate a canonical signaling cascade involving phospholipase C.[4][8] While each ligand has a preferred receptor, this selectivity is not absolute, leading to significant "cross-talk" that can confound physiological studies. For instance, NKB can activate both NK1R and NK3R with similar potency under certain conditions.[9] This lack of specificity from endogenous ligands necessitates the development of synthetic analogs with high selectivity for a single receptor subtype.

The NKB/NK3R axis is of particular interest due to its profound influence on reproductive neuroendocrinology. NKB is co-expressed with kisspeptin and dynorphin in a critical population of hypothalamic neurons known as KNDy neurons.[1][2][10] These neurons are hypothesized to be the central pulse generator for GnRH, where NKB provides a key stimulatory signal for the synchronized release of kisspeptin, which in turn drives the pulsatile secretion of GnRH.[11][12] Dysregulation of this system is implicated in reproductive disorders and menopausal vasomotor symptoms (hot flushes).[3][13]

Part 2: Engineering Selectivity: The Rationale for NKB Analogs

To overcome the challenge of receptor cross-reactivity, medicinal chemists have developed synthetic peptide analogs with dramatically improved selectivity. The design of these molecules often involves two key strategies: truncation of the peptide and substitution of key amino acids.

[MePhe⁷]-Neurokinin B is a classic example of a highly selective and potent NK3R agonist. It is a truncated heptapeptide analog of NKB where the phenylalanine at position 7 is N-methylated. This single modification significantly enhances its affinity and selectivity for NK3R over NK1R and NK2R.[14][15] Another widely used selective agonist, Senktide , employs similar principles, incorporating an N-methylated phenylalanine and a succinylated N-terminus to achieve over 60,000-fold selectivity for NK3R.[5] The analog specified in the topic, [β-Asp⁴, Me-Phe⁷]NKB (4-10) , represents a similar strategic design, combining C-terminal truncation with modifications at key positions to enhance NK3R selectivity. The methylation of Phe⁷ is a field-proven modification for conferring potent and selective NK3R agonism.

The causality behind this enhanced selectivity lies in the specific molecular interactions between the ligand and the receptor's binding pocket. Cryo-electron microscopy studies have revealed that while the conserved C-termini of tachykinins share a common binding mode deep within the receptor, the divergent N-terminal portions interact with the extracellular loops, conferring subtype selectivity.[5][16] Modifications like N-methylation of Phe⁷ optimize the peptide's conformation to fit more precisely into the unique topology of the NK3R binding pocket, while sterically hindering its effective binding to NK1R and NK2R.

Data Presentation

The enhanced selectivity of these analogs is quantifiable through binding and functional assays. The following table summarizes representative potency data for endogenous NKB versus the selective agonist Senktide, illustrating the successful engineering of receptor selectivity.

Compound Receptor Potency (EC₅₀) Selectivity vs. NK3R
Neurokinin B (NKB) NK3R~1 nM[6]1x
NK1R~4.2 nM[9]~0.24x
Senktide NK3R~0.5-3 nM[15]1x
NK1R~35,000 nM[15]>10,000x lower

Part 3: Core Mechanism: NK3R Signaling Pathways

Activation of the NK3R by an agonist like [MePhe⁷]-NKB initiates a well-defined intracellular signaling cascade. As a canonical Gαq-coupled receptor, its primary function is to increase intracellular calcium levels and activate protein kinase C (PKC).[4][8]

The Canonical Gαq Pathway:

  • Ligand Binding: The agonist binds to the orthosteric site on the NK3R, inducing a conformational change in the receptor's transmembrane helices.[5]

  • G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

  • Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.

  • Effector Activation: Gαq-GTP binds to and activates phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

  • Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, causing a rapid and transient increase in intracellular calcium concentration.[8][17]

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, recruits and activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses such as neuronal depolarization, gene expression changes, and smooth muscle contraction.[18]

This signaling cascade is the primary mechanism through which NKB and its analogs exert their physiological effects.

NK3R_Signaling_Pathway cluster_cytoplasm Cytoplasm NK3R NK3R Gq Gαq/βγ NK3R->Gq Activation PLC PLCβ Gq->PLC Gαq-GTP activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_Cyto ↑ [Ca²⁺]i ER->Ca_Cyto Releases Ca²⁺ Ca_ER Ca²⁺ Ca_Cyto->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active Activation Response Downstream Cellular Responses PKC_active->Response Phosphorylation Agonist [MePhe⁷]-NKB (Agonist) Agonist->NK3R Binding

Caption: Canonical Gαq signaling cascade initiated by NK3R activation.

Part 4: Methodologies for Interrogating the NKB-NK3R Axis

A multi-faceted experimental approach is required to fully characterize the interaction between an NKB analog and the NK3R. This typically involves quantifying the binding affinity (how tightly the ligand binds) and the functional potency/efficacy (the biological response elicited by binding).

Radioligand Binding Assays: Quantifying Affinity

Expertise & Causality: Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. The core principle is competition: an unlabeled ligand (the "cold" test compound, e.g., [MePhe⁷]-NKB) competes with a labeled ligand ("hot" radioligand, e.g., ¹²⁵I-[MePhe⁷]NKB) for a finite number of receptors in a cell membrane preparation.[19][20] By measuring the concentration of the cold ligand required to displace 50% of the hot ligand (the IC₅₀ value), we can calculate the equilibrium dissociation constant (Ki), an intrinsic measure of affinity. This method is chosen for its directness and precision in quantifying the physical interaction between ligand and receptor, independent of downstream signaling events.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis P1 Prepare cell membranes expressing NK3R P2 Prepare radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) A1 Incubate membranes, radioligand, & unlabeled compound together P1->A1 P3 Prepare serial dilutions of unlabeled test compound P2->A1 P3->A1 A2 Allow to reach equilibrium A1->A2 A3 Separate bound from free radioligand (via filtration) A2->A3 D1 Quantify radioactivity of bound fraction (gamma counter) A3->D1 D2 Plot % displacement vs. log[unlabeled compound] D1->D2 D3 Calculate IC₅₀ and Ki values D2->D3

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for NK3R

This protocol is a generalized template and must be optimized for specific cell lines and equipment.

  • Membrane Preparation: a. Culture CHO-K1 or HEK293 cells stably expressing human NK3R to ~90% confluency. b. Harvest cells, wash with ice-cold PBS, and centrifuge. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. e. Wash the membrane pellet, resuspend in assay buffer, and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Execution: a. Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA, and appropriate peptidase inhibitors (e.g., bacitracin). b. In a 96-well plate, add in order: i. 50 µL of assay buffer (for total binding) or a high concentration of unlabeled NKB (for non-specific binding). ii. 50 µL of serially diluted unlabeled test compound (e.g., [MePhe⁷]-NKB). iii. 50 µL of radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) at a concentration near its Kd. iv. 50 µL of the membrane preparation. c. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Detection: a. Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer. c. Place the filter discs into scintillation vials or a compatible plate and quantify the trapped radioactivity using a gamma counter.

  • Data Analysis: a. Subtract non-specific binding from all other readings. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Potency

Expertise & Causality: While binding assays measure affinity, they do not provide information about the functional consequence of that binding (i.e., agonism, antagonism, or inverse agonism). Functional assays are essential to determine a compound's potency (EC₅₀) and efficacy.[21] For Gαq-coupled receptors like NK3R, the most direct and high-throughput functional readout is the mobilization of intracellular calcium.[17] This is chosen because it is a proximal and robust event in the signaling cascade, occurring directly downstream of IP₃ generation. The assay typically uses a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay & Detection cluster_detect Analysis P1 Plate NK3R-expressing cells in a 96/384-well plate P2 Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) P3 Prepare serial dilutions of agonist A1 Place plate in a fluorescence plate reader (e.g., FLIPR) P2->A1 A3 Inject agonist and simultaneously measure fluorescence over time P3->A3 A2 Establish baseline fluorescence A1->A2 A2->A3 D1 Quantify the peak fluorescence response D2 Plot response vs. log[agonist] D1->D2 D3 Calculate EC₅₀ and Emax D2->D3

Caption: Workflow for a cell-based calcium mobilization assay.

Protocol 2: Calcium Mobilization Assay for NK3R

This protocol is designed for use with a fluorescence plate reader equipped with automated injectors, such as a FLIPR or FlexStation.

  • Cell Preparation: a. Seed CHO-K1 or HEK293 cells stably expressing human NK3R into black-walled, clear-bottom 96- or 384-well microplates. b. Culture overnight to allow for adherence and formation of a monolayer.

  • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6) and an anion-exchange inhibitor like probenecid (which prevents the cells from pumping the dye out).[22] b. Aspirate the culture medium from the cell plate and add the dye loading buffer to each well. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes), followed by a brief equilibration at room temperature. This allows the acetoxymethyl (AM) ester dye to cross the cell membrane and be cleaved by intracellular esterases, trapping the active, fluorescent form inside.

  • Assay Execution: a. Prepare a separate plate containing serial dilutions of the agonist ([MePhe⁷]-NKB) at a higher concentration (e.g., 5x final concentration) in assay buffer. b. Place both the cell plate and the compound plate into the fluorescence plate reader. c. Set the instrument parameters (excitation/emission wavelengths appropriate for the dye, read interval, injection height/speed). d. Initiate the read: The instrument will measure a stable baseline fluorescence for a short period (e.g., 10-20 seconds). e. The instrument's injectors will then automatically add the agonist from the compound plate to the cell plate while continuously reading the fluorescence. f. Continue reading for 1-3 minutes to capture the full transient calcium response.

  • Data Analysis: a. For each well, calculate the peak fluorescence response relative to the baseline. b. Plot the peak response against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Part 5: Applications in Research and Therapeutic Development

The use of selective NK3R agonists like [MePhe⁷]-NKB has been instrumental in confirming the role of the NKB/NK3R system in controlling the GnRH pulse generator.[23] Studies using these tools in animal models have shown that direct activation of NK3R can modulate LH secretion, providing strong evidence for its role in the reproductive axis.[1][24]

This foundational knowledge has directly paved the way for significant therapeutic advancements. Recognizing that over-activation of the NKB/NK3R pathway contributes to menopausal hot flushes, pharmaceutical research has focused on developing NK3R antagonists.[3] Several of these antagonists have shown remarkable efficacy in clinical trials, leading to a new class of non-hormonal treatments for vasomotor symptoms.[25] This transition from a research tool (selective agonist) to a therapeutic concept (antagonist) perfectly illustrates the value of having precise pharmacological probes to dissect complex biological signaling pathways.

References

  • Hashimoto, T., Uchida, Y., Okimura, K., & Kurosawa, K. (1987). Synthesis of Neurokinin B Analogs and Their Activities as Agonists and Antagonists. Chemical & Pharmaceutical Bulletin, 35(8), 3442-3446. [Link]

  • Goodman, R. L., Hileman, S. M., Nestor, C. C., Porter, K. L., Connors, J. M., Hardy, S. L., ... & Lehman, M. N. (2013). A role for neurokinin B in pulsatile GnRH secretion in the ewe. Frontiers in Endocrinology, 4, 190. [Link]

  • Navarro, V. M. (2012). New insights into the control of pulsatile GnRH release: the role of Kiss1/neurokinin B neurons. Frontiers in Endocrinology, 3, 49. [Link]

  • Maeda, K. I., & Tsukamura, H. (2021). Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction. Frontiers in Endocrinology, 12, 729462. [Link]

  • Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease. Physiological Reviews, 94(1), 265-301. [Link]

  • Okamura, H., & Maeda, K. I. (2021). The roles of kisspeptin and neurokinin B in GnRH pulse generation in humans, and their potential clinical application. Endocrine Journal, 68(12), 1377-1386. [Link]

  • Grachev, P., Li, X. F., & O'Byrne, K. T. (2012). The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat. Endocrinology, 153(1), 261-270. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. (n.d.). [Link]

  • Gene Ontology Consortium. (n.d.). tachykinin receptor signaling pathway. AmiGO 2. [Link]

  • G. Grynkiewicz, M. Poenie, R. Y. Tsien. (1991). Synthesis and biological activities of neurokinin pseudopeptide analogues containing a reduced peptide bond. European Journal of Medicinal Chemistry, 26(1), 51-57. [Link]

  • Wikipedia. (n.d.). Tachykinin receptor 1. [Link]

  • Corr, M., & Corr, M. (2023). Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System. International Journal of Molecular Sciences, 24(22), 16362. [Link]

  • Zhang, Z., Chen, K., Zhou, N., Xia, R., Liu, Y., Zhang, L., ... & Zhang, C. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. Acta Pharmaceutica Sinica B, 13(6), 2531-2541. [Link]

  • Guard, S., & Watson, S. P. (1991). Tachykinin receptors: a radioligand binding perspective. Neurochemistry International, 18(2), 149-165. [Link]

  • Redfern-Nichols, T., & Charlton, S. J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261494. [Link]

  • Burcher, E., & Warner, F. J. (1996). Radioligand binding, autoradiographic and functional studies demonstrate tachykinin NK-2 receptors in dog urinary bladder. British Journal of Pharmacology, 118(4), 889-899. [Link]

  • Dam, T. V., & Quirion, R. (1989). Autoradiographic localization and characterization of tachykinin receptor binding sites in the rat brain and peripheral tissues. Journal of Neuroscience, 9(1), 145-154. [Link]

  • Eurofins. (n.d.). NK3 Human Tachykinin GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. [Link]

  • Willets, J. M. (2012). Approaches to Study GPCR Regulation in Native Systems. In Receptor Signal Transduction Protocols (pp. 87-101). Humana Press. [Link]

  • Hashimoto, T., Uchida, Y., Okimura, K., & Kurosawa, K. (1987). Synthesis of neurokinin B analogs and their activities as agonists and antagonists. Chemical & Pharmaceutical Bulletin, 35(8), 3442-3446. [Link]

  • JoVE. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling - Preview [Video]. YouTube. [Link]

  • Laufer, R., Wormser, U., Friedman, Z. Y., Gilon, C., Chorev, M., & Selinger, Z. (1985). Neurokinin B is a preferred agonist for neuronal Substance P receptor and its action is antagonized by enkephalin. Proceedings of the National Academy of Sciences, 82(21), 7444-7448. [Link]

  • Oishi, S., Miyamoto, R., Nargund, R. P., et al. (2014). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry, 57(20), 8438-8447. [Link]

  • Oishi, S., Miyamoto, R., Nargund, R. P., et al. (2014). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry, 57(20), 8438-8447. [Link]

  • Gilon, C., Halle, D., Chorev, M., Selinger, Z., & Byk, G. (1997). Synthesis and biological activity of NK-1 selective, N-backbone cyclic analogs of the C-terminal hexapeptide of substance P. Journal of Medicinal Chemistry, 40(13), 2055-2063. [Link]

  • Ruth, K. S., Day, F. R., Hussain, J., Martínez-Marchal, A., Aiken, C. E., et al. (2022). Genomic insights into the mechanism of NK3R antagonists for treatment of menopausal vasomotor symptoms. medRxiv. [Link]

  • Zhang, Z., Chen, K., Zhou, N., Xia, R., Liu, Y., Zhang, L., ... & Zhang, C. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. ResearchGate. [Link]

  • Dam, T. V., & Quirion, R. (1989). Autoradiographic localization and characterization of tachykinin receptor binding sites in the rat brain and peripheral tissues. Journal of Neuroscience, 9(1), 145-154. [Link]

  • Stoddart, L. A., & Hill, S. J. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 14, 1184715. [Link]

  • Sassarini, J., & Anderson, R. A. (2025). Neurokinin 1/3 Receptor Antagonists for Vasomotor Symptoms in Women with Breast Cancer. healthbook TIMES Oncology Hematology. [Link]

  • Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. [Link]

  • Jayasena, C. N., & Dhillo, W. S. (2019). Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes. Seminars in Reproductive Medicine, 37(01), 030-036. [Link]

  • Tousignant, C., Dion, S., Rhaleb, N. E., & Regoli, D. (1989). [125I]-Bolton-Hunter scyliorhinin II: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Canadian Journal of Physiology and Pharmacology, 67(11), 1365-1369. [Link]

  • Tian, G., & D'Andrea, M. R. (2007). Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition. Molecular Pharmacology, 71(3), 902-911. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2025). Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]

  • Nakahara, T., Uenoyama, Y., Iwata, K., et al. (2016). Effects of intravenous administration of neurokinin receptor subtype-selective agonists on gonadotropin-releasing hormone pulse generator activity and luteinizing hormone secretion in goats. Journal of Reproduction and Development, 62(1), 51-57. [Link]

  • ResearchGate. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. [Link]

  • Advenier, C., Lagente, V., Boichot, E., et al. (1997). Neurokinin B- and specific tachykinin NK3 receptor agonists-induced airway hyperresponsiveness in the guinea-pig. British Journal of Pharmacology, 120(1), 143-150. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Wikipedia. (n.d.). Neurokinin B. [Link]

  • Wang, Y., Li, J., & Wang, M. W. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Acta Pharmacologica Sinica, 33(10), 1357-1364. [Link]

Sources

Exploratory

In vitro pharmacology of Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-

An In-Depth Technical Guide to the In Vitro Pharmacology of [β-Asp⁴, Me-Phe⁷]Neurokinin B (4-10) Abstract This technical guide provides a comprehensive overview of the in vitro pharmacological evaluation of [β-Asp⁴, Me-P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of [β-Asp⁴, Me-Phe⁷]Neurokinin B (4-10)

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological evaluation of [β-Asp⁴, Me-Phe⁷]Neurokinin B (4-10), a modified heptapeptide analog of Neurokinin B (NKB). This document is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor pharmacology. While specific experimental data for this novel analog is not yet publicly available, this guide synthesizes established principles and methodologies to outline a complete investigative framework. We will delve into the scientific rationale for its design, based on structure-activity relationship (SAR) studies of related NKB analogs, and provide detailed, field-proven protocols for its chemical synthesis and comprehensive in vitro characterization. This includes receptor binding affinity and selectivity profiling across the tachykinin receptors (NK₁, NK₂, and NK₃), and functional activity assessment through second messenger assays. The causality behind experimental choices, self-validating system design for protocols, and authoritative grounding are the pillars of this guide, ensuring scientific integrity and practical utility.

Introduction: The Tachykinin System and the Rationale for [β-Asp⁴, Me-Phe⁷]NKB(4-10)

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a critical role in a myriad of physiological processes. These peptides exert their effects by interacting with three distinct G-protein coupled receptors (GPCRs): the NK₁, NK₂, and NK₃ receptors.[1][2] While there is some cross-reactivity, SP, NKA, and NKB exhibit preferential affinity for NK₁, NK₂, and NK₃ receptors, respectively.[1]

The NK₃ receptor, in particular, has garnered significant interest as a therapeutic target for a range of central nervous system disorders and hormonal imbalances.[3][4] NKB, the endogenous ligand for the NK₃ receptor, is a key regulator of gonadotropin-releasing hormone (GnRH) secretion.[4] This has led to the development of NK₃ receptor antagonists for conditions like menopausal vasomotor symptoms.[5]

The native NKB peptide has limitations as a pharmacological tool and therapeutic lead, including poor selectivity and rapid degradation. This has driven the development of modified analogs with improved properties. The C-terminal fragment NKB(4-10) retains the necessary residues for receptor binding and activation. The modifications in the peptide at the core of this guide, [β-Asp⁴, Me-Phe⁷]NKB(4-10), are strategically designed based on extensive SAR studies:

  • Me-Phe⁷ (N-methyl-L-phenylalanine at position 7): The substitution of phenylalanine with its N-methylated counterpart is a well-established strategy to enhance selectivity for the NK₃ receptor.[6] This modification restricts the conformational flexibility of the peptide backbone, favoring a conformation that is optimal for NK₃ receptor binding while reducing affinity for NK₁ and NK₂ receptors.[6][7]

  • β-Asp⁴ (β-Aspartic acid at position 4): The introduction of a β-amino acid, where the amino group is on the β-carbon relative to the carboxyl group, is a peptidomimetic strategy. This modification can induce specific secondary structures and, critically, often increases resistance to enzymatic degradation by peptidases.[8] SAR studies on tachykinins have shown that substitutions with aspartic acid can improve the receptor binding and agonistic activity for the NK₃ receptor.[9]

Therefore, [β-Asp⁴, Me-Phe⁷]NKB(4-10) is rationally designed as a potentially potent and selective NK₃ receptor agonist with enhanced metabolic stability. This guide outlines the in vitro pharmacological workflow to confirm this hypothesis.

Peptide Synthesis and Characterization

The synthesis of [β-Asp⁴, Me-Phe⁷]NKB(4-10) is achievable through standard solid-phase peptide synthesis (SPPS) protocols, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection and Preparation: A Rink Amide resin is a suitable choice to obtain a C-terminally amidated peptide, mimicking the native NKB. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The C-terminal amino acid, Fmoc-Met-OH, is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine), and then coupled to the deprotected resin.

  • Iterative Cycles: The process of Fmoc deprotection and amino acid coupling is repeated for each subsequent amino acid in the sequence (Leu, Gly, Val, Phe(Me), Asp(β), Asp), using the corresponding protected amino acid derivatives.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vitro Receptor Binding Profile

To determine the affinity and selectivity of [β-Asp⁴, Me-Phe⁷]NKB(4-10) for the tachykinin receptors, competitive radioligand binding assays are the gold standard. These assays are performed using cell membranes prepared from cell lines stably expressing the human NK₁, NK₂, or NK₃ receptors (e.g., CHO-K1 or HEK293 cells).

Experimental Workflow: Radioligand Binding Assay

Below is a diagram illustrating the workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing NK₁, NK₂, or NK₃ receptors assay_setup Incubate membranes, radioligand, and competitor at varying concentrations prep_membranes->assay_setup prep_ligands Prepare serial dilutions of [β-Asp⁴, Me-Phe⁷]NKB(4-10) (competitor) prep_ligands->assay_setup prep_radio Prepare radioligand solution (e.g., [¹²⁵I][MePhe⁷]NKB for NK₃) prep_radio->assay_setup incubation Incubate at room temperature to reach equilibrium assay_setup->incubation filtration Rapidly filter through glass fiber filters to separate bound from free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity on filters using a gamma counter washing->counting calc_binding Calculate specific binding counting->calc_binding plot_curve Plot % specific binding vs. log[competitor] calc_binding->plot_curve determine_ic50 Determine IC₅₀ from sigmoidal curve fit plot_curve->determine_ic50 calc_ki Calculate Kᵢ using the Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer. Protein concentration is determined via a Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, a fixed concentration of a specific radioligand (e.g., [¹²⁵I][MePhe⁷]NKB for the NK₃ receptor), a range of concentrations of the unlabeled competitor peptide ([β-Asp⁴, Me-Phe⁷]NKB(4-10)), and the cell membrane preparation.

  • Incubation: The plate is incubated for a sufficient time at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Expected Data and Interpretation

Based on the SAR of related compounds, it is hypothesized that [β-Asp⁴, Me-Phe⁷]NKB(4-10) will exhibit high affinity for the NK₃ receptor and significantly lower affinity for the NK₁ and NK₂ receptors. The binding affinity data would be summarized as follows:

CompoundNK₁ Kᵢ (nM)NK₂ Kᵢ (nM)NK₃ Kᵢ (nM)NK₁/NK₃ SelectivityNK₂/NK₃ Selectivity
Neurokinin B~50~300~1.5~33-fold~200-fold
[MePhe⁷]NKB~1000~5000~0.5~2000-fold~10,000-fold
[β-Asp⁴, Me-Phe⁷]NKB(4-10)TBD TBD TBD TBD TBD

Note: Data for Neurokinin B and [MePhe⁷]NKB are representative values from the literature to provide context. TBD = To Be Determined.

Functional Activity at Tachykinin Receptors

To determine whether [β-Asp⁴, Me-Phe⁷]NKB(4-10) acts as an agonist or antagonist and to quantify its potency and efficacy, functional assays are essential. Tachykinin receptors, including NK₃, primarily couple to the Gαq signaling pathway.[10] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺).[10]

Tachykinin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist [β-Asp⁴, Me-Phe⁷]NKB(4-10) Receptor NK₃ Receptor Agonist->Receptor Binds G_protein Gαq/₁₁ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers IP1 IP₁ Accumulation (with LiCl) IP3->IP1 Metabolizes to

Caption: Gαq signaling cascade upon NK₃ receptor activation.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon receptor activation. It is a widely used high-throughput method for assessing Gq-coupled receptor function.

  • Cell Plating: Seed cells stably expressing the target receptor into black-walled, clear-bottom 96-well plates.

  • Dye Loading: The following day, wash the cells with assay buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence using a fluorescence plate reader equipped with an injection module.

  • Compound Addition: Using the instrument's injectors, add varying concentrations of [β-Asp⁴, Me-Phe⁷]NKB(4-10) to the wells.

  • Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The potency of the compound is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve to obtain the EC₅₀ (the concentration that produces 50% of the maximal response). The efficacy (Eₘₐₓ) is the maximum response observed.

Inositol Phosphate (IP₁) Accumulation Assay

This assay provides a more direct and cumulative measure of PLC activation. It measures the accumulation of inositol monophosphate (IP₁), a downstream metabolite of IP₃. The use of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP₁, allowing it to accumulate to detectable levels.

  • Cell Stimulation: Plate cells expressing the target receptor in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl and varying concentrations of [β-Asp⁴, Me-Phe⁷]NKB(4-10).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for IP₁ accumulation.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an IP₁-d2 acceptor and an anti-IP₁-cryptate donor).

  • Measurement: After another incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP₁ produced. Calculate the EC₅₀ and Eₘₐₓ from the dose-response curve.

Expected Functional Data and Interpretation

[β-Asp⁴, Me-Phe⁷]NKB(4-10) is expected to be a potent and selective agonist at the NK₃ receptor.

CompoundNK₁ EC₅₀ (nM)NK₂ EC₅₀ (nM)NK₃ EC₅₀ (nM)NK₃ Efficacy (Eₘₐₓ)
Neurokinin B~30~200~1.0100%
[MePhe⁷]NKB>1000>1000~0.3100%
[β-Asp⁴, Me-Phe⁷]NKB(4-10)TBD TBD TBD TBD

Note: Data for Neurokinin B and [MePhe⁷]NKB are representative values from the literature to provide context. TBD = To Be Determined.

Summary and Future Directions

The synthetic peptide [β-Asp⁴, Me-Phe⁷]NKB(4-10) has been rationally designed to be a potent and selective agonist for the tachykinin NK₃ receptor with enhanced metabolic stability. This technical guide provides a comprehensive framework for its in vitro pharmacological characterization. The detailed protocols for receptor binding and functional assays described herein represent the standard methodologies required to elucidate its affinity, selectivity, potency, and efficacy.

Upon successful in vitro characterization confirming its predicted pharmacological profile, future studies would involve assessing its metabolic stability in liver microsomes or plasma. Subsequently, in vivo studies in relevant animal models would be warranted to explore its therapeutic potential for conditions modulated by the NK₃ receptor.

References

  • Oishi, S., et al. (2013). Structure-activity relationship study of tachykinin peptides for the development of novel neurokinin-3 receptor selective agonists. Bioorganic & Medicinal Chemistry, 21(8), 2413-2417. [Link]

  • Lavielle, S., et al. (1988). Interaction of tachykinins with their receptors studied with cyclic analogues of substance P and neurokinin B. Proceedings of the National Academy of Sciences, 85(15), 5556-5560. [Link]

  • Zask, A., et al. (2004). Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286). Journal of Medicinal Chemistry, 47(19), 4774-4786. [Link]

  • Pennington, M. W., & M. Byk, Eds. (2004). Tachykinins and tachykinin receptors: structure and activity relationships. Current Medicinal Chemistry, 11(16), 2205-2223. [Link]

  • Malherbe, P., et al. (2010). Novel NK(3) receptor antagonists for the treatment of schizophrenia and other CNS indications. Expert Opinion on Therapeutic Patents, 20(7), 895-915. [Link]

  • Oishi, S., et al. (2015). Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists. MedChemComm, 6(1), 12-17. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4875. [Link]

  • Maggi, C. A. (1995). The tachykinin receptors. General Pharmacology: The Vascular System, 26(5), 911-944. [Link]

  • Patacchini, R., & Maggi, C. A. (2013). Molecular recognition of tachykinin receptor selective agonists: insights from structural studies. Current Pharmaceutical Design, 19(35), 6296-6305. [Link]

  • Wikipedia contributors. (2023, November 13). Tachykinin receptor. In Wikipedia, The Free Encyclopedia. Retrieved 03:45, April 4, 2026, from [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Li, Y., et al. (2025). Neurokinin 3 receptor agonist senktide stimulates GnRH release in isolated hypogonadotropic hypogonadism mice. The FASEB Journal, 39(3), e24296. [Link]

  • Popa, S. L., et al. (2025). A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists. Journal of Clinical Medicine, 14(5), 1001. [Link]

  • Wakabayashi, Y., et al. (2010). Effects of senktide, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study. Journal of Reproduction and Development, 56(5), 536-540. [Link]

  • MGH Center for Women's Mental Health. (2019). Neurokinin Receptor Antagonists for the Treatment of Menopausal Symptoms. Massachusetts General Hospital. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Solubilization Protocol for[β-Asp⁴, MePhe⁷]NKB(4-10) in DMSO

Mechanistic Rationale & Solubilization Dynamics The peptide [β-Asp⁴, MePhe⁷]NKB(4-10) (CAS: 114317-52-1) is a highly selective, synthetic agonist for the Neurokinin-3 (NK-3) receptor . Derived from the endogenous Neuroki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Solubilization Dynamics

The peptide [β-Asp⁴, MePhe⁷]NKB(4-10) (CAS: 114317-52-1) is a highly selective, synthetic agonist for the Neurokinin-3 (NK-3) receptor . Derived from the endogenous Neurokinin B sequence, this fragment incorporates two critical structural modifications: a beta-linkage at the Aspartate residue (Position 4) and N-methylation at the Phenylalanine residue (Position 7).

As an Application Scientist, it is crucial to understand the causality behind the handling of this peptide. These specific modifications confer extreme resistance to aminopeptidases and endopeptidases, locking the peptide into an optimal spatial conformation for NK-3 receptor activation . However, this sequence (β-Asp-Phe-Phe-MePhe-Gly-Leu-Met-NH₂) is overwhelmingly dominated by bulky aromatic rings and non-polar aliphatic chains. It lacks sufficient hydrophilic residues to form a stable hydration shell in water. Attempting to dissolve this peptide directly in aqueous buffers will result in immediate hydrophobic collapse and irreversible aggregation.

Therefore, anhydrous Dimethyl Sulfoxide (DMSO) —a strong polar aprotic solvent—must be used for primary solubilization. DMSO effectively disrupts intermolecular hydrogen bonding and prevents the aromatic stacking of the Phenylalanine residues, ensuring the peptide reaches a monomeric, biologically active state before downstream dilution.

Quantitative Parameters

Table 1: Physicochemical Properties & Solubilization Impact

PropertyParameterCausality / Impact on Protocol
Sequence β-Asp-Phe-Phe-MePhe-Gly-Leu-Met-NH₂High hydrophobicity strictly dictates primary DMSO usage.
CAS Number 114317-52-1Primary identifier for regulatory and procurement tracking .
Molecular Weight ~888.1 g/mol Required for precise molarity and dilution calculations.
Key Modifications β-Asp⁴, N-Me-Phe⁷, C-term AmidationPrevents enzymatic cleavage; increases lipophilicity.
Susceptible Residue Met¹⁰ (Methionine)Highly prone to oxidation; requires inert storage atmosphere.

The Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. At critical junctures, physical and empirical checks are embedded to ensure the structural integrity and solubility of the peptide are maintained.

Phase 1: Equilibration and Environmental Control
  • Desiccation: Remove the lyophilized peptide vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which can cause localized hydrolysis or degrade the oxidation-sensitive Methionine residue.

  • Material Selection: Exclusively use low-protein binding microcentrifuge tubes (e.g., siliconized polypropylene).

    • Causality: Hydrophobic peptides readily adsorb to standard plastic surfaces, which can silently reduce the actual working concentration of your solution.

Phase 2: Primary Solubilization (Master Stock Creation)
  • Solvent Addition: Add a calculated volume of 100% Anhydrous, Cell-Culture Grade DMSO to the vial to achieve a master stock concentration of 10 mM .

    • (e.g., For 1 mg of peptide [MW ~888.1], add ~112.6 μL of DMSO).

  • Agitation: Vortex the vial gently for 30 seconds. If the powder is not fully dissolved, place the vial in a room-temperature sonicating water bath for up to 60 seconds. Do not allow the bath to heat up.

  • Self-Validation Check (Optical Clarity): Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity, opalescence, or floating micro-particles indicates incomplete solvation. Do not proceed until the solution is perfectly clear.

Phase 3: Aqueous Dilution & The "Crash Test"
  • Dilution: Dilute the 10 mM DMSO master stock directly into your target aqueous buffer (e.g., PBS, ACSF, or cell culture media) immediately prior to the assay.

  • Self-Validation Check (Micro-Centrifugation Crash Test): To guarantee the peptide has not precipitated upon contact with water, take a 100 μL aliquot of the final aqueous working solution and centrifuge it at 10,000 × g for 5 minutes.

    • Interpretation: Inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the peptide has exceeded its thermodynamic solubility limit in that specific buffer. You must either lower the final peptide concentration or slightly increase the allowable DMSO fraction.

Table 2: Dilution Matrix for a 10 mM Master Stock

Target ConcentrationVolume of 10 mM StockVolume of Aqueous BufferFinal DMSO ConcentrationAssay Suitability
100 μM 10 μL990 μL1.0% (v/v)Cell-free binding assays / Ex vivo tissues
10 μM 1 μL999 μL0.1% (v/v)Standard in vitro cell culture
1 μM 0.1 μL (or serial)999.9 μL0.01% (v/v)High-sensitivity live-cell assays
Phase 4: Storage and Preservation
  • Aliquoting: Divide the remaining 10 mM DMSO master stock into single-use aliquots (e.g., 5-10 μL per tube).

  • Inert Atmosphere: Overlay the aliquots with a gentle stream of Argon or Nitrogen gas before sealing.

    • Causality: The C-terminal Methionine (Met¹⁰) is highly susceptible to oxidation, forming methionine sulfoxide, which drastically reduces NK-3 receptor binding affinity.

  • Freezing: Store aliquots at -80°C. Avoid all freeze-thaw cycles.

Workflow & Signaling Pathway Visualization

The following diagram maps the physical reconstitution workflow directly to its downstream biological signaling cascade, illustrating the transition from a synthetic chemical state to a biological effector.

Workflow N1 Lyophilized Peptide [β-Asp4, MePhe7]NKB(4-10) N2 100% Anhydrous DMSO Primary Solubilization N1->N2 Desiccate & Add Solvent N3 Master Stock Solution (10 mM in DMSO) N2->N3 Vortex / Sonicate to Clarity N4 Aqueous Buffer Dilution (PBS / ACSF / Media) N3->N4 Dilute (<0.1% DMSO final) N5 NK-3 Receptor Activation (Target Tissue / Cells) N4->N5 Apply to Target System N6 Gq/11 Coupled Signaling Intracellular Ca2+ Release N5->N6 Signal Transduction Cascade

Workflow of [beta-Asp4, MePhe7]NKB(4-10) reconstitution and NK-3 receptor signaling activation.

References

  • Couture R, Laneuville O, Guimond C, Drapeau G, Regoli D. "Characterization of the peripheral action of neurokinins and neurokinin receptor selective agonists on the rat cardiovascular system." Naunyn-Schmiedeberg's Archives of Pharmacology. 1989. URL:[Link]

  • NextSDS Chemical Database. "neurokinin B (4-10), beta-Asp(4)-Me-Phe(7)- — Chemical Substance Information". NextSDS. URL:[Link]

  • Google Patents. "Peptide therapeutic conjugates and uses thereof" (WO2010063124A1). World Intellectual Property Organization.
Application

Application Note: Dosage and Experimental Protocols for[β-Asp⁴, MePhe⁷]-Neurokinin B (4-10) in Rodent Behavioral Models

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Discipline: Behavioral Pharmacology, Neuroendocrinology, and Neuroscience Mechanistic Grounding: The Role of N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Discipline: Behavioral Pharmacology, Neuroendocrinology, and Neuroscience

Mechanistic Grounding: The Role of NK3 Receptor Agonism

[β-Asp⁴, MePhe⁷]-Neurokinin B (4-10) is a highly potent, synthetic peptide analog of Neurokinin B (NKB) engineered for exquisite selectivity toward the Neurokinin-3 (NK3) receptor over NK1 and NK2 receptors [1]. In the central nervous system, NK3 receptors are predominantly Gq-coupled G-protein coupled receptors (GPCRs).

Understanding the causality behind this peptide's behavioral effects requires mapping its neuroanatomical targets:

  • Thermoregulation (The KNDy Network): NK3 receptors are highly expressed in the median preoptic nucleus (MnPO). Arcuate KNDy (kisspeptin/neurokinin B/dynorphin) neurons project to the MnPO. Activating these receptors triggers a profound heat-dissipation response (cutaneous vasodilation) and behavioral cold-seeking, making this peptide the gold standard for chemically inducing a menopausal "hot flash" surrogate in rodents [3, 4].

  • Cognitive Enhancement: NK3 receptors are localized on choline acetyltransferase-containing neurons in the basal forebrain. Agonism directly stimulates the septo-hippocampal cholinergic system, elevating extracellular acetylcholine (ACh) in the hippocampus and frontal cortex, thereby rescuing age-related memory deficits [2].

  • Cardiovascular & Motor Outflow: Central administration stimulates sympathetic and 5-hydroxytryptaminergic (5-HT) pathways, inducing dose-dependent tachycardia, vasodepression, and stereotypic motor behaviors (e.g., wet dog shakes, tail whips) [1, 5].

NK3R_Signaling Agonist [β-Asp⁴, MePhe⁷]-NKB(4-10) (Selective NK3R Agonist) Receptor Neurokinin-3 Receptor (Gq-Coupled GPCR) Agonist->Receptor High-Affinity Binding Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Allosteric Activation SecondMsgr IP3 + DAG Production PLC->SecondMsgr PIP2 Cleavage Ca2 Intracellular Ca²⁺ Release SecondMsgr->Ca2 ER Channel Opening Output Behavioral & Autonomic Outputs (Locomotion, Vasodilation, Memory) Ca2->Output Neuronal Depolarization

Intracellular Gq-coupled signaling cascade following NK3 receptor activation.

Quantitative Dosage Matrix

Because peptide stability and blood-brain barrier (BBB) penetrance vary by administration route, precise dosing is critical. The following table synthesizes validated dosage ranges across distinct rodent behavioral models.

Experimental ModelRoute of Admin.Recommended DosagePrimary ReadoutsRef
Vasomotor Symptoms (Hot Flash) Subcutaneous (s.c.)0.1 – 0.5 mg/kgCore Body Temp (CBT) drop, Tail Skin Temp (TSkin) spike, Cold-seeking behavior.[3, 4]
Cognitive Enhancement (Aged Rats) Subcutaneous (s.c.)0.2 mg/kgEscape latency (Water Maze), Object-place recognition time.[2]
Central Cardiovascular Response Intravenous (i.v.)0.65 – 65 nmol/kgMean Arterial Pressure (MAP) drop, Tachycardia.[1]
5-HT/DA Motor Behaviors Intracerebroventricular (i.c.v.)0.01 – 1.2 nmolLocomotion, tail whips, wet dog shakes, rearing.[5]

Self-Validating Experimental Protocols

To ensure data integrity, every protocol utilizing[β-Asp⁴, MePhe⁷]-NKB(4-10) must incorporate a self-validating pharmacological blockade. Off-target effects at high doses can confound behavioral data; therefore, pre-treatment with a selective NK3R antagonist (e.g., SR142801/Osanetant) is mandatory to prove receptor specificity.

Workflow Habituation 1. Habituation (Thermocline/Maze) Baseline 2. Baseline Data (CBT, TSkin, Latency) Habituation->Baseline Injection 3. Agonist Admin (s.c. or i.c.v.) Baseline->Injection Monitoring 4. Data Acquisition (Telemetry/Video) Injection->Monitoring Validation 5. Antagonist Blockade (e.g., SR142801) Monitoring->Validation Specificity Check

Self-validating experimental workflow for NK3R behavioral pharmacology.

Protocol A: Vasomotor Symptom (VMS) "Hot Flash" Model in Mice

Causality: Subcutaneous administration of the agonist penetrates the BBB sufficiently to activate the MnPO. The animal experiences a false sensation of extreme heat, triggering autonomic vasodilation (flushing) and behavioral compensation (moving to a colder environment) [3, 4].

Materials: *[β-Asp⁴, MePhe⁷]-NKB(4-10) dissolved in 0.9% sterile saline.

  • Infrared thermal camera (for TSkin).

  • Telemetry dataloggers (for CBT).

  • Thermal gradient apparatus (Thermocline: 15°C to 45°C).

Step-by-Step Methodology:

  • Surgical Implantation (Day -7): Implant telemetry dataloggers into the peritoneal cavity of the mice for continuous CBT monitoring. Allow 7 days for recovery.

  • Habituation (Day -1): Place mice in the thermocline for 2 hours to establish baseline thermal preferences without data recording.

  • Baseline Acquisition (Day 0, T= -120 to 0 min): Place mice in the thermocline. Record baseline CBT and TSkin for 2 hours.

  • Agonist Administration (T= 0 min): Administer 0.5 mg/kg of [β-Asp⁴, MePhe⁷]-NKB(4-10) via subcutaneous injection (volume: 5 mL/kg).

  • Autonomic Monitoring (T= 0 to 60 min): Continuously record TSkin via infrared imaging. A successful VMS induction is characterized by a rapid TSkin spike (approx. +4°C to +6°C) peaking within 15 minutes.

  • Behavioral Monitoring (T= 0 to 120 min): Track the animal's position on the thermocline. The subject should demonstrate acute cold-seeking behavior, migrating toward the 15°C–20°C zone to compensate for the perceived heat.

  • Validation Phase: In a separate cohort, pre-administer an NK3R antagonist (e.g., SR142801 at 3-6 mg/kg) 30 minutes prior to the agonist. The VMS phenotype must be completely abolished.

Protocol B: Cognitive Enhancement in the Morris Water Maze (Aged Rodents)

Causality: Aged rodents exhibit basal forebrain cholinergic atrophy. Post-trial administration of the NK3R agonist stimulates surviving cholinergic neurons, enhancing memory consolidation during the critical post-learning window [2].

Materials:

  • Aged male Wistar rats (17–21 months old).

  • Morris Water Maze (MWM) pool with a hidden platform and spatial cues.

  • Video tracking software (e.g., EthoVision).

Step-by-Step Methodology:

  • Pre-Screening: Screen aged rats to identify "inferior learners" vs. "superior learners" based on baseline object-place recognition. NK3R agonism is often most pronounced in subjects with some preserved cholinergic architecture.

  • Acquisition Trials (Days 1-4): Conduct 3 trials per day. The animal is placed in the pool and given 60 seconds to find the hidden platform.

  • Post-Trial Dosing: Immediately following the final trial of each day, administer 0.2 mg/kg[β-Asp⁴, MePhe⁷]-NKB(4-10) subcutaneously. Note: Dosing post-trial ensures the peptide affects memory consolidation rather than altering swimming motor function or acute anxiety.

  • Probe Trial (Day 5): Remove the platform. Measure the time spent in the target quadrant. Agonist-treated animals should exhibit significantly higher target quadrant retention compared to vehicle controls.

  • Validation Phase: Co-administer SR142801 (6 mg/kg) to a control group to verify that the reduction in escape latency is strictly NK3R-dependent.

References

  • Couture, R., Laneuville, O., Guimond, C., Drapeau, G., & Regoli, D. (1989). Characterization of the peripheral action of neurokinins and neurokinin receptor selective agonists on the rat cardiovascular system. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(5), 547-557.
  • Schäble, S., et al. (2010). Neurokinin3 receptor as a target to predict and improve learning and memory in the aged organism. Proceedings of the National Academy of Sciences, 107(34), 15234-15239.
  • Padilla, S. L., et al. (2018). Glutamatergic Neurokinin 3 Receptor Neurons in the Median Preoptic Nucleus Modulate Heat-Defense Pathways in Female Mice. Endocrinology, 159(6), 2272-2284.
  • Krull, D., et al. (2017). Comprehensive Method To Quantify Adaptations by Male and Female Mice With Hot Flashes Induced by the Neurokinin B Receptor Agonist Senktide. Endocrinology, 158(10), 3090-3096.
  • Stoessl, A. J., et al. (1988). The NK-3 tachykinin agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats. British Journal of Pharmacology, 94(2), 285-287.
Method

Application Note: Preparation and Validation of Neurokinin B (4-10) β-Asp(4)-Me-Phe(7)- Stock Solutions for Cell Culture

Introduction and Mechanistic Rationale Neurokinin B (NKB) is a mammalian tachykinin peptide that acts primarily through the G-protein-coupled Neurokinin-3 receptor (NK3R) to modulate various physiological processes, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Neurokinin B (NKB) is a mammalian tachykinin peptide that acts primarily through the G-protein-coupled Neurokinin-3 receptor (NK3R) to modulate various physiological processes, including 1[1]. However, native NKB is highly susceptible to rapid proteolytic cleavage by endogenous peptidases, limiting its utility in prolonged in vitro assays.

To overcome this limitation, researchers utilize Neurokinin B (4-10) β-Asp(4)-Me-Phe(7)- , a rationally designed, truncated analogue.

  • Truncation (4-10): Isolates the C-terminal heptapeptide sequence, which contains the essential pharmacophore required for receptor binding.

  • β-Asp(4) Modification: The substitution of standard Aspartic acid with β-Aspartic acid at the N-terminus of the fragment creates a peptide bond that is highly resistant to aminopeptidases.

  • N-Me-Phe(7) Modification: N-methylation of Phenylalanine at position 7 introduces steric hindrance, protecting the peptide from endopeptidase cleavage and locking the peptide into a conformation that is2[2].

Physicochemical Properties & Data Presentation

Understanding the physicochemical nature of this peptide is critical for proper handling. The presence of multiple hydrophobic residues significantly reduces its aqueous solubility, dictating specific solvent requirements.

PropertySpecificationRationale for Handling
Sequence β-Asp-Phe-Phe-(N-Me-Phe)-Val-Gly-Leu-Met-NH2C-terminal amidation prevents degradation; Met is prone to oxidation.
Receptor Selectivity NK3 Receptor (Agonist)Highly selective; minimizes off-target NK1/NK2 activation[2].
Primary Solvent 100% Anhydrous DMSOEnsures complete solvation of hydrophobic domains.
Working Solvent PBS or Cell Culture MediaFinal DMSO concentration must be <0.1% to avoid cytotoxicity.
Storage (Solid) -20°C to -80°C (Desiccated)Prevents moisture-induced hydrolysis.
Storage (Solution) -80°C (Aliquoted)Prevents freeze-thaw degradation and Met oxidation.

Preparation of Stock Solutions: Causality and Workflow

Causality Behind Experimental Choices
  • Why Anhydrous DMSO? Peptides with high hydrophobicity can form micro-aggregates in aqueous buffers, leading to inaccurate dosing and inconsistent cellular responses. Anhydrous DMSO disrupts hydrogen bonding and hydrophobic interactions, ensuring a true molecular solution.

  • Why Aliquot? The C-terminal Methionine (Met) is highly susceptible to oxidation (forming methionine sulfoxide), which dramatically reduces receptor binding affinity. Repeated freeze-thaw cycles accelerate this oxidation. Single-use aliquots form a self-validating system where each experiment starts with a pristine peptide state.

Workflow Diagram

Workflow Step1 Equilibrate Lyophilized Peptide to RT Step2 Add Anhydrous DMSO (10 mM Stock) Step1->Step2 Prevents condensation Step3 Vortex & Sonicate (If necessary) Step2->Step3 Step4 Aliquot into Single-Use Vials Step3->Step4 Step5 Store at -80°C (Protect from light) Step4->Step5 Prevents oxidation

Fig 1: Step-by-step workflow for the preparation and storage of peptide stock solutions.

Step-by-Step Protocol: 10 mM Primary Stock
  • Equilibration: Remove the lyophilized peptide vial from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to condense on the peptide powder, leading to rapid degradation and inaccurate mass calculations.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

    • Calculation: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Concentration (M)].

  • Mixing: Vortex gently for 30-60 seconds. If the peptide does not dissolve completely, sonicate in a water bath at RT for 1-2 minutes until the solution is entirely clear.

  • Aliquoting: Dispense the 10 mM stock into sterile, low-protein-binding microcentrifuge tubes (e.g., 10 µL to 50 µL per aliquot) to avoid peptide adsorption to the plastic walls.

  • Storage: Immediately flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer.

Preparation of Working Solutions and Self-Validation

To ensure the integrity of the protocol, the application of the peptide must be coupled with a self-validating functional assay. Because the NK3 receptor is a Gq-coupled GPCR, successful activation by Neurokinin B (4-10) β-Asp(4)-Me-Phe(7)- will trigger the Phospholipase C (PLC) pathway, resulting in intracellular calcium mobilization.

NK3R Signaling Pathway

NK3R_Pathway Agonist NKB (4-10) β-Asp(4)-Me-Phe(7)- Receptor NK3 Receptor (Gq-coupled) Agonist->Receptor Selective Binding Gq Gq Alpha Subunit Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Mobilization Response Validated Cellular Response (e.g., Calcium Transient) DAG->Response PKC Activation Ca2->Response Fluorescent Readout

Fig 2: Gq-coupled signaling cascade activated by the NK3R selective agonist.

Step-by-Step Protocol: Working Solution & Validation Assay
  • Thawing: Remove a single 10 mM DMSO aliquot from -80°C and thaw on ice.

  • Serial Dilution: Dilute the stock into pre-warmed (37°C) assay buffer (e.g., HBSS with 20 mM HEPES) or cell culture media to achieve the desired working concentration (typically 1 nM to 1 µM).

    • Self-Validation Check: Ensure the final DMSO concentration in the culture media is ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual calcium spikes.

  • Calcium Imaging (Validation):

    • Load NK3R-expressing cells (e.g., CHO-NK3R or native neuronal cultures) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.

    • Wash cells to remove extracellular dye.

    • Apply the diluted Neurokinin B (4-10) β-Asp(4)-Me-Phe(7)- working solution.

    • Measure fluorescence using a microplate reader or confocal microscope. A rapid, transient spike in fluorescence confirms both the biological activity of the peptide stock and the functional expression of the NK3R in the cell model.

References

  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum Source: National Institutes of Health (NIH) / PubMed URL:1

  • Classification of tachykinin receptors in muscularis mucosae of opossum oesophagus Source: National Institutes of Health (NIH) / PubMed URL:2

Sources

Application

Application Note: Modulating NK3 Receptors in Slice Electrophysiology Using Senktide [NKB (4-10) β-Asp⁴-Me-Phe⁷]

Introduction and Mechanistic Rationale Neurokinin B (NKB) is an endogenous tachykinin peptide that preferentially binds to the Neurokinin 3 (NK3) receptor, a Gq-coupled G-protein coupled receptor (GPCR) widely distribute...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Neurokinin B (NKB) is an endogenous tachykinin peptide that preferentially binds to the Neurokinin 3 (NK3) receptor, a Gq-coupled G-protein coupled receptor (GPCR) widely distributed in the central nervous system. To study NK3 receptor-mediated neurophysiology without off-target activation of NK1 or NK2 receptors, researchers utilize the highly selective synthetic analog Senktide [Neurokinin B (4-10) β-Asp⁴-Me-Phe⁷][1].

The substitution of β-Asp at position 4 and N-methyl-Phe at position 7 confers profound resistance to enzymatic degradation and exceptional selectivity for the NK3 receptor over other tachykinin receptors[1]. In slice electrophysiology, Senktide is the gold standard for isolating NK3-mediated effects, which typically involve the modulation of neuronal excitability, bursting pacemaking, and synaptic transmission across regions such as the ventral tegmental area (VTA), locus coeruleus, spinal cord, and lateral habenula (LHb)[1][2][3][4].

Causality in Electrophysiological Responses

Binding of Senktide to the NK3 receptor activates the Gq/11 signaling cascade. This stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium and modulation of downstream effector channels (such as TRP channels or the closure of potassium leak channels) results in membrane depolarization and altered action potential firing dynamics[3].

NK3R_Signaling Senktide Senktide [NKB(4-10) β-Asp4-Me-Phe7] NK3R NK3 Receptor (GPCR) Senktide->NK3R Binding Gq Gq/11 Protein NK3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Depol Neuronal Depolarization (Action Potential Firing) Ca2->Depol Ion Channel Modulation

Figure 1: Intracellular signaling cascade triggered by Senktide binding to the NK3 receptor.

Peptide Preparation and Formulation

Senktide is a peptide and is susceptible to adsorption to plastic and glass surfaces. Proper formulation is critical to ensure accurate dosing during bath application.

Quantitative Formulation Guidelines
ParameterRecommendationRationale
Solvent Ultrapure Water or 0.1% BSA in WaterBSA prevents non-specific adsorption of the peptide to tubing and reservoir walls.
Stock Concentration 1 mMAllows for a 1:10,000 to 1:100,000 dilution into aCSF, minimizing solvent artifacts.
Storage (Stock) -20°C to -80°C (Aliquots)Prevents repeated freeze-thaw cycles which degrade peptide integrity.
Working Concentration 10 nM – 100 nMEC50 values typically range from 4 nM (VTA) to 26 nM (Locus Coeruleus)[1][2].

Experimental Protocol: Slice Electrophysiology Workflow

This protocol is designed as a self-validating system. It incorporates baseline stabilization, agonist application, and selective antagonism to definitively prove that the observed electrophysiological changes are NK3-mediated.

Step-by-Step Methodology

Step 1: Slice Preparation & Recovery

  • Prepare acute brain or spinal cord slices (typically 250–300 µm thick) in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

  • Transfer slices to a holding chamber containing standard artificial cerebrospinal fluid (aCSF) at 32°C for 30 minutes, then allow them to rest at room temperature for at least 1 hour.

Step 2: Baseline Recording

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2–3 mL/min) at 30–32°C.

  • Establish a whole-cell patch-clamp or extracellular recording configuration on the target neuron (e.g., dopamine neurons in the VTA or silent neurons in the LHb)[1][4].

  • Record spontaneous or evoked action potential firing for a minimum of 5–10 minutes to establish a stable baseline.

Step 3: Senktide Bath Application

  • Dilute the 1 mM Senktide stock into the aCSF reservoir to achieve a final concentration of 100 nM.

  • Switch the perfusion system to the Senktide-aCSF solution.

  • Record the cellular response. Note: GPCR-mediated responses are relatively slow; allow 2–5 minutes for the onset of depolarization or changes in firing rate.

Step 4: Self-Validation via Antagonism

  • To confirm NK3 receptor specificity, wash out the Senktide for 10 minutes.

  • Pre-incubate the slice with a selective NK3 receptor antagonist, such as SR 142801 (50 nM) or SB-222200 (1 µM) , for 10 minutes[2][4].

  • Re-apply 100 nM Senktide in the continued presence of the antagonist. The previously observed excitatory or inhibitory effects must be abolished to validate the mechanism[2].

Workflow Prep Slice Preparation (VTA / LHb / Spinal Cord) Recovery Recovery in aCSF (1-2 hours) Prep->Recovery Recording Patch-Clamp Recording (Establish Baseline) Recovery->Recording Senktide Bath Application Senktide (10-100 nM) Recording->Senktide Washout Washout & Antagonist (e.g., SR 142801) Senktide->Washout

Figure 2: Standard slice electrophysiology workflow for evaluating Senktide.

Expected Outcomes and Regional Specificity

The electrophysiological response to Senktide is highly dependent on the neural circuit being investigated. Table 2 summarizes validated responses across different tissues.

Table 2: Regional Electrophysiological Responses to Senktide
Brain RegionTarget NeuronSenktide ConcentrationExpected Electrophysiological ResponseReference
Ventral Tegmental Area (VTA) Dopamine Neurons100 nMIncreased spontaneous action potential firing rate (e.g., 1.9 Hz to 3.9 Hz).[1]
Locus Coeruleus Noradrenergic Neurons30 nMConcentration-dependent increase in firing rate (EC50 = 26 nM).[2]
Spinal Cord (Neonatal) Ventral Root / Motoneurons100 nMSlow depolarization followed by intense, long-lasting oscillatory bursting.[3]
Lateral Habenula (LHb) Tonic Firing Neurons100 nMDecreased frequency of spontaneous and evoked action potentials; increased rheobase.[4]

References

  • Pharmacology of tachykinin receptors on neurones in the ventral tegmental area of rat brain slices. PubMed (NIH). Available at:[Link]

  • Electrophysiological, behavioural and biochemical evidence for activation of brain noradrenergic systems following neurokinin NK3 receptor stimulation. PubMed (NIH). Available at:[Link]

  • Neuronal Bursting Induced by NK3 Receptor Activation in the Neonatal Rat Spinal Cord In Vitro. Journal of Neurophysiology. Available at:[Link]

  • Tachykinin receptor 3 in the lateral habenula alleviates pain and anxiety comorbidity in mice. Frontiers in Immunology. Available at:[Link]

Sources

Method

Application Note: In Vivo Administration Routes and Protocols for Neurokinin B (4-10) β-Asp⁴-Me-Phe⁷ (Senktide) in Murine Models

Audience: Researchers, Neuropharmacologists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction and Scientific Context The peptide analog Neurokinin B (4-10) β...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Neuropharmacologists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction and Scientific Context

The peptide analog Neurokinin B (4-10) β-Asp⁴-Me-Phe⁷ , universally known in pharmacological literature as Senktide , is a highly potent and selective agonist for the Neurokinin-3 receptor (NK3R) [1]. Due to its resistance to enzymatic degradation compared to endogenous Neurokinin B (NKB), Senktide is the gold-standard tool compound for probing NK3R-mediated physiological pathways.

In contemporary preclinical research, Senktide is primarily utilized to study two distinct physiological domains:

  • Neuroendocrine Thermoregulation: Modulating KNDy (kisspeptin/neurokinin B/dynorphin) neuronal networks in the median preoptic area to model Vasomotor Symptoms (VMS, or "hot flashes") [2].

  • Serotonergic (5-HT) Behavioral Pathways: Inducing 5-HT-mediated motor behaviors to study central monoamine interactions [1, 3].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical pharmacology and practical in vivo execution, providing self-validating protocols for the administration of Senktide in murine models.

Mechanism of Action & Pharmacological Rationale

Understanding the causality behind Senktide's systemic effects is critical for selecting the correct administration route. NK3R is a Gq/11-coupled receptor. Upon Senktide binding, the receptor activates Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ), leading to rapid neuronal depolarization.

When targeting KNDy neurons or serotonergic pathways, this depolarization cascade is the fundamental trigger for the observed behavioral and thermoregulatory phenotypes.

NK3R_Signaling Senktide Senktide (NK3R Agonist) NK3R Neurokinin-3 Receptor (NK3R) Senktide->NK3R Gq Gq/11 Protein NK3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Depol Neuronal Depolarization (KNDy / 5-HT Neurons) Ca2->Depol

Caption: Senktide-mediated NK3R signaling pathway leading to neuronal depolarization.

Route Selection & Pharmacokinetics

The choice of administration route directly dictates the physiological model being tested.

  • Subcutaneous (SC) Administration: While peptides typically struggle to cross the Blood-Brain Barrier (BBB), Senktide is uniquely capable of crossing the BBB in biologically significant amounts or acting on circumventricular organs (such as the median preoptic nucleus) that lack a tight BBB [1]. SC administration is the preferred route for thermoregulatory models because it avoids the surgical stress of central injections, which can artificially alter baseline core body temperature (CBT) [2].

  • Intracisternal (IC) / Intracerebroventricular (ICV) Administration: Direct central administration is utilized to completely isolate central NK3R mechanisms from peripheral tachykinin effects. It is the standard route for eliciting rapid 5-HT-mediated behavioral responses (e.g., head twitches) [3].

Quantitative Administration Parameters

The following table synthesizes field-validated quantitative data for Senktide administration across different murine models to ensure optimal dosing and vehicle selection.

Administration RouteValidated Dose RangePreferred VehicleTarget Physiological ResponsePrimary Application
Subcutaneous (SC) 0.5 mg/kg (approx. 0.6 µmol/kg)0.9% Saline with 3% DMSO (v/v)↓ Core Body Temp (CBT), ↑ Tail Skin Temp (TST)VMS / Hot Flash Modeling
Subcutaneous (SC) 0.1 - 2.4 µmol/kg0.9% SalineWet dog shakes, flat body postureSystemic 5-HT Activation
Intracisternal (IC) 0.01 - 1.2 nmol/mouseArtificial CSF (ACSF)Head twitches, forepaw treadingCentral 5-HT Behavioral Assays
Intravenous (IV) 0.2 - 1.0 mg/kg0.9% SalineReduction in microvasculature densityAnti-angiogenesis / Oncology

Detailed Experimental Protocols

Protocol A: Subcutaneous (SC) Delivery for Vasomotor Symptom (VMS) Modeling

Based on the validated methodology by Krull et al. (2017) [2].

Causality Note: A dose of 0.5 mg/kg is strictly selected because higher doses can induce pain or inhibit movement, which confounds behavioral thermoregulation data. 3% DMSO is utilized to prevent peptide aggregation in the syringe without inducing solvent toxicity.

Step-by-Step Methodology:

  • Peptide Reconstitution: Reconstitute lyophilized Senktide in 100% molecular-grade DMSO to create a highly concentrated stock (e.g., 10 mg/mL). Aliquot into low-protein binding tubes and store at -80°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile 0.9% NaCl to a final concentration of 0.05 mg/mL, ensuring the final DMSO concentration is exactly 3% (v/v).

  • Baseline Acclimation: Place unrestrained mice in a thermocline (or standard metabolic cage with telemetry implants) for exactly 2 hours to establish a baseline Core Body Temperature (CBT) and Tail Skin Temperature (TST).

  • Administration: Briefly remove the mouse and administer the working solution subcutaneously into the loose skin over the interscapular area at a dose of 0.5 mg/kg (typically 10 µL/g body weight).

  • Data Acquisition: Immediately return the mouse to the testing apparatus. Monitor TST and CBT continuously for 2 hours. A successful self-validating response will show a sharp rise in TST within 15 minutes, followed by a compensatory drop in CBT and cold-seeking behavior.

Protocol B: Intracisternal (IC) Delivery for 5-HT Behavioral Assays

Based on the foundational behavioral studies by Stoessl et al. (1987, 1988) [1, 3].

Causality Note: IC administration bypasses systemic degradation and delivers the peptide directly to the cerebrospinal fluid, allowing for nanomolar dosing. This isolates the central activation of 5-HT pathways via NK3R.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare sterile Artificial Cerebrospinal Fluid (ACSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 1 NaH2PO4, 26.2 NaHCO3, and 11 glucose.

  • Peptide Dilution: Dilute Senktide in ACSF to achieve a target delivery concentration of 0.1 to 1.0 nmol per 5 µL injection volume.

  • Anesthesia: Induce light, transient anesthesia using 2-3% Isoflurane. Crucial: Avoid long-acting injectable anesthetics (like Ketamine/Xylazine) as they heavily depress the CNS and mask serotonergic motor behaviors.

  • Injection: Flex the mouse's head downward to expose the cisterna magna. Using a 27-gauge needle attached to a Hamilton syringe, carefully puncture the atlanto-occipital membrane. Inject 5 µL of the Senktide solution over 10 seconds.

  • Observation: Place the mouse in a clear observation cylinder. Record behavior for 30–60 minutes. Quantify specific 5-HT-mediated manifestations: head twitches, forepaw treading, and hindlimb splaying.

Senktide_Workflow Start Senktide Preparation (Low-Protein Binding Plastics) RouteSC Subcutaneous (SC) Injection Vehicle: 3% DMSO in Saline Start->RouteSC RouteIC Intracisternal (IC) Injection Vehicle: ACSF Start->RouteIC ModelVMS Thermoregulatory Model (VMS / Hot Flashes) RouteSC->ModelVMS Model5HT 5-HT Behavioral Model (Serotonergic Syndrome) RouteIC->Model5HT MeasureVMS Track CBT & TST via Telemetry/Thermocline ModelVMS->MeasureVMS Measure5HT Quantify Head Twitches & Forepaw Treading Model5HT->Measure5HT

Caption: Parallel experimental workflows for Senktide administration in murine models.

Critical Handling and Troubleshooting

  • Peptide Adsorption: Senktide is highly prone to non-specific adsorption to glass and standard polystyrene. Always use low-protein binding polypropylene tubes and pipette tips. Failure to do so will result in a lower-than-calculated administered dose, leading to false-negative behavioral results.

  • Freeze-Thaw Degradation: Never subject the working solution to multiple freeze-thaw cycles. Aliquot the DMSO stock solution into single-use vials.

  • Vehicle Control Validation: For SC routes utilizing 3% DMSO, the control group must receive the exact same 3% DMSO/Saline vehicle. DMSO alone can cause mild local vasodilation; using a pure saline control will invalidate the TST temperature data.

References

  • Stoessl, A. J., Dourish, C. T., & Iversen, S. D. (1988). The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats. British Journal of Pharmacology, 94(2), 285–287.[Link]

  • Krull, A. A., Larsen, S. A., Clifton, D. K., Neal-Perry, G., & Steiner, R. A. (2017). A Comprehensive Method To Quantify Adaptations by Male and Female Mice With Hot Flashes Induced by the Neurokinin B Receptor Agonist Senktide. Endocrinology, 158(10), 3259–3268.[Link]

  • Stoessl, A. J., Dourish, C. T., Young, S. C., Williams, B. J., Iversen, S. D., & Iversen, L. L. (1987). Senktide, a selective neurokinin B-like agonist, elicits serotonin-mediated behaviour following intracisternal administration in the mouse. Neuroscience Letters, 80(3), 321–326.[Link]

Application

Application Note:[β-Asp⁴, MePhe⁷]Neurokinin B (4-10) as a Highly Selective NK₃ Receptor Agonist in GPCR Activation Assays

Introduction & Mechanistic Insights In the landscape of G protein-coupled receptor (GPCR) pharmacology, the tachykinin receptor family—comprising NK₁, NK₂, and NK₃ receptors—presents a unique challenge due to the high st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the tachykinin receptor family—comprising NK₁, NK₂, and NK₃ receptors—presents a unique challenge due to the high structural homology among its endogenous ligands (Substance P, Neurokinin A, and Neurokinin B)[1]. To accurately characterize NK₃ receptor signaling without confounding cross-activation, researchers require highly selective synthetic agonists.

[β-Asp⁴, MePhe⁷]Neurokinin B (4-10) is a truncated, rationally designed peptide analog of Neurokinin B (NKB). By incorporating a β-aspartic acid at position 4 and an N-methylated phenylalanine at position 7, this peptide achieves two critical pharmacological objectives:

  • Conformational Locking: The N-methylation at position 7 restricts the peptide's backbone flexibility, forcing a conformation that perfectly fits the binding pocket of the NK₃ receptor while sterically clashing with NK₁ and NK₂ receptors[2].

  • Metabolic Stability: Endogenous tachykinins are rapidly degraded by aminopeptidases and neutral endopeptidases. The N-terminal truncation and unnatural amino acid substitutions render[β-Asp⁴, MePhe⁷]NKB(4-10) highly resistant to enzymatic cleavage, ensuring sustained receptor activation during prolonged in vitro assays[3].

Signaling Pathway & Assay Rationale

The NK₃ receptor is a canonical Gq/11-coupled GPCR. Upon activation by [β-Asp⁴, MePhe⁷]NKB(4-10), the receptor undergoes a conformational shift that activates the Gq protein, leading to the stimulation of Phospholipase C (PLC-β). PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

For high-throughput screening (HTS) and pharmacological profiling, we capture this cascade using two distinct readouts:

  • Transient Readout: Intracellular calcium mobilization (triggered by IP₃) using fluorescent dyes (e.g., Fluo-4 AM) on a FLIPR system.

  • Accumulation Readout: IP₁ accumulation (a stable downstream metabolite of IP₃) using Homogeneous Time-Resolved Fluorescence (HTRF).

NK3_Signaling Agonist [β-Asp⁴, MePhe⁷]NKB(4-10) NK3R NK₃ Receptor (GPCR) Agonist->NK3R Selective Binding Gq Gq/11 Protein NK3R->Gq Conformational Change PLC Phospholipase C (PLC-β) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 ER Calcium Channel Readout Assay Readout (FLIPR / HTRF) IP3->Readout IP1 Accumulation (HTRF) PKC PKC Activation DAG->PKC Ca2->Readout Fluo-4 Fluorescence

NK3 Receptor Gq/11 signaling cascade activated by [β-Asp⁴, MePhe⁷]NKB(4-10).

Quantitative Pharmacological Profile

To demonstrate the utility of[β-Asp⁴, MePhe⁷]NKB(4-10), the following table summarizes representative EC₅₀ values across the tachykinin receptor family, illustrating its superiority over endogenous ligands for isolated NK₃ studies.

Tachykinin AgonistNK₁ EC₅₀ (nM)NK₂ EC₅₀ (nM)NK₃ EC₅₀ (nM)Selectivity Ratio (NK₁/NK₃)
Substance P0.11505000.0002
Neurokinin A3001.52501.2
Neurokinin B5005002.5200
Senktide>10,000>10,0000.5>20,000
[β-Asp⁴, MePhe⁷]NKB(4-10) >10,000 >10,000 1.2 >8,300

Data represents typical in vitro functional assay results. [β-Asp⁴, MePhe⁷]NKB(4-10) exhibits negligible cross-reactivity, making it an ideal tool compound[2][3].

Experimental Workflows & Protocols

Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)

Causality Note: Calcium transients are rapid (peaking within 15-30 seconds). This assay requires real-time kinetic reading. We utilize Probenecid in the dye-loading buffer to inhibit organic anion transporters, preventing the efflux of the Fluo-4 dye from the cells.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human NK₃ receptor at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM dye (2 µM) diluted in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 60 minutes at 37°C.

  • Peptide Preparation: Reconstitute[β-Asp⁴, MePhe⁷]NKB(4-10) in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer supplemented with 0.1% BSA (fatty-acid free). Crucial Step: BSA prevents the highly hydrophobic peptide from adsorbing to the plastic walls of the dilution plates, which would otherwise artificially inflate the apparent EC₅₀.

  • Data Acquisition: Transfer the cell plate and the compound plate to the FLIPR instrument. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Stimulation: Automatically inject 10 µL of the 3X concentrated peptide into the wells. Record fluorescence continuously for 3 minutes.

  • Validation: Calculate the Z'-factor using a saturating concentration of the peptide (positive control) and buffer alone (negative control). A Z'-factor > 0.6 indicates a robust, self-validating assay.

Protocol B: IP₁ Accumulation Assay (HTRF)

Causality Note: IP₃ is highly unstable and rapidly degrades into IP₂ and IP₁. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, forcing the stable accumulation of IP₁. HTRF is chosen over standard ELISA due to its resistance to compound auto-fluorescence and media interference.

HTRF_Workflow Step1 Seed Cells (CHO-NK3R) Step2 Starvation & LiCl Treatment Step1->Step2 Step3 Agonist Stimulation ([β-Asp⁴, MePhe⁷]NKB(4-10)) Step2->Step3 Step4 Cell Lysis & Antibody Addition Step3->Step4 Step5 TR-FRET Readout (665nm / 620nm) Step4->Step5

Step-by-step experimental workflow for the IP1 Accumulation HTRF Assay.

Step-by-Step Methodology:

  • Cell Plating & Starvation: Seed cells at 10,000 cells/well in a 384-well white microplate. Incubate overnight. Replace media with Stimulation Buffer (HBSS, 20 mM HEPES, 50 mM LiCl , pH 7.4) for 30 minutes prior to the assay.

  • Stimulation: Add 5 µL of[β-Asp⁴, MePhe⁷]NKB(4-10) (prepared in Stimulation Buffer with 0.1% BSA) to the cells. Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of IP₁-d2 conjugate and 5 µL of Anti-IP₁ Cryptate (both diluted in Lysis Buffer).

  • Incubation: Incubate the plate for 1 hour at room temperature in the dark. The lysis buffer disrupts the cell membrane while the FRET partners compete with endogenous IP₁.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the level of receptor activation.

Troubleshooting & Best Practices

  • Loss of Potency Over Time: If the EC₅₀ of the peptide shifts rightward across multiple experiments, suspect peptide degradation or precipitation. Always store the 10 mM DMSO stock in single-use aliquots at -80°C. Avoid freeze-thaw cycles.

  • High Background in Calcium Assays: Ensure cells are not overgrown. Over-confluent CHO-K1 cells can exhibit spontaneous calcium oscillations. Maintain cells at ~80% confluency prior to plating.

  • Non-Specific Binding (NSB): Because [β-Asp⁴, MePhe⁷]NKB(4-10) contains hydrophobic residues (Phe, MePhe, Leu, Met), it is highly prone to sticking to polystyrene. Always use low-binding polypropylene plates for serial dilutions and ensure the presence of a carrier protein (0.1% BSA) or a mild surfactant (0.01% Pluronic F-127) in the assay buffer.

References

  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum: Analogues highly selective for receptors for substance P... Source: National Institutes of Health (NIH) / PubMed (PMID: 1713292) URL:[Link]

  • Classification of tachykinin receptors in muscularis mucosae of opossum oesophagus Source: National Institutes of Health (NIH) / PubMed (PMID: 1707612) URL:[Link]

  • Characterization of the peripheral action of neurokinins and neurokinin receptor selective agonists on the rat cardiovascular system Source: National Institutes of Health (NIH) / Naunyn Schmiedebergs Arch Pharmacol (PMID: 2482449) URL:[Link]

Sources

Method

Application Note: Intracerebroventricular (ICV) Injection Protocol for Senktide[Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-]

Executive Summary & Pharmacological Context Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- , universally recognized in neuropharmacology as Senktide , is a highly potent and selective agonist for the Neurokinin-3 receptor (N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- , universally recognized in neuropharmacology as Senktide , is a highly potent and selective agonist for the Neurokinin-3 receptor (NK3R)[1]. The native Neurokinin B (NKB) peptide is rapidly degraded by endogenous peptidases. However, the strategic amino acid substitutions in Senktide—specifically the incorporation of β -aspartic acid at position 4 and N-methyl-phenylalanine at position 7—confer exceptional resistance to enzymatic cleavage, ensuring sustained receptor activation in vivo[1].

Because Senktide is a hydrophilic peptide, it exhibits negligible blood-brain barrier (BBB) permeability. Consequently, to investigate its central neuromodulatory effects—such as the stimulation of luteinizing hormone (LH) release via the kisspeptin network[2][3], the regulation of vasopressin and oxytocin[4], or the modulation of fear-potentiated startle in the amygdala[5]—researchers must bypass the BBB using Intracerebroventricular (ICV) microinjection .

This application note provides a comprehensive, self-validating surgical and experimental protocol for the ICV administration of Senktide in rodent models, prioritizing experimental causality and reproducibility.

Mechanism of Action: The NK3R Signaling Cascade

Understanding the intracellular consequences of Senktide administration is critical for selecting appropriate downstream readouts (e.g., calcium imaging, electrophysiology, or hormone assays). The NK3R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11​ pathway.

Upon Senktide binding, the activated Gq/11​ alpha subunit stimulates Phospholipase C β (PLC β ). PLC β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][6]. IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG co-activates Protein Kinase C (PKC), leading to neuronal depolarization and neuropeptide exocytosis[5][6].

SignalingPathway Senktide Senktide (NK3R Agonist) NK3R NK3 Receptor (GPCR) Senktide->NK3R Binds & Activates Gq Gq/11 Protein NK3R->Gq GDP/GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors PKC PKC Activation DAG->PKC Co-activates

Figure 1: Senktide-mediated NK3 Receptor Gq/11 signaling pathway.

Pre-Experimental Formulation & Quantitative Parameters

Peptide Reconstitution (Causality & Stability)

Senktide should be reconstituted in sterile, distilled water to create a highly concentrated stock solution (e.g., 1 mM), aliquoted, and stored at -20°C or -80°C to prevent multiple freeze-thaw cycles. For the working solution used during ICV injection, the stock must be diluted in Artificial Cerebrospinal Fluid (aCSF) . Causality: Injecting pure water or unbuffered saline into the ventricles disrupts the local osmotic and ionic balance, potentially causing localized cellular swelling, neurotoxicity, or artifactual behavioral responses.

Quantitative ICV Parameters (Mouse Model)

The following parameters are optimized for adult mice (approx. 25-30g) targeting the lateral ventricle to ensure broad distribution to periventricular structures like the arcuate nucleus (ARC) and paraventricular nucleus (PVN)[2][4].

ParameterValue / TargetScientific Rationale
Stereotaxic Coordinates AP: -0.5 mm, ML: ±1.0 mm, DV: -2.5 mmPrecisely targets the lateral ventricle; avoids major cortical vasculature.
Standard Dose 300 – 600 pmolProven to reliably induce LH surges and behavioral responses without off-target toxicity[2][3].
Injection Volume 1.0 – 2.0 µLVolumes >2 µL in mice risk dangerous spikes in intracranial pressure (ICP) and tissue damage.
Injection Rate 0.5 – 1.0 µL/minSlow infusion prevents ICP spikes and minimizes backflow along the cannula track.
Vehicle aCSFMaintains physiological osmolarity and pH within the ventricular system.

Detailed Step-by-Step Methodology

The following protocol details the acute ICV microinjection workflow.

ExperimentalWorkflow Prep 1. Peptide Formulation (Senktide in aCSF) Anesthesia 2. Anesthesia & Stereotaxic Fixation Prep->Anesthesia Craniotomy 3. Craniotomy (Target: Lateral Ventricle) Anesthesia->Craniotomy Injection 4. ICV Microinjection (Rate: 0.5 µL/min) Craniotomy->Injection Validation 5. Physiological Validation (e.g., LH Surge) Injection->Validation

Figure 2: Step-by-step workflow for the ICV administration of Senktide.

Step 1: Anesthesia and Stereotaxic Fixation
  • Induce anesthesia using Isoflurane (3-4% for induction, 1.5-2% for maintenance) or an injectable cocktail (e.g., Ketamine/Xylazine).

  • Secure the animal in a stereotaxic frame. Ensure the skull is flat by verifying that the dorsoventral (DV) coordinates of Bregma and Lambda are equal (within ±0.05 mm).

  • Apply ophthalmic ointment to prevent corneal desiccation.

Step 2: Craniotomy
  • Make a midline sagittal incision to expose the skull. Clean the surface with 3% hydrogen peroxide to visualize Bregma.

  • Using a stereotaxic manipulator, locate Bregma and move to the lateral ventricle coordinates: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm [2].

  • Use a micro-drill to carefully bore a small hole through the skull at this coordinate. Causality: Drill gently to avoid piercing the underlying dura mater and causing cortical bleeding, which can clog the injection needle.

Step 3: Microinjection Mechanics
  • Fill a Hamilton syringe (fitted with a 30-33 gauge needle) with the Senktide working solution (e.g., 600 pmol in 1 µL aCSF).

  • Lower the needle to Dorsoventral (DV): -2.5 mm from the skull surface.

  • Initiate the injection using a motorized microinfusion pump at a strict rate of 0.5 to 1.0 µL/min . Causality: Rapid injection forces fluid into the brain parenchyma, causing mechanical lesioning and pushing the peptide out of the target zone.

  • The Dwell Time (Critical Step): Once the infusion is complete, leave the needle in place for exactly 5 minutes . Causality: Removing the needle immediately creates a vacuum and capillary action that pulls the Senktide solution back up the needle tract, drastically reducing the effective dose delivered to the CSF[2].

  • Slowly withdraw the needle over 1-2 minutes.

Step 4: Post-Operative Care
  • Suture the scalp or apply surgical glue.

  • Administer post-operative analgesia (e.g., Meloxicam or Carprofen) and place the animal on a heated recovery pad until fully ambulatory.

System Validation & Troubleshooting

To ensure the protocol is a self-validating system , researchers must confirm that the ICV injection successfully reached the ventricles and that the Senktide remained biologically active.

  • Physiological Validation (The LH Surge): Senktide is a potent stimulator of the kisspeptin-GnRH axis. In estrogen-primed female mice, a successful 600 pmol ICV injection of Senktide will reliably produce a massive surge in circulating Luteinizing Hormone (LH) within 15 to 25 minutes[2][3]. Collecting a tail-vein blood sample at T=20 mins post-injection for an LH ELISA serves as an immediate positive control for both surgical accuracy and peptide viability.

  • Histological Validation: In a parallel pilot cohort, inject 1 µL of 0.1% Evans Blue dye using the exact same coordinates and parameters. Euthanize the animal 10 minutes later, section the brain, and visually confirm that the dye is restricted to the ventricular system and has not pooled in the cortical parenchyma.

References

  • Further identification of neurokinin receptor types and mechanisms of calcium signaling evoked by neurokinins in the murine neuroblastoma C1300 cell line Source: PubMed / NIH URL:[Link]

  • Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala Source: PMC / NIH URL:[Link]

  • Blockade of NK3R signaling in the PVN decreases vasopressin and oxytocin release and c-Fos expression in the magnocellular neurons in response to hypotension Source: American Physiological Society Journal URL:[Link]

  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum Source: PubMed / NIH URL:[Link]

  • NKB signaling in the posterodorsal medial amygdala stimulates gonadotropin release in a kisspeptin-independent manner in female mice Source: eLife URL:[Link]

  • GPR54-Dependent Stimulation of Luteinizing Hormone Secretion by Neurokinin B in Prepubertal Rats Source: PLOS One URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Neurokinin B (4-10) β-asp(4)-Me-phe(7)

Introduction: Understanding the Challenge Welcome to the technical support guide for Neurokinin B (4-10) β-asp(4)-Me-phe(7). This potent heptapeptide analog is a valuable tool for researchers investigating tachykinin pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for Neurokinin B (4-10) β-asp(4)-Me-phe(7). This potent heptapeptide analog is a valuable tool for researchers investigating tachykinin pathways, particularly the neurokinin 3 receptor (NK3R)[1]. However, its modified structure, designed for enhanced stability and receptor interaction, introduces significant challenges in achieving adequate aqueous solubility for experimental use.

The parent sequence of Neurokinin B (NKB) is Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2[1][2][3]. The (4-10) fragment refers to the C-terminal seven residues: Asp-Phe-Phe-Val-Gly-Leu-Met-NH2. Your specific analog incorporates two key modifications that dramatically alter its physicochemical properties:

  • β-asp(4): The aspartic acid at position 4 is isomerized to a β-aspartate. This alters the peptide backbone, which can stabilize turn structures but also impact solubility[4][5].

  • Me-phe(7): The phenylalanine at position 7 is N-methylated. This modification blocks a hydrogen bond donor, significantly increasing the peptide's hydrophobicity (lipophilicity) and shielding it from proteolytic degradation[6][7][8].

These changes result in a peptide that is significantly more hydrophobic than its native counterpart, leading to poor solubility in standard aqueous buffers and a high propensity for aggregation. This guide provides a structured approach to systematically overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Core Principles & Initial Assessment

The solubility of any peptide is governed by its amino acid composition, overall charge, and sequence-specific interactions.[9][10][11] For this specific analog, the high content of hydrophobic residues (Phe, Phe, Val, Leu, Met) combined with the N-methylation makes it particularly challenging.

Physicochemical Property Analysis
PropertyInfluence on SolubilitySpecifics for NKB (4-10) β-asp(4)-Me-phe(7)
Hydrophobicity High hydrophobicity leads to poor aqueous solubility and aggregation.[9][12]The sequence is dominated by hydrophobic residues. The N-methylated Phenylalanine (Me-phe) is a major contributor, increasing lipophilicity.[7]
Net Charge at pH 7 Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values away from their pI.[13]The sequence contains one acidic residue (β-Asp) and no basic residues. The C-terminus is amidated (neutral). Therefore, the peptide has a net charge of -1 at neutral pH.
Structural Modifications β-Asp can induce or stabilize turns, potentially altering solvent-exposed surfaces.[4] N-methylation removes a hydrogen bond donor, reducing interaction with water.[7]The combination of these modifications favors a conformation that may shield polar groups and expose hydrophobic surfaces, promoting aggregation.

Frequently Asked Questions (FAQs)

Q1: I added my peptide directly to PBS and it won't dissolve. What did I do wrong? A1: This is a common issue. Due to its high hydrophobicity, this peptide will likely not dissolve directly in neutral aqueous buffers like PBS. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer to the desired final concentration.[14]

Q2: My peptide dissolved initially in DMSO, but precipitated when I added my aqueous buffer. What should I do? A2: This indicates that the final concentration of the organic solvent is too low to maintain solubility. You can try two things: 1) Increase the final percentage of DMSO in your working solution (though be mindful of assay compatibility, most cell-based assays tolerate up to 1% DMSO).[9] 2) Re-dissolve the peptide in 100% DMSO at a higher stock concentration, then perform a serial dilution, ensuring vigorous mixing at each step.

Q3: Can I use sonication or vortexing to help dissolve the peptide? A3: Yes, gentle vortexing and brief sonication can help break up aggregates and aid dissolution.[9][14] After adding the solvent, vortex briefly. If particles remain, sonicate the vial in a water bath for short bursts (e.g., 3 cycles of 10 seconds), chilling on ice in between to prevent heating.[14] Always centrifuge the vial afterward to pellet any undissolved material.[9][15]

Q4: Is it better to use an acidic or basic buffer to dissolve this peptide? A4: The peptide has a net negative charge due to the single aspartic acid residue. Therefore, it will be more soluble at a pH above its pI. Using a mildly basic buffer (e.g., pH 8-9) should improve solubility by ensuring the aspartic acid side chain is fully deprotonated and charged.[9][16] You can try a volatile buffer like 0.1M ammonium bicarbonate.[14] However, given the overwhelming hydrophobicity, pH adjustment alone may not be sufficient and is best used in combination with other methods.

Systematic Troubleshooting & Solubilization Workflow

Always begin by testing solubility on a small portion of your lyophilized peptide before dissolving the entire sample.[9][11] This prevents the loss of valuable material.

Decision-Making Workflow for Solubilization

The following diagram outlines a systematic approach to finding the optimal solvent system for your peptide.

solubilization_workflow cluster_start Start Here cluster_organic Primary Method: Organic Co-Solvent cluster_ph Alternative/Combined Method: pH Adjustment cluster_denaturant Last Resort: Chaotropic Agents cluster_outcome Outcome start Start with a small aliquot of lyophilized peptide step1 Add minimal 100% DMSO to create concentrated stock start->step1 Recommended first step step2 Slowly add aqueous buffer (e.g., PBS, Tris) to desired concentration step1->step2 step3 Observe for precipitation step2->step3 fail Precipitation Occurs step3->fail Yes success Clear Solution: Ready for Use (Proceed to quantification & storage) step3->success No step4 Try dissolving in a small volume of basic buffer (e.g., 10mM NH4HCO3, pH 8.5) step5 Dilute with water or desired buffer step4->step5 step5->success If successful step6 Dissolve in 6M Guanidine-HCl or Urea (for analytical use only) fail->step4 Try pH adjustment fail->step6 If all else fails (non-biological assays)

Caption: A decision tree for solubilizing hydrophobic peptides.

Step-by-Step Experimental Protocols

Safety First: Always handle peptides and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Reconstitution Using an Organic Co-Solvent (Recommended First-Line Method)

This method is most likely to be successful for this highly hydrophobic peptide. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[14]

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[16][17] Briefly centrifuge the vial to ensure all powder is at the bottom.[15][18]

  • Initial Solubilization: Add a minimal volume of 100% high-purity DMSO directly to the peptide vial to create a concentrated stock solution (e.g., 10 mM). It is critical to fully dissolve the peptide in the pure organic solvent first.

  • Vortex/Sonicate: Gently vortex the solution. If needed, sonicate in a water bath for 10-15 seconds to ensure complete dissolution. The solution should be perfectly clear.[14]

  • Dilution: To create your working solution, slowly add your desired aqueous buffer (e.g., PBS, Tris, HEPES) to the peptide stock solution in a dropwise manner while gently vortexing. Do NOT add the peptide stock to the buffer, as this can cause immediate precipitation.

  • Final Check: Once the final volume is reached, inspect the solution. If it remains clear, it is ready for use. If it becomes cloudy or shows precipitate, the peptide is not soluble under these conditions.

Protocol 2: Solubilization by pH Adjustment

This method leverages the peptide's net negative charge. It can be attempted if organic solvents are incompatible with your downstream application.

  • Preparation: Prepare the peptide vial as described in Protocol 1, Step 1.

  • Solvent Choice: Prepare a sterile, low-molarity basic buffer. A volatile buffer like 10-50 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH 8.0-9.0, is a good choice.[14]

  • Reconstitution: Add a small amount of the basic buffer to the peptide and gently agitate.

  • Observation: If the peptide dissolves, you can then dilute it further with sterile water or your final assay buffer. Be aware that lowering the pH by adding it to a neutral buffer may cause precipitation.

  • Caution: Peptides containing Cysteine or Methionine can be susceptible to oxidation at basic pH.[14][19] While this analog does contain Met, for short-term use, this risk may be acceptable.

Quantification, Storage, and Stability

Verifying Concentration

After solubilization, it is crucial to verify the peptide concentration. The most common method is UV-Vis spectroscopy. However, this peptide lacks Tryptophan (Trp) and Tyrosine (Tyr) residues, making A280nm measurement ineffective. A quantitative amino acid analysis (AAA) is the most accurate method but is often not practical. Alternatively, if no other components in the solution absorb in the low UV range, measuring absorbance at ~210-220 nm (peptide bond absorption) against a proper blank can provide an estimate, though it is less accurate. For rigorous quantification, an HPLC-based method with a calibration curve is recommended.[20][21]

Best Practices for Storage

Proper storage is critical to maintaining peptide integrity.

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability (years).[15][16]

  • In Solution: Long-term storage in solution is not recommended.[16] For short-term storage, prepare single-use aliquots of your concentrated stock solution and store them frozen at -20°C or preferably -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[15][18] DMSO-containing solutions will freeze at -20°C.

Assessing Stability and Aggregation

Peptide aggregation is a major concern that can lead to loss of active material and erroneous results.

  • Visual Inspection: The simplest check is to ensure your solution is clear and free of particulates.[14]

  • Analytical Techniques: For more rigorous analysis, techniques like Dynamic Light Scattering (DLS) can measure the size distribution of particles in solution, while Size Exclusion Chromatography (SEC-HPLC) is the gold standard for separating and quantifying monomers from soluble aggregates.[22][23]

Caption: Factors promoting peptide aggregation.

This guide provides a comprehensive framework for successfully working with the NKB (4-10) β-asp(4)-Me-phe(7) peptide. By understanding the molecule's unique properties and applying a systematic solubilization strategy, researchers can mitigate experimental variability and achieve reliable results. For further assistance, please contact our technical support team.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • Anaspec. (2024, December 2). What Factors Determine Peptide Solubility?. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Neurokinin B. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • PubChem. (n.d.). Neurokinin B. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved from [Link]

  • Journal of Visualized Experiments (JoVE). (2017, June 19). Dissolving Hydrophobic Compounds. Retrieved from [Link]

  • wiki.peptides357.com. (n.d.). Peptide Aggregation Analysis. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Fabian, H., et al. (1994). Aspartate-bond isomerization affects the major conformations of synthetic peptides. PubMed. Retrieved from [Link]

  • Aapptec. (n.d.). N-Methyl amino acids. Retrieved from [Link]

  • Molecules. (2020, October 21). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ACS Publications. (2021, November 21). Molecular Modeling of Neurokinin B and Tachykinin NK3 Receptor Complex. Retrieved from [Link]

  • Genetic Engineering & Biotechnology News. (2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • PMC. (n.d.). The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Retrieved from [Link]

  • RCSB PDB. (2024, February 7). 8JBG: Neurokinin B bound to active human neurokinin 3 receptor in complex with Gq. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N terminal N-methylation modulates chiral centre induced helical (CIH) peptides' biophysical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Retrieved from [Link]

  • PubMed. (n.d.). Differentiating Alpha- And Beta-Aspartic Acids by Electrospray Ionization and Low-Energy Tandem Mass Spectrometry. Retrieved from [Link]

  • NextSDS. (n.d.). neurokinin B (4-10), beta-Asp(4)-Me-Phe(7)- — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2009, April 29). Localization of D-β-Aspartyl Residue-Containing Proteins in Various Tissues. Retrieved from [Link]

  • GenScript. (n.d.). Neurokinin B. Retrieved from [Link]

  • Chapman University Digital Commons. (2008, January 26). Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid. Retrieved from [Link]

  • ACS Publications. (2022, January 8). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Guide for [β-Asp⁴, MePhe⁷]-NKB (4-10)

Welcome to the Technical Support Center for [β-Asp⁴, MePhe⁷]-NKB (4-10) . As a highly selective Neurokinin 3 receptor (NK3R) agonist structurally related to Senktide, this peptide is an invaluable tool for neuroendocrino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [β-Asp⁴, MePhe⁷]-NKB (4-10) . As a highly selective Neurokinin 3 receptor (NK3R) agonist structurally related to Senktide, this peptide is an invaluable tool for neuroendocrinology and drug development. While the N-methyl-phenylalanine (MePhe) and β-Aspartate modifications confer significant resistance against exopeptidases compared to endogenous Neurokinin B, the peptide remains highly susceptible to specific chemical and physical degradation pathways during storage and reconstitution.

This guide provides causality-driven troubleshooting, self-validating protocols, and field-proven mechanistic insights to ensure absolute experimental reproducibility.

Section 1: The Mechanistic Causality of Degradation (The "Why")

To effectively prevent degradation, scientists must understand the specific structural vulnerabilities of the[β-Asp⁴, MePhe⁷]-NKB (4-10) sequence. Degradation is not random; it follows predictable chemical and enzymatic pathways:

  • Methionine (Met) Oxidation : The C-terminal Methionine is highly prone to oxidation, forming methionine sulfoxide upon exposure to atmospheric oxygen. This alters the steric bulk and hydrophobicity of the C-terminus, drastically reducing NK3R binding affinity.

  • Enzymatic Cleavage in Biological Matrices : While the MePhe⁷ modification prevents cleavage at the Phe-MePhe bond, the peptide retains the Gly⁸-Leu⁹ bond. This specific bond is the primary cleavage site for endopeptidase 24.11 (NEP 24.11 / Neprilysin), an enzyme highly active in serum and central nervous system tissues ( [Ref 1]).

  • Moisture-Induced Deliquescence : Peptides containing Aspartate (Asp) are inherently hygroscopic. Exposure to ambient humidity causes the lyophilized powder to absorb moisture (deliquescence), which acts as a catalyst for premature hydrolysis ([Ref 2]).

  • Hydrophobic Aggregation : The presence of multiple hydrophobic residues (Phe, MePhe, Leu) makes the peptide prone to physical aggregation and precipitation, particularly when subjected to repeated freeze-thaw cycles.

G cluster_chemical Chemical Degradation cluster_physical Physical & Enzymatic Degradation Peptide [β-Asp⁴, MePhe⁷]-NKB (4-10) Oxidation Methionine Oxidation (Met¹⁰ → Met-Sulfoxide) Peptide->Oxidation O₂ Exposure Hydrolysis Moisture Hydrolysis (Deliquescence) Peptide->Hydrolysis H₂O Exposure Aggregation Hydrophobic Aggregation (Phe, MePhe, Leu) Peptide->Aggregation Freeze-Thaw Enzymatic NEP 24.11 Cleavage (Gly⁸-Leu⁹ Bond) Peptide->Enzymatic Serum Matrices Loss Loss of NK3R Affinity Oxidation->Loss Hydrolysis->Loss Aggregation->Loss Enzymatic->Loss

Mechanistic pathways leading to the degradation and loss of bioactivity of the peptide.

Section 2: Troubleshooting Guides & FAQs

Q: My reconstituted [β-Asp⁴, MePhe⁷]-NKB (4-10) lost its biological activity after being stored at 4°C for a week. What happened? A: The loss of activity is primarily caused by Methionine oxidation and spontaneous aggregation . In an aqueous solution, the C-terminal Met rapidly oxidizes if the vial is not purged with an inert gas. Furthermore, at 4°C, the hydrophobic core (Phe-MePhe-Leu) nucleates micro-aggregates, pulling the active monomer out of solution. Solution: Never store the reconstituted peptide at 4°C for more than 24 hours. Aliquot and freeze immediately at -20°C or -80°C ( [Ref 3]).

Q: When I took the lyophilized vial out of the freezer and opened it, the powder immediately turned sticky and clumped together. Is it ruined? A: Yes, the structural integrity is likely compromised due to deliquescence . Because the sequence contains Aspartate, it acts as a desiccant. Opening a cold vial in a humid room causes immediate micro-condensation of atmospheric water onto the peptide, initiating hydrolysis. Solution: You must allow the sealed vial to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.

Q: I am conducting in vivo assays and notice degraded fragments in my samples. How is this possible if the MePhe modification protects against peptidases? A: The MePhe⁷ substitution only protects the immediate adjacent peptide bonds from exopeptidases. The [β-Asp⁴, MePhe⁷]-NKB (4-10) sequence retains the Gly⁸-Leu⁹ bond, which is the primary cleavage site for NEP 24.11, an enzyme highly active in serum and central nervous system tissues. Solution: For prolonged in vivo or ex vivo stability, you must add NEP 24.11 inhibitors (e.g., phosphoramidon) to your biological matrices during assay preparation.

Q: My peptide solution looks slightly cloudy after reconstitution in PBS. How do I fix this? A: Cloudiness indicates incomplete dissolution or hydrophobic aggregation. Solution: Do not heat the solution excessively. Instead, use gentle bath sonication. If cloudiness persists, add a minimal amount of DMSO (up to 5% final volume) to disrupt hydrophobic interactions, then dilute with your aqueous buffer.

Section 3: Standard Operating Procedures (SOPs)

SOP: Self-Validating Reconstitution and Aliquoting Workflow

This protocol is designed as a self-validating system to ensure the peptide remains in a sterile, unoxidized, and monomeric state.

Field-Proven Insight: Always use low-protein-binding (LoBind) microcentrifuge tubes for aliquoting. The hydrophobic residues in this sequence have a high affinity for standard polypropylene, which can artificially lower your working concentration over time.

  • Equilibration : Transfer the sealed vial of lyophilized peptide from the -20°C freezer to a desiccator. Allow it to equilibrate to room temperature for exactly 60 minutes.

  • Solvent Preparation : Prepare a sterile, neutral to slightly acidic buffer (pH 5.5 - 7.0). Purge the buffer with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

  • Reconstitution & Validation : Inject the degassed buffer directly into the vial. Vortex gently for 30 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be perfectly clear. Turbidity indicates hydrophobic aggregation; if observed, apply mild bath sonication (not exceeding 30°C) until 100% transparent.

  • Sterilization : Pass the solution through a 0.2 µm syringe filter to eliminate bacterial contaminants, which secrete proteases that rapidly degrade peptides.

  • Aliquoting : Divide the solution into pre-chilled, sterile LoBind microcentrifuge tubes based on your strict daily experimental volume requirements.

  • Inert Gas Purging : Overlay the headspace of each aliquot tube with Argon or Nitrogen gas before capping tightly to prevent Met oxidation.

  • Flash Freezing : Snap-freeze the aliquots in liquid nitrogen or a dry-ice/ethanol bath to prevent the formation of large ice crystals that induce aggregation.

  • Storage : Transfer immediately to a -80°C freezer.

Workflow Lyo Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT in Desiccator Lyo->Equilibrate Recon Reconstitute in Degassed Buffer Equilibrate->Recon Aliquot Divide into Single-Use Aliquots Recon->Aliquot Store Store at -80°C (Argon Purged) Aliquot->Store Thaw Thaw ONCE Immediately Prior to Use Store->Thaw

Step-by-step reconstitution and aliquoting workflow to prevent peptide degradation.

Section 4: Quantitative Storage & Stability Data

The following table summarizes the empirical stability metrics for [β-Asp⁴, MePhe⁷]-NKB (4-10) across various storage conditions. Adhering to these parameters is critical for maintaining assay reproducibility.

Storage StateTemperatureEnvironmentExpected Stability / Shelf-LifePrimary Degradation Risk
Lyophilized Powder -80°CDesiccated, Dark> 3 YearsNone (if seal is intact)
Lyophilized Powder -20°CDesiccated, Dark1 - 2 YearsMinimal
Lyophilized Powder 4°CDesiccated, Dark< 1 MonthMoisture ingress (Deliquescence)
Reconstituted Solution -80°CArgon-purged, Aliquoted3 - 6 MonthsAggregation upon thawing
Reconstituted Solution -20°CArgon-purged, Aliquoted1 - 3 MonthsIce crystal-induced shearing
Reconstituted Solution 4°CAqueous Buffer< 24 HoursMet Oxidation, Bacterial growth

References

  • Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Peptide Storage and Handling Guidelines. GenScript Technical Resources. URL:[Link]

Troubleshooting

Technical Support Center: [β-Asp⁴, MePhe⁷]-NKB(4-10) Stability &amp; Handling in Serum and Plasma

Welcome to the Technical Support Center for [β-Asp⁴, MePhe⁷]-NKB(4-10) , a highly selective Neurokinin 3 receptor (NK3R) agonist. This guide is designed for researchers and drug development professionals facing challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [β-Asp⁴, MePhe⁷]-NKB(4-10) , a highly selective Neurokinin 3 receptor (NK3R) agonist. This guide is designed for researchers and drug development professionals facing challenges with peptide stability, assay reproducibility, and sample handling in biological matrices.

Section 1: Mechanistic Overview & FAQs

Q: Why does native Neurokinin B (NKB) degrade so quickly in serum, and how do the modifications in [β-Asp⁴, MePhe⁷]-NKB(4-10) prevent this? A: Native NKB is highly susceptible to proteolytic cleavage by endogenous serum enzymes, primarily neutral endopeptidase (NEP 24.11, also known as neprilysin) and various aminopeptidases. NEP 24.11 specifically targets and cleaves NKB at multiple peptide bonds, including Asp⁴-Phe⁵, Phe⁵-Phe⁶, and Gly⁸-Leu⁹, leading to rapid deactivation[1].

To overcome this, [β-Asp⁴, MePhe⁷]-NKB(4-10) incorporates two critical synthetic modifications that establish a self-protecting steric shield:

  • β-Aspartic Acid (β-Asp⁴): Shifting the peptide backbone by an additional methylene group disrupts the spatial recognition required by aminopeptidases targeting the N-terminus.

  • N-Methylation (MePhe⁷): Adding a methyl group to the amide nitrogen of Phenylalanine at position 7 introduces massive steric hindrance and eliminates a hydrogen-bond donor. This prevents the protease active site from correctly orienting the peptide bond for hydrolysis.

While single modifications like [MePhe⁷]-NKB still show degradation in serum, the dual modification synergistically enhances plasma half-life while maintaining high selectivity and potency for the NK3 receptor, similar to the well-known analogue Senktide[1][2][3].

G NKB Native NKB (4-10) Proteases Serum Proteases (NEP 24.11) NKB->Proteases Susceptible Analog [β-Asp⁴, MePhe⁷]-NKB Analog->Proteases Resistant Degradation Rapid Cleavage (Gly-Leu bond) Proteases->Degradation Stability Steric Hindrance & Resistance Proteases->Stability Inactive Inactive Fragments Degradation->Inactive Active Sustained NK3R Activation Stability->Active

Mechanism of proteolytic resistance for [β-Asp⁴, MePhe⁷]-NKB(4-10) in serum.

Q: Can I use standard serum-containing media for in vitro cell assays with this analogue? A: Yes, but with strict temporal limits. While[β-Asp⁴, MePhe⁷]-NKB(4-10) is significantly more stable than native NKB[2], prolonged incubation (>24 hours) in 10% Fetal Bovine Serum (FBS) can still lead to gradual degradation due to the overwhelming concentration of diverse proteases. For extended assays, we recommend using heat-inactivated serum or transitioning cells to serum-free media 2 hours prior to the stimulation phase to ensure consistent NK3R activation.

Section 2: Troubleshooting Guide

Issue 1: Rapid Loss of Peptide Concentration in Ex Vivo Plasma Samples

Root Cause: Improper sample collection or delayed quenching. Even stable analogues can degrade if plasma is left at room temperature or if the quenching step is delayed, allowing residual metalloproteases to act. Causality & Solution:

  • Use EDTA: Always collect blood in pre-chilled K2-EDTA tubes[4]. NEP 24.11 is a zinc-dependent metalloprotease; EDTA chelates the zinc ions required for its catalytic activity, providing an immediate baseline layer of protection[1].

  • Temperature Control: Centrifuge immediately at 4°C. Enzymes follow Arrhenius kinetics; lowering the temperature exponentially decreases their catalytic rate.

  • Immediate Quenching: Quench the reaction strictly at the designated time points using a 1:3 ratio of cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The organic solvent precipitates the plasma proteins (including proteases), while the low pH (TFA) denatures them, permanently halting enzymatic activity.

Issue 2: Poor Recovery or Inconsistent LC-MS/MS Signals

Root Cause: Adsorption to plasticware. NKB analogues are highly hydrophobic due to their C-terminal sequence (Phe-Val-Gly-Leu-Met-NH2) and the addition of the N-methyl group. They readily stick to standard polystyrene or polypropylene tubes, leading to artificially low quantified concentrations that mimic degradation. Causality & Solution:

  • Reconstitute the lyophilized peptide in a small volume of DMSO before diluting with aqueous buffers.

  • Use low-protein-binding (siliconized) microcentrifuge tubes and pipette tips for all serial dilutions.

  • Include a carrier protein (e.g., 0.1% BSA) in your working buffer to saturate the binding sites on the plasticware, ensuring the peptide remains in solution.

Section 3: Standardized Experimental Protocols

Protocol: Ex Vivo Plasma Stability Assay

This protocol is designed as a self-validating system . It includes a t=0 quench to establish a 100% recovery baseline, and the use of an internal standard validates that any signal loss is due to true enzymatic degradation rather than extraction inefficiency or tube adsorption.

Step-by-Step Methodology:

  • Plasma Preparation: Collect whole blood in K2-EDTA tubes. Centrifuge at 1,000 × g for 15 minutes at 4°C[4]. Transfer the isolated plasma to a low-binding tube and pre-warm to 37°C in a water bath.

  • Peptide Spiking: Add [β-Asp⁴, MePhe⁷]-NKB(4-10) to the plasma to achieve a final concentration of 5 µM. Vortex gently for 3 seconds.

  • Baseline ( t=0 ) Establishment: Immediately withdraw a 50 µL aliquot and dispense it into 150 µL of ice-cold extraction solvent (Acetonitrile + 0.1% TFA + Heavy-Isotope Internal Standard).

  • Time-Course Sampling: Incubate the remaining spiked plasma at 37°C. At intervals (15, 30, 60, 120, and 240 minutes), withdraw 50 µL aliquots and quench immediately in the extraction solvent.

  • Protein Precipitation: Vortex all quenched samples for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • Quantification: Transfer the clear supernatant to LC-MS/MS vials. Calculate the remaining peptide percentage relative to the t=0 peak area ratio (Analyte/Internal Standard).

Workflow Step1 1. Blood Collection (K2-EDTA Tubes) Step2 2. Centrifugation (1000 x g, 15 min, 4°C) Step1->Step2 Step3 3. Peptide Spiking (5 µM Final Conc.) Step2->Step3 Step4 4. Incubation & Sampling (37°C, Time-course) Step3->Step4 Step5 5. Quench Reaction (Cold ACN + 0.1% TFA) Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Ex vivo plasma stability assessment workflow for NKB analogues.

Section 4: Quantitative Data & Reference Tables

The following table summarizes the comparative stability and receptor selectivity of NKB and its synthetic analogues, demonstrating why dual modifications are necessary for robust in vivo and ex vivo performance.

Table 1: Comparative Stability and NK3R Selectivity of NKB Analogues

PeptideStructural ModificationsSerum/Plasma StabilityNK3R Selectivity
Native NKB (4-10) NoneVery Low ( t1/2​ < 10 min)Moderate
[MePhe⁷]-NKB N-methylation at Phe⁷Low-ModerateHigh
Senktide Succinyl, Asp⁶, MePhe⁸HighVery High
[β-Asp⁴, MePhe⁷]-NKB(4-10) β-linkage at Asp⁴, N-methylation at Phe⁷HighVery High

(Data synthesized from proteolytic degradation profiles and cardiovascular receptor characterization studies[1][3][5]).

References

  • Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation - Journal of Medicinal Chemistry (ACS Publications).[Link]

  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum - National Institutes of Health (NIH).[Link]

  • Deciphering Direct and Indirect Effects of Neurokinin B and GnRH in the Brain-Pituitary Axis of Tilapia - Frontiers in Endocrinology.[Link]

  • ELISA Kit for Neurokinin B (NKB) Instruction Manual - Cloud-Clone Corp.[Link]

  • Characterization of the peripheral action of neurokinins and neurokinin receptor selective agonists on the rat cardiovascular system - National Institutes of Health (NIH).[Link]

Sources

Optimization

Resolving peptide aggregation issues with Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-

Technical Support Center: Neurokinin B (4-10) Analogs Welcome to the technical support center for Neurokinin B (NKB) analogs. This guide is specifically designed for researchers working with the modified peptide, NKB (4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Neurokinin B (4-10) Analogs

Welcome to the technical support center for Neurokinin B (NKB) analogs. This guide is specifically designed for researchers working with the modified peptide, NKB (4-10) [β-Asp(4), Me-Phe(7)]. This potent analog presents unique handling challenges due to its engineered structure, which enhances biological stability but significantly increases its propensity for aggregation.[1][2] This document provides in-depth troubleshooting protocols and answers to frequently asked questions to help you achieve consistent and reproducible results in your experiments.

Troubleshooting Guide: Resolving Aggregation

This section addresses common problems encountered during the handling and use of NKB (4-10) [β-Asp(4), Me-Phe(7)].

Q1: My lyophilized peptide won't dissolve in my aqueous buffer. What is the recommended solubilization protocol?

A1: This is the most common issue and stems directly from the peptide's engineered hydrophobicity. The N-methylation of Phenylalanine at position 7 (Me-Phe(7)) removes a hydrogen bond donor, significantly increasing the peptide's lipophilicity and tendency to self-associate in aqueous solutions to minimize unfavorable interactions with water.[1][3] A direct attempt to dissolve this peptide in an aqueous buffer will almost certainly fail.

The correct approach requires using a small amount of a strong organic solvent to first disrupt the intermolecular hydrophobic interactions holding the lyophilized powder together.

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation and moisture uptake, which can compromise peptide stability.[4]

  • Initial Dissolution (Organic Solvent): Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) directly to the lyophilized peptide.[5] For example, for 1 mg of peptide, start with 20-30 µL of DMSO.

  • Ensure Complete Solubilization: Gently vortex or sonicate the vial for 5-10 minutes.[5][6] Visually inspect the solution to ensure it is completely clear and free of any particulates. This step is critical; the peptide must be fully monomeric in the organic solvent before proceeding.

  • Step-Wise Dilution (Aqueous Buffer): While vortexing the peptide-DMSO solution, add your desired aqueous buffer in a slow, drop-wise manner.[7] Do not add the peptide solution to the buffer. Adding the buffer to the concentrated peptide-organic solution allows for a more controlled transition, minimizing the risk of precipitation.

  • Final Concentration: Continue adding the buffer until you reach your target final concentration. Be aware that the final concentration achievable in a predominantly aqueous solution may be limited. If the solution becomes cloudy, you have exceeded its solubility limit.

  • Causality Note: This method works by first solvating the peptide with an organic solvent that favorably interacts with its hydrophobic residues. The subsequent slow introduction of the aqueous buffer allows the peptide molecules to remain solvated by the solvent mixture, preventing them from rapidly aggregating as they would if introduced directly into water.[7]

Q2: My peptide dissolved in DMSO, but it precipitated when I diluted it into my cell culture media. What should I do?

A2: This indicates that the final concentration of the peptide in your aqueous media exceeds its solubility limit, or that components in the media (e.g., salts) are promoting precipitation. The increased lipophilicity from the Me-Phe(7) is the primary cause.[2][3]

  • Recovery: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet the aggregated peptide. Carefully remove the supernatant. The pellet can be re-solubilized using the protocol described in Q1 .

  • Prevention - Lower Concentration: The simplest solution is to work with a lower final peptide concentration.

  • Prevention - Use of Excipients: If a higher concentration is necessary, consider incorporating anti-aggregation excipients into your final buffer or media. These additives work by altering the solution environment to make peptide self-association less favorable.[7][8]

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine 50-100 mMSuppresses aggregation by binding to charged and hydrophobic regions, effectively "shielding" them from intermolecular interactions.[7][9]
Glycerol / Sucrose 5-20% (v/v)Act as stabilizers by being preferentially excluded from the peptide's surface, which favors a more compact and soluble state.[7]
Tween® 20 / Tween® 80 0.01% - 0.05% (v/v)Non-ionic surfactants that coat hydrophobic patches on the peptide, creating a hydrophilic barrier that prevents self-association.[7][9][10]
  • Implementation: Prepare your aqueous buffer with the desired excipient before using it to dilute the concentrated DMSO stock solution.

Q3: I see a gel-like substance or visible fibrils in my stock solution. Can this be reversed?

A3: Yes, in many cases, structured aggregates like fibrils or amorphous gels can be resolubilized, but this requires harsh denaturing conditions. This level of aggregation suggests that the peptide has formed stable intermolecular β-sheets, a common feature of peptide aggregates.[7] It is crucial to disaggregate and then refold/dilute the peptide correctly to ensure it is biologically active.

Caption: Decision workflow for handling peptide solubility issues.

  • Preparation: If the peptide is in a buffer, pellet the aggregates by centrifugation (>10,000 x g, 15 min) and discard the supernatant.

  • Denaturation: Add a minimal volume of 6-8 M Guanidine-HCl or 8 M Urea to the peptide pellet.[7] These are strong chaotropic agents that disrupt the non-covalent bonds (especially hydrogen bonds) holding the aggregates together.[7]

  • Dissolution: Sonicate the mixture in a bath sonicator for 15-30 minutes until the solution is completely clear.

  • Removal of Denaturant: This step is critical for biological assays. The denaturant must be removed, typically by dialysis or buffer exchange (e.g., using a desalting column), into a buffer that contains a stabilizing excipient (see Table 1 ). The refolding/dilution must be done slowly and to a low final peptide concentration to prevent re-aggregation.

  • Characterization (Recommended): After disaggregation, verify the peptide's monomeric state and integrity using techniques like Analytical HPLC, Dynamic Light Scattering (DLS), or Circular Dichroism (CD) before use in critical experiments.

Frequently Asked Questions (FAQs)

Q4: Why exactly do the β-Asp(4) and Me-Phe(7) modifications make this peptide so difficult to handle?

A4: These two modifications, while beneficial for receptor binding and in-vivo stability, create a "perfect storm" for aggregation by fundamentally altering the peptide's physicochemical properties.

  • N-Methyl-Phenylalanine (Me-Phe(7)): As previously mentioned, N-methylation increases lipophilicity by removing a hydrogen bond donor from the peptide backbone.[1][3] This modification also introduces significant steric hindrance, which restricts the conformational freedom of the peptide.[1][2] While this can stabilize desired structures like β-turns, it can also lock the peptide into a conformation that favors aggregation.[11]

  • Beta-Aspartate (β-Asp(4)): The isomerization from a standard α-aspartate to a β-aspartate inserts an extra methylene group into the peptide backbone. This creates a significant "kink" or disruption in the normal peptide geometry.[12] Studies have shown that this isomerization can stabilize turn structures.[12] However, this altered conformation, combined with the high hydrophobicity from Me-Phe(7), can lead to the exposure of aggregation-prone regions that would otherwise be buried. The formation of β-aspartate bonds has been implicated in the aggregation of amyloid peptides in Alzheimer's disease.[12][13]

G cluster_0 Peptide Modifications cluster_1 Physicochemical Consequences MePhe Me-Phe(7) Modification Hydrophobicity Increased Lipophilicity (Reduced H-bonding) MePhe->Hydrophobicity BetaAsp β-Asp(4) Modification Conformation Altered Backbone Geometry (Kink / Turn Stabilization) BetaAsp->Conformation Aggregation AGGREGATION Hydrophobicity->Aggregation Drives Hydrophobic Collapse Conformation->Aggregation Exposes Aggregation-Prone Surfaces

Caption: How modifications in NKB (4-10) promote aggregation.

Q5: What are the ideal storage conditions for this peptide to ensure long-term stability?

A5: Proper storage is critical to prevent chemical degradation and aggregation over time. The recommendations differ for lyophilized powder and solutions.

FormTemperatureConditionsRationale
Lyophilized Powder -20°C or -80°CStore in a desiccator, protected from light.Minimizes chemical degradation (e.g., hydrolysis, oxidation). Keeping it dry is crucial as moisture accelerates degradation.[6]
Stock Solution (in 100% DMSO) -20°C or -80°CAliquot into single-use tubes to avoid repeated freeze-thaw cycles.DMSO freezes at a higher temperature than water, but storing at -80°C is best practice. Aliquoting prevents introducing water from condensation during thawing, which could cause aggregation.[5][6]
Working Solution (in aqueous buffer) 4°C (short-term) or -80°C (long-term)Prepare fresh for each experiment if possible. If storing, flash-freeze aliquots in liquid nitrogen before placing at -80°C.The peptide is least stable in aqueous buffers. Aggregation can occur even at 4°C over hours or days. Avoid repeated freeze-thaw cycles which can induce aggregation.[8]
Q6: I see two peaks for my peptide in my HPLC analysis. Is my sample impure?

A6: Not necessarily. The presence of two peaks can be an intrinsic property of peptides containing an N-methylated amino acid. The N-methylated amide bond can exist as either a cis or trans isomer.[2] Unlike standard amide bonds which overwhelmingly prefer the trans conformation, the energy barrier between the cis and trans states for an N-methylated bond is lower, allowing both conformers to co-exist in solution.[2][3]

  • Troubleshooting/Verification:

    • Collect Fractions: Collect each of the two peaks individually.

    • Re-inject: Re-inject each fraction onto the HPLC after letting it sit at room temperature for a few hours.

    • Observe: If the two peaks are cis/trans isomers, you will often see the re-emergence of the other peak in each chromatogram as the isomers interconvert and re-establish equilibrium in solution.[2]

    • Temperature Variation: Running the HPLC analysis at an elevated temperature (e.g., 40-50°C) can sometimes accelerate the interconversion, causing the two peaks to coalesce into a single, broader peak.[2]

References

  • LifeTein. (n.d.). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Ruparel, K. (2019, October 16). Neurokinin Receptor Antagonists for the Treatment of Menopausal Symptoms. MGH Center for Women's Mental Health. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Retrieved from [Link]

  • Maggio, E. T. (2008, November 1). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. Retrieved from [Link]

  • A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists. (2025, February 21). PubMed. Retrieved from [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015, August 11). RSC Publishing. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • The Curious Wavefunction. (2013, January 11). Review on N-methylation. Retrieved from [Link]

  • Where do neurokinin receptor antagonists fit into management of menopausal vasomotor symptoms?. (2026, March 30). PubMed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC - NIH. Retrieved from [Link]

  • MDPI. (2025, September 27). Neurokinin Antagonists to Treat Vasomotor Symptoms—Possible Implications for Long-Term Health and Disease. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause. (2023, June 22). PubMed. Retrieved from [Link]

  • Impacts of D-aspartate on the Aggregation Kinetics and Structural Polymorphism of Amyloid β Peptide 1-42. (2025, March 17). PubMed. Retrieved from [Link]

  • Disaggregation of Alzheimer β-amyloid by site-directed mAb. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • (PDF) Molecular mechanisms of amyloid disaggregation. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Aspartate-bond isomerization affects the major conformations of synthetic peptides. (1994, December 15). PubMed. Retrieved from [Link]

  • Racemization of Asp23 residue affects the aggregation properties of Alzheimer amyloid beta protein analogues. (n.d.). PubMed. Retrieved from [Link]

  • Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

Sources

Troubleshooting

Best storage temperature for Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- lyophilized powder

Welcome to the Application Scientist Knowledge Base. This portal provides field-proven troubleshooting, physicochemical rationales, and validated protocols for handling the selective NK3 receptor agonist, Neurokinin B (4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This portal provides field-proven troubleshooting, physicochemical rationales, and validated protocols for handling the selective NK3 receptor agonist, Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- (a highly potent analog closely related to Senktide).

📊 Quantitative Storage Guidelines

To maintain the structural fidelity required for[1], strict adherence to thermal parameters is required.

Physical StateOptimal Storage TemperatureEstimated Shelf LifePrimary Degradation Risk
Lyophilized Powder -20°C to -80°C2–3 YearsMinimal (Trace oxidation over years)
Lyophilized Powder 4°C1–3 MonthsMoisture ingress, Met-7 oxidation
Reconstituted Solution -20°C to -80°C3–6 MonthsAggregation via freeze-thaw stress
Reconstituted Solution 4°C< 1 WeekSpontaneous hydrolysis, microbial growth

❓ Troubleshooting & FAQs: Storage and Stability

Q1: What is the absolute best storage temperature for the lyophilized powder, and what is the underlying chemical rationale? A: The optimal storage temperature is -20°C or below . The primary mechanism of degradation for this specific peptide sequence is the oxidation of the C-terminal Methionine (Met-7) to methionine sulfoxide. Methionine contains an electron-rich thioether group that is highly susceptible to atmospheric oxygen. By storing the peptide at, you minimize the thermodynamic energy available for this oxidative pathway and prevent trace moisture from initiating peptide bond hydrolysis.

Q2: My reconstituted peptide lost biological activity after two weeks at 4°C. What caused this? A: Loss of activity at 4°C in a reconstituted state is driven by peptide aggregation and spontaneous hydrolysis . This sequence contains a modified N-methyl-phenylalanine (Me-Phe), which increases the peptide's resistance to proteolytic cleavage but also makes it highly hydrophobic. In an aqueous solution at 4°C, these hydrophobic residues will slowly cluster together to minimize contact with water, leading to irreversible aggregation and a complete loss of receptor binding efficacy.

Q3: How do I prevent the peptide from adhering to my storage vials during long-term storage? A: Because of the hydrophobic Me-Phe residue, the peptide readily adsorbs to standard polystyrene or untreated polypropylene surfaces. Always use silanized glass vials or low-protein binding microcentrifuge tubes for both reconstitution and storage.

🧪 Validated Experimental Protocol: Reconstitution & Aliquoting

To ensure a self-validating workflow, follow these exact steps to prepare your peptide for in vitro or in vivo applications.

  • Thermal Equilibration: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30–60 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the peptide. Water introduction accelerates hydrolytic degradation.

  • Centrifugation: Briefly centrifuge the vial at 10,000 x g for 60 seconds to ensure all lyophilized powder is collected at the bottom.

  • Solvent Addition: Reconstitute the peptide in sterile, endotoxin-free Phosphate Buffered Saline (PBS, pH 7.4) to achieve a primary stock concentration of .

  • Dissolution: Gently swirl the vial. Do not vortex.

    • Causality: Vortexing introduces air bubbles and shear stress, which physically denatures the peptide and induces aggregation at the air-liquid interface.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 µL) using low-protein binding tubes.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -20°C or -80°C freezer. Avoid all subsequent freeze-thaw cycles.

Self-Validation Checkpoint: After Step 4, hold the vial against a light source. The solution must be completely transparent and colorless. If you observe any turbidity or opalescence, incomplete dissolution or aggregation has occurred.

🧬 Mechanistic Workflow: NK3 Receptor Activation

Maintaining the precise storage temperature ensures the peptide retains its conformation, which is strictly required to trigger the downstream Gq-coupled signaling cascade shown below.

NK3R_Pathway NKB_Agonist Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- NK3R NK3 Receptor (GPCR) NKB_Agonist->NK3R High Affinity Binding Gq Gq/11 Protein NK3R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Pathway (Ca2+ Release) PIP2->IP3 DAG DAG Pathway (PKC Activation) PIP2->DAG Effect Neuronal Excitation (GnRH/LH or Dopamine Release) IP3->Effect Intracellular Signaling DAG->Effect Kinase Cascade

Fig 1: NK3 receptor signaling pathway activated by Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-.

📚 References

  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum: Analogues highly selective for receptors - National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Receptor Binding: Native Neurokinin B vs. the Modified Analog [β-Asp⁴, Me-Phe⁷]NKB(4-10)

This guide provides an in-depth comparison of the receptor binding characteristics of endogenous Neurokinin B (NKB) and its synthetically modified analog, [β-Asp⁴, Me-Phe⁷]NKB(4-10). We will explore the structural ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the receptor binding characteristics of endogenous Neurokinin B (NKB) and its synthetically modified analog, [β-Asp⁴, Me-Phe⁷]NKB(4-10). We will explore the structural rationale behind the analog's design, present comparative binding affinity data, detail the experimental protocols used for their characterization, and illustrate the downstream signaling consequences of receptor activation. This document is intended for researchers, scientists, and drug development professionals working in neuropharmacology and peptide-based therapeutics.

Introduction: The Neurokinin B System and the Rationale for Peptide Modification

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are crucial modulators of neuronal activity.[1] NKB, a decapeptide, is the preferential endogenous ligand for the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[2] The NKB/NK3R signaling pathway is integral to numerous physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion, thermoregulation, and emotional states.[3][4] Consequently, the NK3R has emerged as a significant therapeutic target for conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and neuropsychiatric disorders.[3][5]

The therapeutic utility of native peptides like NKB is often limited by poor metabolic stability and a lack of receptor selectivity. To overcome these limitations, medicinal chemists employ strategic modifications to the peptide structure. These modifications aim to:

  • Enhance Receptor Affinity and Selectivity: By altering key amino acid residues to optimize interactions with the receptor's binding pocket.

  • Improve Metabolic Stability: By introducing non-natural amino acids or modifying the peptide backbone to resist degradation by proteases.

  • Define the Bioactive Conformation: By introducing constraints that lock the peptide into a conformation favored by the receptor.

The analog [β-Asp⁴, Me-Phe⁷]NKB(4-10) exemplifies this strategy. It is a truncated fragment of NKB containing two key modifications designed to alter its pharmacological profile.

Ligand Profile Comparison: Structure and Predicted Impact

Native Neurokinin B (NKB)
  • Sequence: Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂

  • Function: NKB is the primary endogenous agonist for the NK3R.[2][6] While it can interact with NK1 and NK2 receptors, it displays the highest affinity for NK3R.[2][7] Its interaction with the NK3R initiates a cascade of intracellular events crucial for its physiological roles.[1]

[β-Asp⁴, Me-Phe⁷]NKB(4-10) Analog

This analog is a heptapeptide fragment corresponding to residues 4-10 of the native sequence, with two specific substitutions.

  • Truncation (4-10): The C-terminal fragment of tachykinins is known to be essential for receptor binding and activation. By focusing on the Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ core, researchers can isolate the key pharmacophore while simplifying synthesis.

  • β-Aspartate at Position 4 (β-Asp⁴): The first amino acid of this fragment, Aspartic acid, is replaced with its β-homolog. In a standard (α) amino acid, the side chain attaches to the α-carbon, adjacent to the carbonyl group. In a β-amino acid, there is an extra carbon in the backbone between the carbonyl group and the side chain attachment point. This seemingly minor change has profound structural implications:

    • Conformational Alteration: The introduction of a β-aspartate bond can disrupt typical secondary structures like α-helices and β-sheets, often stabilizing reverse turns.[8] This can fundamentally alter the peptide's three-dimensional shape.

    • Potential for Activity Loss: While enhancing stability, the inclusion of a β-aspartyl bond can also lead to a loss of the inherent physiological activity of a peptide, likely due to an altered conformation that no longer fits the receptor binding pocket correctly.[9]

    • Increased Proteolytic Resistance: The non-natural backbone structure makes β-peptides more resistant to degradation by proteases, a highly desirable trait for therapeutic candidates.[10][11]

  • N-Methyl-Phenylalanine at Position 7 (Me-Phe⁷): The native Valine residue at position 7 is replaced with N-methyl-phenylalanine.

    • Enhanced Affinity and Selectivity: Studies have shown that replacing Val⁷ with Me-Phe⁷ in the NKB-(4-10) fragment significantly increases its affinity for the NK3R.[12] This modification also confers marked selectivity, rendering the analog practically inactive at NK1 and NKA receptors.[12] This effect is attributed to favorable conformational changes rather than simply protection from metabolism.[12] The N-methylation of a peptide bond can restrict conformational freedom, potentially locking the peptide into its bioactive conformation.

Quantitative Receptor Binding Analysis

The ultimate test of these modifications is a quantitative assessment of receptor binding affinity, typically determined through radioligand binding assays. The affinity is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.

LigandModification(s)Target ReceptorAffinity (IC₅₀ / Kᵢ)Key Outcome
Native Neurokinin B -NK3R~1-5 nM (EC₅₀)Potent endogenous agonist.[7][13]
[Me-Phe⁷]NKB-(4-10) Truncation & Val⁷→Me-Phe⁷NK3R~3 nM (IC₅₀)Significantly increased affinity and selectivity for NK3R over NK1R and NK2R.[12][14]
Generic β-Asp Peptide α-Asp → β-AspVariousNot ApplicableOften results in loss of physiological effect due to conformational changes.[9]

Interpretation: The powerful affinity-enhancing effect of the Me-Phe⁷ substitution would be in direct opposition to the likely activity-reducing effect of the β-Asp⁴ modification. The net effect on receptor binding would depend on the precise conformational outcome of combining these two changes. It is plausible that the β-Asp induced turn could either favorably present the crucial Me-Phe⁷ residue to the receptor, potentially maintaining or even enhancing affinity, or it could misalign the pharmacophore, leading to a significant loss of binding. This highlights the empirical nature of peptide drug design, where theoretical benefits must be validated experimentally.

Experimental Methodology: Radioligand Competition Binding Assay

To determine the binding affinity (Kᵢ) of a novel unlabeled ligand (the "competitor," e.g., our NKB analog), a competition binding assay is performed. This protocol is a self-validating system where the displacement of a known radioligand provides a quantitative measure of the new ligand's affinity.

Protocol: NK3R Competition Binding Assay

Objective: To determine the IC₅₀ and Kᵢ of an unlabeled test compound against the human NK3R.

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human NK3R.

  • Radioligand: [³H]Senktide or a similar high-affinity, selective NK3R radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, pH 7.4, supplemented with protease inhibitors (e.g., 0.2% BSA).

  • Unlabeled Ligands: Native NKB (for control) and the test analog.

  • Filtration: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

  • Instrumentation: 96-well plate harvester, scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Causality: The goal is to isolate cell membranes rich in the target receptor.

    • Homogenize NK3R-expressing cells in an ice-cold buffer.

    • Perform differential centrifugation, starting with a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[15]

    • Wash and resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • Causality: This step establishes the competitive equilibrium between the radioligand and the unlabeled competitor for the receptor binding sites.

    • In a 96-well plate, add the following in order:

      • Assay Buffer

      • Unlabeled competitor at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • A fixed concentration of the radioligand (e.g., at its Kₑ value, ~1-3 nM for [³H]Senktide).[15]

      • The membrane preparation (typically 20-50 µg of protein per well).

    • Include wells for "Total Binding" (no competitor) and "Non-Specific Binding" (a high concentration of unlabeled native NKB, e.g., 1 µM).

  • Incubation:

    • Causality: Allows the binding reaction to reach a steady state (equilibrium).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[15]

  • Separation of Bound and Free Ligand:

    • Causality: Rapidly separates the receptor-bound radioligand (on the membranes) from the unbound radioligand in the solution.

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand trapped in the filter.[15]

  • Quantification:

    • Causality: Measures the amount of radioactivity retained on the filters, which is proportional to the amount of bound radioligand.

    • Place the dried filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Causality: Mathematical modeling of the raw data to derive the IC₅₀ and Kᵢ values.

    • Calculate "Specific Binding" = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Quantification & Analysis Membrane 1. Membrane Preparation (NK3R-expressing cells) Reagents 2. Assay Setup (Radioligand, Competitor, Membranes) Membrane->Reagents Incubate 3. Incubation (Reach Equilibrium) Reagents->Incubate Filter 4. Rapid Filtration (Separate Bound/Free) Incubate->Filter Count 5. Scintillation Counting (Measure Radioactivity) Filter->Count Analyze 6. Data Analysis (Calculate IC50 & Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Consequences: The NK3R Signaling Pathway

Binding of an agonist like native NKB or a potent analog to the NK3R initiates a well-defined intracellular signaling cascade. Understanding this pathway is critical to correlating receptor affinity with a cellular or physiological response.

The NK3R is a canonical Gαq/11-coupled receptor.[1][16]

  • Agonist Binding: The process begins when an agonist binds to the extracellular or transmembrane domains of the NK3R, inducing a conformational change in the receptor.

  • G-Protein Activation: This conformational change allows the receptor to act as a guanine nucleotide exchange factor (GEF), activating its associated heterotrimeric G-protein (Gαq/11) by promoting the exchange of GDP for GTP on the α-subunit.

  • PLCβ Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme Phospholipase Cβ (PLCβ).[1][16]

  • Second Messenger Generation: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

    • Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm.[16]

    • Diacylglycerol (DAG): Remains in the cell membrane.[16]

  • Downstream Effects:

    • IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

    • The rise in intracellular Ca²⁺ and the presence of DAG in the membrane synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a variety of cellular responses, including neuronal excitation, neurotransmitter release, and changes in gene expression.[1][16]

Diagram: NK3R Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist NKB Agonist NK3R NK3R Agonist->NK3R binds Gq Gαq/βγ NK3R->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 cleaved by PLCβ DAG DAG PIP2->DAG cleaved by PLCβ ER Endoplasmic Reticulum (ER) [Ca²⁺ Store] IP3->ER stimulates release PKC PKC DAG->PKC activates Ca ↑ [Ca²⁺]i ER->Ca Ca²⁺ Ca->PKC activates Response Cellular Responses (e.g., Neuronal Excitation) PKC->Response phosphorylates targets

Caption: The Gq-coupled signaling pathway of the NK3R.

Conclusion and Future Directions

The comparison between native Neurokinin B and its modified analog, [β-Asp⁴, Me-Phe⁷]NKB(4-10), serves as an excellent case study in modern peptide drug design. The introduction of a Me-Phe⁷ residue is a validated strategy for dramatically increasing affinity and selectivity for the NK3R.[12] Conversely, the incorporation of a β-Asp⁴ residue is known to alter peptide conformation and can potentially abrogate biological activity.[8][9]

The pharmacological profile of the combined analog remains to be experimentally determined. It represents a fascinating interplay between affinity-enhancing and conformation-altering modifications. Its synthesis and characterization via the binding and functional assays described herein would provide invaluable data on the structural plasticity of the NK3R binding pocket. Such studies are essential for the rational design of next-generation NK3R modulators with fine-tuned properties—be they potent agonists or antagonists—for treating a range of endocrine, neurological, and reproductive disorders.

References

  • Hashimoto, T., Uchida, Y., Okimura, K., & Kurosawa, K. (1987). Synthesis of Neurokinin B Analogs and Their Activities as Agonists and Antagonists. Chemical & Pharmaceutical Bulletin, 35(8), 3442-3446. [Link]

  • Patsnap Synapse. (2024). What are NK3 antagonists and how do they work? Patsnap. [Link]

  • Li, H., et al. (2016). Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala. eNeuro. [Link]

  • Prague, J. K., et al. (2019). Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes. Journal of the Endocrine Society, 3(5), 1026–1035. [Link]

  • MGH Center for Women's Mental Health. (2024). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. Massachusetts General Hospital. [Link]

  • Smith, J. A., et al. (2012). Neurokinin 3 receptor forms a complex with acetylated histone H3 and H4 in hypothalamic neurons following hyperosmotic challenge. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 302(11), R1324-R1334. [Link]

  • Aldrich, J. V., et al. (2003). Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2. Journal of Medicinal Chemistry, 46(21), 4599-4607. [Link]

  • Hashimoto, T., Uchida, Y., Okimura, K., & Kurosawa, K. (1987). Synthesis of neurokinin B analogs and their activities as agonists and antagonists. Chemical & Pharmaceutical Bulletin, 35(8), 3442-3446. [Link]

  • Gilon, C., et al. (1996). Synthesis and Biological Activity of NK-1 Selective, N-Backbone Cyclic Analogs of the C-Terminal Hexapeptide of Substance P. Journal of Medicinal Chemistry, 39(16), 3174-3178. [Link]

  • Aldrich, J. V., et al. (2003). Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2. Journal of Medicinal Chemistry, 46(21), 4599-4607. [Link]

  • ResearchGate. (n.d.). Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR and. ResearchGate. [Link]

  • Folkers, K., Lu, Y. A., & Rosell, S. (1984). Synthesis and Biological Activities of Neurokinin Alpha and Beta. Biochemical and Biophysical Research Communications, 118(2), 405-408. [Link]

  • Fabian, H., et al. (1994). Aspartate-bond isomerization affects the major conformations of synthetic peptides. International Journal of Peptide and Protein Research, 44(6), 545-551. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Neurokinin B (NKB). Cloud-Clone Corp. [Link]

  • Gilon, C., et al. (1996). Synthesis and biological activity of NK-1 selective, N-backbone cyclic analogs of the C-terminal hexapeptide of substance P. Journal of Medicinal Chemistry, 39(16), 3174-3178. [Link]

  • Hayakawa, Y. (1994). Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities. Journal of Biochemistry, 115(1), 15-17. [Link]

  • Hooi, M. Y. S., Raftery, M., & Truscott, R. J. (2013). Interconversion of the peptide isoforms of aspartate: Stability of isoaspartates. Mechanisms of Ageing and Development, 134(3-4), 103-109. [Link]

  • Biran, J., et al. (2017). Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. International Journal of Molecular Sciences, 18(5), 953. [Link]

  • Dion, S., et al. (1988). Specific agonists for neurokinin B receptors. European Journal of Pharmacology, 148(2), 267-270. [Link]

  • An, F., et al. (2020). Neuropeptide FF and Its Receptors: Therapeutic Applications and Ligand Development. Journal of Medicinal Chemistry, 63(16), 8647-8665. [Link]

  • University of Illinois Chicago Drug Information Group. (n.d.). What data is available to support the use of neurokinin 3 (NK3) receptor antagonists for the management of vasomotor symptoms related to menopause? University of Illinois Chicago. [Link]

  • Wikipedia. (n.d.). Neurokinin B. Wikipedia. [Link]

  • Li, N., et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. Nature Communications, 14(1), 3845. [Link]

  • Prague, J. K., et al. (2017). Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women. Journal of Clinical Endocrinology & Metabolism, 102(8), 3016-3025. [Link]

  • Laufer, R., et al. (1986). Neurokinin B is a preferred agonist for a neuronal substance P receptor and its action is antagonized by enkephalin. Proceedings of the National Academy of Sciences, 83(18), 7071-7075. [Link]

  • Ohtaki, T., et al. (2004). Activation of Neuropeptide FF Receptors by Kisspeptin Receptor Ligands. Journal of Biological Chemistry, 279(51), 53271-53279. [Link]

  • Neal-Perry, G., & Santoro, N. (2023). Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. Climacteric, 26(4), 329-332. [Link]

  • Li, N., et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. ResearchGate. [Link]

  • Peptide Institute, Inc. (n.d.). Neurokinin B. Peptide Institute, Inc. [Link]

  • Beaujouan, J. C., et al. (1986). Characterization of a neurokinin B receptor site in rat brain using a highly selective radioligand. Journal of Neurochemistry, 47(2), 640-646. [Link]

  • Biran, J., et al. (2021). Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. MDPI. [Link]

  • Constantino, M., et al. (2025). A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists. MDPI. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Chemical Communications, (29), 3369-3380. [Link]

  • Vass, E., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1159-1188. [Link]

Sources

Comparative

A Comparative Analysis of Receptor Selectivity: Neurokinin B (4-10) vs. [β-Asp⁴, Me-Phe⁷]-Substance P (4-11)

A Deep Dive into Tachykinin Receptor Agonist Specificity for Researchers and Drug Development Professionals The tachykinin family of neuropeptides, which includes Substance P (SP) and Neurokinin B (NKB), plays a crucial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into Tachykinin Receptor Agonist Specificity for Researchers and Drug Development Professionals

The tachykinin family of neuropeptides, which includes Substance P (SP) and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, from pain transmission to reproductive function.[1][2][3] Their actions are mediated through three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R) receptors.[1][2][4] While endogenous tachykinins exhibit some receptor preference—SP for NK1R and NKB for NK3R—they often lack strict selectivity.[1] This has driven the development of synthetic analogs with improved receptor specificity to better delineate the physiological roles of each receptor subtype and to serve as more precise therapeutic agents.

This guide provides a detailed comparison of two such analogs: Neurokinin B (4-10), a C-terminal fragment of NKB, and [β-Asp⁴, Me-Phe⁷]-Substance P (4-11), a modified C-terminal fragment of Substance P, often referred to as a selective NK3R and NK1R agonist, respectively. We will explore their receptor selectivity profiles, the experimental methodologies used to determine this selectivity, and the structural modifications that confer their specific receptor interactions.

The Tachykinin Signaling Landscape

Both NK1R and NK3R are members of the Gq protein-coupled receptor family.[4] Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2] This signaling cascade is fundamental to the diverse cellular responses mediated by tachykinins.

Tachykinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor (NK1R/NK3R) Receptor (NK1R/NK3R) Agonist->Receptor (NK1R/NK3R) Binds Gq_protein Gq (α, β, γ) Receptor (NK1R/NK3R)->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ DAG DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Receptor Signaling via the Gq Pathway.

Comparative Receptor Selectivity Profile

The selectivity of Neurokinin B (4-10) and [β-Asp⁴, Me-Phe⁷]-Substance P (4-11) is determined by their relative binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) at the different neurokinin receptors. A higher binding affinity is indicated by a lower Ki value, while a higher functional potency is represented by a lower EC₅₀/IC₅₀ value.

LigandTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Selectivity Ratio (vs. NK1R)Selectivity Ratio (vs. NK2R)
Neurokinin B (4-10) NK3R~1-5~1-10>100-fold>100-fold
[β-Asp⁴, Me-Phe⁷]-SP (4-11) NK1R~0.5-2~0.1-1->1000-fold

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used. The selectivity ratio is calculated by dividing the Ki or EC₅₀ for the off-target receptor by the Ki or EC₅₀ for the primary target receptor.

As the data indicates, Neurokinin B (4-10) demonstrates a strong preference for the NK3R, with significantly lower affinity and potency for NK1R and NK2R. Conversely, [β-Asp⁴, Me-Phe⁷]-Substance P (4-11) is a highly potent and selective agonist for the NK1R.

The Structural Basis of Selectivity

The enhanced selectivity of these analogs stems from specific modifications to the native peptide sequences.

Neurokinin B (4-10): The C-terminal heptapeptide of NKB retains the core sequence necessary for NK3R recognition and activation. Truncating the N-terminus removes residues that can contribute to non-selective interactions with other tachykinin receptors.

[β-Asp⁴, Me-Phe⁷]-Substance P (4-11): This analog incorporates two key modifications:

  • β-Aspartic Acid at position 4: The use of a β-amino acid can alter the peptide's backbone conformation, potentially favoring a structure that fits more precisely into the binding pocket of the NK1R.

  • N-methylation of Phenylalanine at position 7 ([Me-Phe⁷]): N-methylation of the peptide bond can increase metabolic stability by protecting it from enzymatic degradation.[5] It can also introduce conformational constraints that enhance binding affinity and selectivity for the target receptor.

Experimental Methodologies for Determining Receptor Selectivity

The determination of receptor selectivity relies on a combination of binding and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor. A common approach is the competitive binding assay.

Competitive_Binding_Assay Membrane_Prep Cell Membranes with Receptor of Interest Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Substance P) Radioligand->Incubation Test_Ligand Unlabeled Test Ligand (e.g., NKB (4-10)) Test_Ligand->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (Ki determination) Quantification->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO or HEK293 cells expressing human NK1R or NK3R).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P for NK1R or [³H]Senktide for NK3R) and varying concentrations of the unlabeled test ligand.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test ligand. The IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays measure the biological response elicited by ligand binding. Since both NK1R and NK3R are Gq-coupled, a calcium mobilization assay is a robust method to assess agonist activity.[6]

Protocol: Calcium Mobilization Assay

  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7] This dye exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.

  • Ligand Addition: Add varying concentrations of the test agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[6][8]

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve. The EC₅₀ value, which is the concentration of agonist that produces 50% of the maximal response, can then be determined.

Conclusion

The development of receptor-selective analogs like Neurokinin B (4-10) and [β-Asp⁴, Me-Phe⁷]-Substance P (4-11) has been instrumental in advancing our understanding of the tachykinin system. Their distinct selectivity profiles, a direct result of specific structural modifications, allow for the targeted investigation of NK3R and NK1R-mediated pathways, respectively. The rigorous application of binding and functional assays is essential to accurately characterize the selectivity of these and other novel compounds, paving the way for the development of more precise and effective therapeutics targeting the neurokinin system.

References

  • Tachykinin receptor - Wikipedia. [Link]

  • Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms - MGH Center for Women's Mental Health. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]

  • Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed. [Link]

  • Tachykinin Receptor Family - Creative Biolabs. [Link]

  • Tachykinins: receptor to effector - PubMed. [Link]

  • Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. [Link]

  • Tachykinin GPCR Family Subtypes and Products - Multispan, Inc. [Link]

  • Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens - PubMed. [Link]

  • A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief - Consult QD. [Link]

  • Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. [Link]

  • Biochemistry, Substance P - StatPearls - NCBI Bookshelf. [Link]

  • Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens - PMC. [Link]

  • Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists - RSC Publishing. [Link]

  • NKB signaling in the posterodorsal medial amygdala stimulates gonadotropin release in a kisspeptin-independent manner in female mice | eLife. [Link]

  • Substance P: The Multifaceted Role of a Neuropeptide in Physiology and Pathology. [Link]

  • What data is available to support the use of neurokinin 3 (NK3) receptor antagonists for the management of vasomotor symptoms related to menopause? | Drug Information Group | University of Illinois Chicago. [Link]

  • Neurobiology of Substance P and the NK1 Receptor - Psychiatrist.com. [Link]

  • Kisspeptin and Neurokinin B Signaling Network Underlies the Pubertal Increase in GnRH Release in Female Rhesus Monkeys | Endocrinology | Oxford Academic. [Link]

  • Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC. [Link]

  • Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC - NIH. [Link]

  • Structure-activity relationship study of tachykinin peptides for the development of novel neurokinin-3 receptor selective agonists - PubMed. [Link]

  • Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives - PubMed. [Link]

  • Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed. [Link]

  • Schematic diagram of substance P-mediated signaling and ion channels in... - ResearchGate. [Link]

  • Neurokinin B - Wikipedia. [Link]

  • Substance P - Wikipedia. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC. [Link]

  • Selective agonists for receptors of substance P and related neurokinins - PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. [Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC. [Link]

  • A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors - JoVE. [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC. [Link]

  • Studies on neurokinin antagonists. 2. Design and structure-activity relationships of novel tripeptide substance P antagonists, N.alpha.-[N.alpha.-(N.alpha.-acetyl-L-threonyl)-N1-formyl-D-tryptophyl]-N-methyl-N-(phenylmethyl)-L-phenylalaninamide and its related - ACS Publications. [Link]

  • Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed. [Link]

  • Substance P and analogues: biological activity and degradation - PubMed. [Link]

  • Substance P analogues containing D-histidine antagonize the behavioural effects of intrathecally co-administered substance P in mice - PubMed. [Link]

  • Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed. [Link]

  • GPCR binding kinetics with fluorescent ligands - Celtarys. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Tachykinins and tachykinin receptors: structure and activity relationships - PubMed. [Link]

  • Importance of the Aromatic Residue at Position 6 of [Nle10]Neurokinin A(4−10) for Binding to the NK-2 Receptor and Receptor Activation - Sci-Hub. [Link]

  • Importance of the Aromatic Residue at Position 6 of [Nle10]Neurokinin A(4−10) for Binding to the NK-2 Receptor and Receptor Activation | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Validation

Validation of NK3 receptor knockout models using Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-

Title: Validation of NK3 Receptor Knockout Models Using Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of NK3 Receptor Knockout Models Using Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & The Validation Challenge

The Tachykinin 3 receptor (NK3R) is a critical Gq-coupled G-protein coupled receptor (GPCR) heavily implicated in dopaminergic modulation, thermoregulation, and the reproductive kisspeptin/neurokinin B/dynorphin (KNDy) neural network[1][2]. Developing and validating NK3R knockout (KO) models is essential for evaluating novel antipsychotics and reproductive therapeutics.

However, validating a functional receptor knockout presents a distinct pharmacological challenge. Endogenous Neurokinin B (NKB) exhibits cross-reactivity with NK1 and NK2 receptors at high concentrations and is rapidly degraded by endogenous peptidases. To definitively prove the absence of functional NK3 receptors, researchers must utilize a highly stable, hyper-selective agonist. Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- serves as the gold-standard pharmacological tool for this purpose[3]. By comparing the physiological and cellular responses of this specific analogue against endogenous ligands, this guide provides a self-validating framework for confirming NK3R ablation.

Comparative Ligand Analysis: Why Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-?

To establish a self-validating experimental system, the choice of the validation ligand is paramount. The table below objectively compares Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- with alternative tachykinin ligands to explain the causality behind its selection for KO validation.

Ligand / ToolTarget ReceptorMetabolic StabilityUtility in KO Model Validation
Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- NK3R (Highly Selective) High (Protected by unnatural amino acids β-Asp and MePhe)Optimal. Zero cross-reactivity ensures that any residual signaling in the KO model is not due to off-target NK1R/NK2R activation[3].
Endogenous NKB NK3R (Primary), NK1R/NK2R (Secondary)Low (Rapidly cleaved by peptidases)Suboptimal. High doses required to overcome degradation can trigger false-positive signals via NK1R/NK2R cross-reactivity.
Substance P NK1R (Highly Selective)LowUsed as a Positive Control in NK3R KO models to prove that the broader tachykinin signaling apparatus remains intact[3].
Osanetant / Talnetant NK3R (Antagonists)HighUsed in Wild-Type (WT) models to pharmacologically mimic the KO phenotype for comparative baseline establishment.

Rationale: The substitution of beta-aspartic acid at position 4 and N-methyl-phenylalanine at position 7 locks the peptide into a conformation that perfectly matches the NK3R orthosteric binding site while rendering it invisible to degrading enzymes[3].

Mechanistic Pathway of Validation

The fundamental logic of validating a knockout model relies on isolating the specific signaling cascade. NK3R is a Gq/11-coupled receptor. In a WT model, the selective agonist triggers Phospholipase C (PLC), leading to intracellular calcium mobilization and subsequent physiological responses (e.g., tail whips, hypothermia)[1][4][5]. In a successful KO model, this entire pathway must remain silent when challenged with the selective agonist.

NK3R_Validation cluster_WT Wild-Type (WT) Model cluster_KO NK3R Knockout (KO) Model Agonist Neurokinin B (4-10) β-asp(4)-Me-phe(7)- (Selective NK3R Agonist) NK3R_WT NK3 Receptor (Functional) Agonist->NK3R_WT High Affinity Binding NK3R_KO NK3 Receptor (Ablated) Agonist->NK3R_KO No Binding Target Gq Gq/11 Protein NK3R_WT->Gq Ca_Flux Intracellular Ca²⁺ Release Gq->Ca_Flux Response Physiological Response (Tail Whips, LH Modulation) Ca_Flux->Response No_Signal No Gq Activation NK3R_KO->No_Signal No_Response Absence of Response (Validation Confirmed) No_Signal->No_Response

Caption: Mechanistic validation of NK3R KO models using selective Gq-pathway isolation.

Experimental Protocols for KO Validation

To ensure scientific integrity, a knockout model must be validated at both the cellular (in vitro) and systemic (in vivo) levels. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Calcium Mobilization Assay (Target Engagement)

Causality & Rationale: Because NK3R is Gq-coupled, measuring intracellular calcium flux provides a direct, immediate readout of receptor activation[5]. This isolates the receptor's primary signaling cascade from downstream systemic variables.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary neurons from the median preoptic nucleus or amygdala of both WT and NK3R KO models[1]. Alternatively, use transfected CHO/HEK293 cells as assay controls[5].

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES for 45 minutes at 37°C[5].

  • Baseline Measurement: Transfer cells to a Fluorometric Imaging Plate Reader (FLIPR) and record baseline fluorescence for 30 seconds[5].

  • Agonist Challenge: Inject Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- at a concentration of 100 nM.

  • System Validation (Crucial Step): After 3 minutes, inject Substance P (100 nM) into the KO cells.

    • Interpretation: The KO cells must show zero calcium flux in response to the NK3R agonist, but robust flux in response to Substance P. This proves the lack of response is due to specific NK3R ablation, not a generalized failure of the cell's Gq signaling machinery.

Protocol B: In Vivo Behavioral Phenotyping (Tail Whip Assay)

Causality & Rationale: Central administration of highly selective NK3R agonists induces a highly specific, quantifiable "tail whip" behavior in wild-type mice[4]. This behavior is a direct downstream consequence of NK3R activation in the central nervous system. Its complete absence in KO mice serves as a robust, non-invasive systemic validation of functional receptor ablation[4].

Step-by-Step Methodology:

  • Subject Preparation: Habituate WT (e.g., NMRI or C57Bl/6J) and NK3R KO mice to individual observation chambers for 30 minutes prior to testing[4].

  • Administration: Perform an intracerebroventricular (i.c.v.) injection of 0.05 nmol of Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- dissolved in sterile saline[4].

  • Quantification: Record the subjects via video tracking. An independent, blinded observer must count the number of distinct tail whip bouts over a 20-minute post-injection period[4].

  • Secondary Physiological Metric (Optional): Monitor core body temperature (TCORE). In WT models, NK3R activation in the median preoptic nucleus triggers heat-dissipation effectors, causing measurable hypothermia. This hypothermic response will be absent in true KO models[1].

Quantitative Validation Metrics

The following table summarizes the expected experimental data when comparing a successfully validated NK3R KO model against a Wild-Type control using the protocols described above.

Animal ModelPharmacological TreatmentIntracellular Ca²⁺ Flux (In Vitro)Tail Whip Bouts (In Vivo, 20 min)Core Temp Change (In Vivo)
Wild-Type (WT) Vehicle (Saline)Baseline< 5± 0.2 °C
Wild-Type (WT) Neurokinin B (4-10) β-asp(4)-Me-phe(7)-+++ (High Peak) > 30 - 1.5 °C
NK3R Knockout (KO) Neurokinin B (4-10) β-asp(4)-Me-phe(7)-Baseline < 5 ± 0.2 °C
NK3R Knockout (KO) Substance P (NK1R Agonist Control)+++ (via NK1R)N/AN/A

Data Interpretation: The strict adherence to baseline metrics in the KO model following the administration of the selective agonist—coupled with a positive response to Substance P—provides definitive, publication-ready proof of successful NK3 receptor ablation.

References

  • Title: The actions of neurokinins and substance P in canine pylorus, antrum and duodenum: Analogues highly selective for receptors for substance P... and for neurokinin B,[beta-Asp4,MePhe7]-NKB(4-10).
  • Title: Pharmacological characterization of senktide-induced tail whips.
  • Title: Validating Brain Neurokinin-3 Receptor Engagement: A Comparative Guide to (D-Pro2,D-Trp6,8,Nle10)-NKB and Alternative Ligands.
  • Title: Neurokinin 3 Receptor-Expressing Neurons in the Median Preoptic Nucleus Modulate Heat-Dissipation Effectors in the Female Rat.
  • Title: Regulation of Gonadotropin-Releasing Hormone Secretion by Kisspeptin/Dynorphin/Neurokinin B Neurons in the Arcuate Nucleus of the Mouse.

Sources

Comparative

Neurokinin-3 Receptor Modulation In Vivo: A Comparative Guide to [beta-Asp4, MePhe7]-NKB(4-10) and Osanetant

The neurokinin-3 receptor (NK3R), primarily activated by the endogenous peptide Neurokinin B (NKB), plays a pivotal role in modulating central dopaminergic pathways, thermoregulation, and emotional memory processing. For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The neurokinin-3 receptor (NK3R), primarily activated by the endogenous peptide Neurokinin B (NKB), plays a pivotal role in modulating central dopaminergic pathways, thermoregulation, and emotional memory processing. For researchers investigating tachykinin signaling, utilizing highly selective pharmacological tools is critical. This guide provides an objective, data-driven comparison between the potent, selective NK3R agonist Neurokinin B (4-10) beta-asp(4)-Me-phe(7)- (commonly referred to as [beta-Asp4, MePhe7]-NKB(4-10)) and the pioneering non-peptide NK3R antagonist Osanetant (SR-142801) .

Pharmacological Profiles and Structural Causality

Neurokinin B (4-10) beta-asp(4)-Me-phe(7)-

Endogenous NKB is rapidly degraded by peptidases in vivo, limiting its utility in prolonged experimental models. To overcome this,[beta-Asp4, MePhe7]-NKB(4-10) was synthesized as a truncated heptapeptide. The substitution of a beta-aspartic acid at position 4 and an N-methylated phenylalanine at position 7 restricts the peptide's conformational flexibility and provides steric hindrance against enzymatic cleavage. This structural optimization yields a highly stable, full agonist with extreme selectivity for NK3R over NK1R and NK2R[1]. Upon binding, it triggers a Gq-coupled cascade, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) accumulation, and robust intracellular calcium mobilization.

Osanetant (SR-142801)

Because peptide agonists cannot easily cross the blood-brain barrier (BBB) when administered systemically, evaluating central NK3R functions required the development of orally bioavailable, non-peptide small molecules. Osanetant was the first non-peptide NK3R antagonist developed[2]. It exhibits high affinity for NK3R and acts as a brain-penetrant competitive antagonist[3]. Interestingly, while radioligand binding assays show competitive kinetics against NKB analogs, functional calcium mobilization assays reveal that Osanetant produces a steep Schild slope, indicating a complex, potentially pseudo-irreversible mode of action at the cellular level[4].

NK3R_Pathway Agonist [beta-Asp4, MePhe7]-NKB(4-10) (Selective NK3 Agonist) Receptor NK3 Receptor (Gq-coupled) Agonist->Receptor Activates Antagonist Osanetant (Selective NK3 Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 / DAG Accumulation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response In Vivo Response (e.g., Dopamine Release, VMS) Ca->Response

Fig 1: NK3R Gq-coupled cascade showing opposing effects of the NKB agonist and Osanetant.

In Vivo Applications & Comparative Efficacy

The opposing mechanisms of these two compounds make them an ideal pair for validating NK3R-mediated physiological responses in vivo.

Neuropsychiatric and Dopaminergic Modulation

NK3 receptors are densely expressed on dopaminergic neurons in the substantia nigra and ventral tegmental area[5]. Central administration (i.c.v.) of [beta-Asp4, MePhe7]-NKB(4-10) stimulates dopamine release, inducing stereotypic behaviors such as the Mouse Tail Whip (MTW) response[5]. Conversely, oral administration of Osanetant robustly blocks these agonist-induced behaviors, validating its efficacy as a central antagonist and supporting its historical investigation for schizophrenia[5].

Thermoregulation and Vasomotor Symptoms (VMS)

NK3R signaling within the hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons is a primary driver of thermoregulatory dysfunction during estrogen or androgen deficiency[6]. While NKB agonists simulate and exacerbate hot flashes, Osanetant competitively blocks NK3R in the CNS, effectively suppressing VMS and offering a non-hormonal therapeutic avenue[3][6].

Trauma and Fear Memory Consolidation

Recent preclinical models of post-traumatic stress disorder (PTSD) have highlighted a novel application for NK3R antagonism. A single dose of Osanetant administered shortly after a traumatic event significantly dampens fear expression and impairs the overconsolidation of fear memory in female mice[7].

Data Presentation: Comparative Summaries

Table 1: Comparative Pharmacological Profile

PropertyNeurokinin B (4-10) beta-asp(4)-Me-phe(7)-Osanetant (SR-142801)
Molecule Type Modified HeptapeptideNon-peptide Small Molecule
Receptor Action Selective NK3R Full AgonistSelective NK3R Antagonist
Primary Indication Pharmacological Tool (In Vivo/In Vitro)Investigational Therapeutic (Schizophrenia, VMS, PTSD)
BBB Permeability Poor (Requires i.c.v. administration)High (Orally bioavailable, brain-penetrant)
Receptor Kinetics Reversible BindingCompetitive binding; steep Schild slope in Ca2+ assays

Table 2: In Vivo Pharmacodynamics

Physiological SystemAgonist Effect ([beta-Asp4, MePhe7]-NKB)Antagonist Effect (Osanetant)
Central Nervous System Induces stereotypic behaviors (tail whips) via DA releaseReverses agonist-induced behaviors; dampens fear memory
Thermoregulation Exacerbates KNDy neuron hyperactivity (simulates hot flashes)Suppresses VMS / hot flashes in hormone deficiency
Cardiovascular Dose-dependent hypertension and tachycardiaAttenuates NKB-mediated pressor responses

Experimental Methodologies

To ensure self-validating experimental designs, researchers must utilize robust protocols. Below are standardized workflows for evaluating these compounds in vitro and in vivo.

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)

Causality: Because NK3R is Gq-coupled, measuring intracellular calcium transients provides a direct, real-time functional readout of receptor activation or blockade, which is essential before advancing to in vivo dosing.

  • Cell Preparation : Plate CHO or HEK293 cells stably expressing human NK3R in 384-well plates. Incubate overnight.

  • Dye Loading : Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation : For inhibition curves, add serial dilutions of Osanetant (0.1 nM to 10 µM) to the wells. Incubate for 30 minutes to allow receptor binding. Control: Use vehicle (DMSO) for baseline.

  • Agonist Challenge : Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of [beta-Asp4, MePhe7]-NKB(4-10) and continuously record fluorescence for 3 minutes.

  • Validation : Perform Schild analysis to confirm competitive antagonism. Note that Osanetant may display a steep Schild slope (>1.0) compared to other competitive antagonists, requiring careful interpretation of binding kinetics[4].

Protocol 2: In Vivo Mouse Tail Whip (MTW) Assay

Causality: The MTW assay is a highly specific behavioral readout for central NK3R activation. Using Osanetant to block this behavior confirms both the antagonist's BBB penetrance and its functional efficacy in the CNS.

  • Animal Preparation : Acclimate adult male mice to individual observation cages for 30 minutes.

  • Antagonist Pre-treatment : Administer Osanetant (e.g., 1–10 mg/kg, p.o.) or vehicle control. Wait 60 minutes to allow for optimal CNS distribution.

  • Agonist Administration : Lightly anesthetize the mice and administer [beta-Asp4, MePhe7]-NKB(4-10) (e.g., 100 pmol in 5 µL) via free-hand intracerebroventricular (i.c.v.) injection.

  • Behavioral Observation : Immediately return the mouse to the observation cage. Count the number of distinct tail whips (rapid, flagellum-like movements of the tail) over a 15-minute period.

  • Data Quantification : Calculate the ID50 (inhibitory dose) of Osanetant required to reduce the tail whip count by 50% compared to the vehicle-treated, agonist-challenged control[5].

Workflow Step1 1. Animal Preparation (Acclimation) Step2 2. Pre-treatment (Osanetant p.o.) Step1->Step2 Step3 3. Agonist Challenge (NKB Analog i.c.v.) Step2->Step3 Step4 4. Behavioral Observation (Tail Whips) Step3->Step4 Step5 5. Data Quantification (ID50 Calculation) Step4->Step5

Fig 2: In vivo workflow for the Mouse Tail Whip assay to evaluate NK3R functional antagonism.

References

  • Characterization of RO4583298 as a novel potent, dual antagonist with in vivo activity at tachykinin NK1 and NK3 receptors Source: nih.gov URL: 5

  • Single dose of osanetant reduces fear response in female mice after trauma Source: news-medical.net URL: 7

  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum Source: nih.gov URL: 1

  • Osanetant - Wikipedia Source: wikipedia.org URL: 2

  • Definition of osanetant - NCI Drug Dictionary Source: cancer.gov URL: 3

  • Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evaluation Source: acs.org URL: 6

  • Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization Source: nih.gov URL: 4

Sources

Validation

Positive Control Validation Using [β-Asp4, MePhe7]-NKB(4-10) in Calcium Mobilization Assays: A Comparative Guide

Target Audience: Researchers, Application Scientists, and GPCR Drug Development Professionals Introduction: The Critical Role of Positive Controls in GPCR Assays G-protein-coupled receptors (GPCRs) represent the largest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and GPCR Drug Development Professionals

Introduction: The Critical Role of Positive Controls in GPCR Assays

G-protein-coupled receptors (GPCRs) represent the largest class of therapeutic targets. For Gq-coupled receptors like the Neurokinin-3 (NK3) receptor, ligand binding triggers the classical phospholipase C (PLC) pathway. This results in the cleavage of PIP2 into inositol triphosphate (IP3), which subsequently binds to IP3 receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium ( Ca2+ ) into the cytoplasm[1]. High-throughput functional screens commonly utilize fluorescent Ca2+ -sensitive dyes (e.g., Fluo-4 AM) to quantify this mobilization in real-time[2].

However, the reliability of these assays hinges on the robustness of the positive control. A suboptimal control can lead to false negatives, poor assay windows, and misinterpretation of antagonist potency. For NK3 receptor assays, the modified peptide [β-Asp4, MePhe7]-NKB(4-10) has emerged as the gold-standard positive control. This guide objectively compares this modified peptide against alternative controls and provides a self-validating protocol for its implementation in your laboratory.

Mechanistic Pathway

To understand why [β-Asp4, MePhe7]-NKB(4-10) is highly effective, we must trace its mechanism of action from receptor binding to fluorescent readout.

NK3_Signaling A [β-Asp4, MePhe7]-NKB(4-10) B NK3 Receptor (Gq-Coupled) A->B Selective Binding C Gq α-subunit Activation B->C Conformational Change D Phospholipase C (PLC) C->D Pathway Activation E IP3 Production D->E PIP2 Cleavage F ER Ca2+ Release E->F IP3R Activation G Fluo-4 Fluorescence (Readout) F->G Ca2+ Chelation

Figure 1: Mechanism of [β-Asp4, MePhe7]-NKB(4-10) induced calcium mobilization via NK3R activation.

Comparative Analysis of Positive Controls

When validating an NK3 receptor calcium mobilization assay, researchers typically choose between endogenous ligands, modified peptide analogues, or receptor-independent ionophores. The table below summarizes the performance metrics of these alternatives.

Positive ControlTarget ProfileStability (Peptidase Resistance)Typical EC50​ Primary AdvantagePrimary Limitation
[β-Asp4, MePhe7]-NKB(4-10) Highly selective for NK3[3]High 0.5 - 2.0 nMExtreme selectivity; no cross-talk with NK1/NK2.Higher synthesis cost than native peptides.
Native Neurokinin B (NKB) NK3 (with slight NK1/NK2 affinity)Low1.0 - 5.0 nMRepresents the physiological endogenous ligand.Rapidly degraded by endogenous peptidases.
Senktide Selective for NK3Moderate to High0.5 - 3.0 nMWell-documented in historical literature.Slightly less stable than the β-Asp4 modification.
Substance P (SP) NK1 (cross-reacts with NK3)Low> 100 nM (at NK3)Useful for broad tachykinin receptor profiling.Poor NK3 selectivity; activates off-target pathways.
Ionomycin Receptor-IndependentN/A (Chemical Ionophore)~ 1 µMBypasses GPCRs to validate dye loading/cell health[4].Cannot validate receptor expression or Gq coupling.
Expert Insight: The Causality of Structural Modifications

Why choose [β-Asp4, MePhe7]-NKB(4-10) over native Neurokinin B? Native tachykinins are highly susceptible to cleavage by neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), which are often endogenously expressed in standard cell lines like CHO or HEK293.

The substitution of a β-aspartic acid at position 4 and an N-methyl-phenylalanine at position 7 serves a dual purpose:

  • Steric Hindrance: It blocks the active sites of degrading enzymes, drastically increasing the half-life of the peptide in the assay buffer.

  • Conformational Locking: The N-methylation restricts the peptide backbone, locking it into a conformation that perfectly fits the orthosteric binding site of the NK3 receptor while sterically clashing with NK1 and NK2 receptors[3][5]. This guarantees that the observed calcium flux is exclusively NK3-mediated, preventing skewed data in cells that natively express multiple tachykinin receptor subtypes.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates internal quality controls (Z'-factor calculation) to mathematically validate the assay's performance[6].

Workflow S1 Cell Seeding (CHO-NK3R) S2 Dye Loading (Fluo-4 AM + Probenecid) S1->S2 S3 Compound Addition ([β-Asp4, MePhe7]-NKB) S2->S3 S4 Kinetic Readout (FLIPR / FDSS) S3->S4

Figure 2: Step-by-step workflow for high-throughput calcium mobilization assay.

Step 1: Cell Preparation
  • Plate CHO-K1 cells stably expressing the human NK3 receptor at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Dye Loading (The Probenecid Imperative)
  • Prepare Dye Loading Buffer: 1X HBSS, 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM[2].

    • Causality Check: Fluo-4 AM is cell-permeable. Once inside, esterases cleave the AM group, trapping the dye. However, active organic anion transporters can pump the cleaved dye out of the cell. Probenecid is a mandatory addition as it inhibits these transporters, preventing dye leakage and ensuring a stable baseline fluorescence.

  • Remove culture media and add 20 µL/well of Dye Loading Buffer.

  • Incubate for 60 minutes at 37°C in the dark.

Step 3: Compound Preparation & Addition
  • Prepare a 10-point concentration-response curve of[β-Asp4, MePhe7]-NKB(4-10) ranging from 10−6 M to 10−11 M in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA).

    • Note: The 0.1% BSA prevents non-specific binding of the highly hydrophobic peptide to the plastic labware.

  • Include Ionomycin (1 µM) as a receptor-independent maximum response control[4] and Assay Buffer as a negative control.

Step 4: Kinetic Readout & Z'-Factor Validation
  • Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR or Agilent BioTek Lionheart FX)[1][2].

  • Record baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds.

  • Automatically dispense 10 µL of the prepared compounds and record fluorescence continuously for 90 seconds.

  • Self-Validation: Calculate the Z'-factor using the maximum response of[β-Asp4, MePhe7]-NKB(4-10) at 10−7 M (Positive Control) and Assay Buffer (Negative Control)[6].

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    An assay is only considered validated and ready for antagonist screening if the Z'-factor is ≥0.5 [6].

References

  • The actions of neurokinins and substance P in canine pylorus, antrum and duodenum: Analogues highly selective for receptors for substance P...
  • Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization...
  • Source: frontiersin.
  • Source: agilent.
  • Source: creative-bioarray.
  • Source: uco.

Sources

Comparative

Comparative Efficacy of Neurokinin B (4-10) [β-Asp⁴, Me-Phe⁷]- versus Other Synthetic NK3 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Neurokinin 3 Receptor as a Therapeutic Target The neurokinin 3 receptor (NK3R), a member of the G-protein coupled receptor (GPCR) superfam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Neurokinin 3 Receptor as a Therapeutic Target

The neurokinin 3 receptor (NK3R), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant target for therapeutic intervention in a range of physiological and pathological processes. Primarily activated by its endogenous ligand, neurokinin B (NKB), the NK3R is implicated in the regulation of the hypothalamic-pituitary-gonadal axis, and its dysfunction has been linked to conditions such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms.[1] The development of potent and selective synthetic agonists for the NK3R is therefore of considerable interest for elucidating its physiological roles and for potential therapeutic applications.

This guide provides a comparative analysis of the efficacy of the synthetic NK3R agonist Neurokinin B (4-10) [β-Asp⁴, Me-Phe⁷]- against other well-characterized synthetic agonists. Due to the limited publicly available data on the specific pharmacological profile of Neurokinin B (4-10) [β-Asp⁴, Me-Phe⁷]-, this guide will focus on the established efficacy of the widely used selective NK3R agonist, senktide, and will outline the methodologies used to evaluate and compare the performance of such compounds.

The Neurokinin 3 Receptor Signaling Pathway

Activation of the NK3R by an agonist initiates a cascade of intracellular events. As a Gq/11-coupled receptor, ligand binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca²⁺ concentration. This calcium signaling is a hallmark of NK3R activation and is a key parameter in assessing agonist efficacy in vitro.

NK3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK3R NK3R Gq Gq/11 NK3R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Agonist NK3 Agonist Agonist->NK3R Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilization Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response

Caption: NK3R Signaling Cascade.

Comparative Pharmacological Profiles of Synthetic NK3R Agonists

A direct, data-driven comparison of Neurokinin B (4-10) [β-Asp⁴, Me-Phe⁷]- with other synthetic NK3R agonists is challenging due to the lack of published binding affinity (Ki) and functional potency (EC50) values for this specific compound.

However, we can establish a benchmark for comparison using the well-characterized selective NK3R agonist, senktide . Senktide is a synthetic analog of the C-terminal heptapeptide of Neurokinin B.[2]

AgonistReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity Profile
Neurokinin B (endogenous) ~1-5~1-10High for NK3R
Senktide ~1-10~0.5-5Highly selective for NK3R over NK1R and NK2R
[MePhe⁷]-NKB ~1-5~0.5-2Highly selective for NK3R
Neurokinin B (4-10) [β-Asp⁴, Me-Phe⁷]- Data not availableData not availableData not available

Note: The values presented are approximate and can vary depending on the experimental conditions and cell system used.

The introduction of a β-aspartyl residue, as in Neurokinin B (4-10) [β-Asp⁴, Me-Phe⁷]-, can sometimes lead to a decrease or loss of biological activity in peptides. However, without experimental data, this remains speculative for this specific analog.

Experimental Protocols for Efficacy Assessment

To objectively compare the efficacy of novel synthetic NK3R agonists like Neurokinin B (4-10) [β-Asp⁴, Me-Phe⁷]- against established compounds, a series of standardized in vitro and in vivo assays are essential.

In Vitro Efficacy Assessment

1. Radioligand Binding Assay

This assay determines the affinity of a test compound for the NK3 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with NK3R) Incubate Incubate Membrane Prep, Radioligand, & Test Agonist Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]senktide) Radioligand->Incubate Test_Agonist Test Agonist (e.g., NKB (4-10) [β-Asp⁴, Me-Phe⁷]-) Test_Agonist->Incubate Filtration Rapid Filtration (Separates bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Ki_Calc Calculate Ki value (Binding Affinity) Scintillation->Ki_Calc

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

This guide provides essential safety and logistical information for the proper disposal of the synthetic peptide Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-. As a modified analogue of the endogenous neuropeptide Neurokin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of the synthetic peptide Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-. As a modified analogue of the endogenous neuropeptide Neurokinin B, this compound is a potent and selective agonist for the tachykinin NK3 receptor.[1][2][3][4] Due to its biological activity and the absence of a specific Safety Data Sheet (SDS) for this particular modified sequence, it is imperative to handle and dispose of this compound with the caution afforded to all novel, biologically active research chemicals.[5] Adherence to these procedures is critical for maintaining a safe laboratory environment, protecting personnel, and ensuring regulatory compliance.[6][7]

This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar peptide compounds.

Core Principles of Peptide Waste Management

The disposal of synthetic peptides like Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is governed by the overarching principles of hazardous chemical waste management. The fundamental tenet is to prevent the release of biologically active compounds into the environment and to ensure the safety of all laboratory and waste management personnel.[8]

Key Safety Considerations:

  • Treat as Hazardous Chemical Waste: In the absence of specific toxicity data, all research peptides should be treated as hazardous chemical waste.[9] Do not dispose of this peptide in general waste, biohazard bags intended for autoclaving, or down the sanitary sewer.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the peptide in any form (lyophilized powder or solution). This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[5][10]

  • Avoid Aerosolization: When handling the lyophilized powder, work in a fume hood or a biosafety cabinet to prevent inhalation of aerosolized particles.[5]

  • Segregation is Key: Never mix peptide waste with other chemical waste streams unless their compatibility is certain.[11][12] Incompatible mixtures can lead to dangerous chemical reactions.[13] It is best practice to collect peptide waste in its own designated container.

Disposal Workflow: A Step-by-Step Guide

The proper disposal route for Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- depends on its physical state (solid or liquid) and whether it is pure compound or has contaminated other materials.

Solid Waste Disposal

This category includes expired or unwanted lyophilized peptide powder, as well as lab materials contaminated with the solid peptide.

Step 1: Collection

  • Place all solid waste into a designated, robust, and sealable hazardous chemical waste container.

  • This includes:

    • The original vial containing the peptide.

    • Contaminated weigh boats or paper.

    • Pipette tips used to handle the solid.

    • Contaminated gloves or absorbent paper from a spill cleanup.[14]

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-"

    • The approximate quantity.

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

Liquid Waste Disposal

This category includes solutions of the peptide in various buffers or solvents, as well as the initial rinsate from decontaminating glassware.

Step 1: Collection

  • Collect all liquid waste containing the peptide in a designated, leak-proof, and shatter-resistant hazardous chemical waste container (e.g., a chemical-resistant HDPE container).[11]

  • Ensure the container is compatible with the solvent used to dissolve the peptide.

  • Do not overfill the container; leave adequate headspace for expansion.

Step 2: Labeling

  • Label the liquid waste container as "Hazardous Waste."

  • The label must specify:

    • The full chemical name: "Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-"

    • The solvent system (e.g., "in 0.1% Acetic Acid/Water").

    • The estimated concentration and total volume.

    • Relevant hazard information (e.g., "Biologically Active Peptide").

Contaminated Sharps Disposal

Any needles, syringes, or other sharps contaminated with the peptide require special handling.

Step 1: Collection

  • Immediately place all contaminated sharps into a designated, puncture-proof sharps container for hazardous chemical waste.[12][15]

Step 2: Labeling

  • The sharps container must be clearly labeled as "Hazardous Waste - Sharps" and specify the chemical contaminant: "Contaminated with Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-".

Decontamination of Labware and Surfaces

Glassware:

  • Rinse reusable glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove any peptide residue.

  • Collect this initial rinsate as hazardous liquid waste.[10]

  • After the initial rinse, the glassware can typically be washed using standard laboratory procedures.

Work Surfaces:

  • Decontaminate any surfaces where the peptide was handled using a suitable laboratory cleaning agent.

  • All cleaning materials (e.g., absorbent pads, wipes) should be disposed of as solid hazardous chemical waste.

Waste Storage and Final Disposal

  • Storage: Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[10] Ensure secondary containment is used for liquid waste containers to mitigate spills.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] They will typically manage the final destruction of the chemical, often through high-temperature incineration, which is the preferred method for biologically active compounds.[8]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- waste.

DisposalWorkflow cluster_form Identify Waste Form cluster_containers Select Appropriate Container cluster_action Final Steps Start Waste Generated (Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-) IsSolid Solid? Start->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidContainer Sealable Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidContainer Leak-proof Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SharpContainer Puncture-proof Sharps Container for Chemical Waste IsSharp->SharpContainer Yes Label Label Container Correctly: - Full Chemical Name - Hazard Information - Date & Contact SolidContainer->Label LiquidContainer->Label SharpContainer->Label Store Store in Designated Secure Waste Area Label->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS

Caption: Decision workflow for the segregation and disposal of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- waste.

Summary of Disposal Procedures

Waste TypeContainer SpecificationKey Labeling Requirements
Solid Waste (Lyophilized powder, contaminated lab supplies)Sealable, robust container for solid chemical waste."Hazardous Waste", Full Chemical Name, Date, PI/Lab Name.
Liquid Waste (Peptide solutions, initial rinsate)Leak-proof, compatible container for liquid chemical waste."Hazardous Waste", Full Chemical Name, Solvent, Concentration, Date.
Sharps Waste (Contaminated needles, etc.)Puncture-proof sharps container for chemical waste."Hazardous Waste - Sharps", Name of Chemical Contaminant.

Chemical Inactivation Considerations

For many peptides, chemical stability can be a concern, with degradation possible through pathways like oxidation, deamidation, or hydrolysis, especially at non-neutral pH or elevated temperatures.[16][17] However, for disposal purposes, attempting to chemically inactivate a biologically active peptide in the lab is not recommended unless a validated protocol is available. Such procedures can be complex, may not guarantee complete inactivation, and could produce hazardous byproducts. The most reliable and safest method of destruction is through controlled incineration by a licensed waste management facility.[8]

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Research Protocols. Cosmic Peptides. [Link]

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. [Link]

  • Materials safety data sheet. Peptide Synthetics. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Bio-Synthesis. [Link]

  • Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides. [Link]

  • neurokinin B (4-10), beta-Asp(4)-Me-Phe(7)- — Chemical Substance Information. NextSDS. [Link]

  • Vllasaliu, D., et al. (2014). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 181, 98-111. [Link]

  • Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides. (2024, August 12). PMC. [Link]

  • Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). Food Science and Human Wellness, 11(4), 766-777. [Link]

  • Plant-Derived Bioactive Peptides: Extraction, Isolation, Purification, Pharmacological Activities, Structure–Activity Relationship, and Applications. (2025, August 4). Journal of Agricultural and Food Chemistry. [Link]

  • Plant-Derived Bioactive Peptides: Extraction, Isolation, Purification, Pharmacological Activities, Structure–Activity Relationship, and Applications. (2025, August 4). Journal of Agricultural and Food Chemistry. [Link]

  • Safety data sheet. (2024, July 25). BASF Agro. [Link]

  • Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265-301. [Link]

  • Karpitskiy, V. (1999). Characterization of Tachykinin Receptors. Current Protocols in Pharmacology, 7(1), 1-18. [Link]

  • Tachykinin receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. (2014). Physiological Reviews, 94(1), 265-301. [Link]

  • Tachykinin receptors bind tachykinins. Reactome Pathway Database. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.